Boc-cys(trt)-osu
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXAKJALBJDZTP-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118115 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75179-29-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75179-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Linchpin of Peptide Synthesis: A Technical Guide to Boc-Cys(Trt)-OSu
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise and controlled assembly of amino acid building blocks is paramount. Among the arsenal of protected amino acids, N-α-(tert-butoxycarbonyl)-S-(trityl)-L-cysteine-N-hydroxysuccinimide ester, commonly abbreviated as Boc-Cys(Trt)-OSu, stands out as a critical reagent for the incorporation of cysteine residues. This in-depth technical guide provides a comprehensive overview of its application in biochemistry, focusing on its role in peptide synthesis, quantitative data, experimental protocols, and the logical workflows that govern its use.
Core Principles and Applications
This compound is a derivative of the amino acid L-cysteine, strategically modified with three key chemical moieties to facilitate its role in peptide synthesis:
-
The Boc (tert-butoxycarbonyl) Group: This acid-labile protecting group on the α-amino function prevents unwanted polymerization during the coupling reaction. Its removal is typically achieved under moderately acidic conditions, which do not affect the more robust side-chain protecting groups or the peptide-resin linkage in solid-phase peptide synthesis (SPPS).
-
The Trt (trityl) Group: Protecting the highly reactive thiol (-SH) side chain of cysteine, the bulky trityl group prevents undesired side reactions such as disulfide bond formation. The Trt group is also acid-labile and is typically removed during the final cleavage of the peptide from the solid support.
-
The OSu (N-hydroxysuccinimide ester) Group: This moiety activates the carboxyl group of the cysteine, rendering it highly susceptible to nucleophilic attack by the free amino group of a growing peptide chain. This activation is crucial for the efficient formation of a peptide bond.
The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS) , a cornerstone technique for the artificial production of peptides. It serves as a key building block for introducing cysteine residues into a peptide sequence, which are often critical for the peptide's structure and function, particularly through the formation of disulfide bridges.
Quantitative Data
The efficiency of peptide synthesis is a critical factor for researchers. While specific kinetic data for this compound is not extensively published, data from its closely related analogue, Fmoc-Cys(Trt)-OH, provides valuable insights into the potential challenges, such as racemization. The choice of coupling reagents and conditions significantly impacts the degree of epimerization.
| Coupling Reagent/Condition | Base | % D-Cys Formation (for Fmoc-Cys(Trt)-OH) | Reference |
| DIPCDI/Oxyma | - | 3.3% | [1] |
| HBTU/DIEA | DIEA | 5-33% (with pre-activation) | [2] |
| HCTU/DIEA (Microwave, 50°C) | DIEA | 10.9% | [3] |
| HCTU/DIEA (Microwave, 80°C) | DIEA | 26.6% | [3] |
Note: The quantitative data presented is collated from studies on the coupling of N-Fmoc protected Cysteine derivatives and should be considered as a strong indicator of performance for this compound.
Experimental Protocols
Protocol 1: Boc-Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound
This protocol outlines a single coupling cycle for the incorporation of a cysteine residue using this compound in a manual SPPS workflow.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
- Wash the resin with dimethylformamide (DMF).
2. Boc Deprotection:
- Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
- Drain the solution and repeat the treatment for an additional 20 minutes.[4]
- Wash the resin thoroughly with DCM (2x) and isopropanol (2x), followed by DMF.[4]
3. Neutralization:
- Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2-5 minutes.
- Wash the resin thoroughly with DMF.
4. Coupling of this compound:
- Dissolve this compound (typically 2-4 equivalents relative to the resin loading) in a minimal amount of DMF.
- Add the dissolved this compound to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitoring the reaction: The completion of the coupling can be monitored using a qualitative ninhydrin test. A negative result (no blue color) indicates the absence of free primary amines and a complete reaction.
5. Washing:
- Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
6. Repeat Cycle:
- Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
1. Resin Preparation:
- After the final coupling and deprotection of the N-terminal Boc group, wash the peptidyl-resin thoroughly with DMF and DCM.
- Dry the resin under vacuum for at least 1 hour.
2. Preparation of Cleavage Cocktail:
- A common cleavage cocktail for peptides containing Cys(Trt) is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[5]
- Caution: Handle TFA and thioanisole in a well-ventilated fume hood.
3. Cleavage Reaction:
- Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 1.5 to 2 hours.
4. Peptide Precipitation and Isolation:
- Filter the cleavage mixture to separate the resin.
- Collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
- Collect the precipitated peptide by centrifugation or filtration.
- Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
- Dry the crude peptide under vacuum.
5. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Relationships
To better understand the processes involving this compound, the following diagrams illustrate key workflows and chemical relationships.
Case Studies: Synthesis of Biologically Active Peptides
The utility of this compound is exemplified in the synthesis of numerous biologically important peptides where cysteine residues and disulfide bridges are essential for their activity.
-
Oxytocin: This nonapeptide hormone, crucial for social bonding and reproduction, contains a disulfide bridge between two cysteine residues. Various synthesis strategies for oxytocin have employed Boc-Cys(Trt)-OH as a key building block in both solid-phase and liquid-phase approaches.[6][7][8]
-
Somatostatin: A 14-amino acid peptide hormone that regulates the endocrine system, somatostatin also features a critical disulfide bond. The synthesis of somatostatin and its analogues has been successfully achieved using Boc-protected cysteine derivatives, including Boc-Cys(Trt)-OH.[9][10][11][12]
Conclusion
This compound remains a vital and widely used reagent in the field of peptide chemistry. Its trifunctional nature, providing simultaneous N-terminal protection, side-chain protection, and carboxyl activation, makes it an efficient building block for the incorporation of cysteine residues in Boc-based peptide synthesis. A thorough understanding of its properties, reaction conditions, and potential side reactions, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to successfully synthesize complex and biologically active peptides. The careful selection of coupling reagents and cleavage cocktails is critical to maximizing yield and purity, ensuring the integrity of the final peptide product.
References
- 1. This compound | 75179-29-2 [chemicalbook.com]
- 2. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP3438121A1 - Liquid phase synthesis method for oxytocin using polypeptides - Google Patents [patents.google.com]
- 7. WO2018166146A1 - Liquid phase synthesis method for oxytocin using polypeptides - Google Patents [patents.google.com]
- 8. CN106589069B - A kind of preparation method of oxytocin - Google Patents [patents.google.com]
- 9. digital.csic.es [digital.csic.es]
- 10. [A new synthesis of somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-Cys(Trt)-OSu: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu), a critical reagent in modern peptide chemistry. This document details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), offering detailed experimental protocols for its synthesis and use.
Chemical Structure and Properties
This compound is a derivative of the amino acid L-cysteine, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, the thiol side chain is protected by a bulky trityl (Trt) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This trifecta of modifications makes it a highly effective building block for the incorporation of cysteine into peptide chains with minimal side reactions.
The Boc group provides temporary protection of the N-terminus, which can be readily removed under acidic conditions. The Trt group offers robust protection for the highly reactive thiol group of cysteine, preventing unwanted disulfide bond formation during peptide chain elongation. The OSu ester is a highly reactive group that facilitates efficient coupling to the free N-terminus of a growing peptide chain.
Chemical Structure
IUPAC Name: (2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate[1]
Chemical Formula: C₃₁H₃₂N₂O₆S[1]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 560.7 g/mol | [1] |
| CAS Number | 75179-29-2 | [2][3] |
| Appearance | Yellow to light colored foam | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [][5] |
| Storage Temperature | 2-8°C | [] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.
Synthesis of this compound
This protocol describes the synthesis of this compound from its precursor, N-Boc-S-trityl-L-cysteine (Boc-Cys(Trt)-OH), using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to form the active ester.
Materials:
-
N-Boc-S-trityl-L-cysteine (Boc-Cys(Trt)-OH)
-
N-hydroxysuccinimide (NHS)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-S-trityl-L-cysteine (1 equivalent) and N-hydroxysuccinimide (1.95 equivalents) in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (1.95 equivalents) to the cooled solution while stirring.
-
Continue stirring the reaction mixture at 0°C for 2 hours.
-
Gradually warm the reaction mixture to room temperature and continue stirring for an additional 12 hours.
-
A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the obtained residue in diethyl ether and filter again to remove any remaining insoluble matter.
-
Concentrate the filtrate to yield the final product, this compound, as a yellow to light colored foam.
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support using the Boc-SPPS strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc-based synthesis, if applicable for subsequent steps)
-
Trifluoroacetic acid (TFA)
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual TFA and by-products.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 10% DIEA in DCM for 10 minutes.
-
Wash the resin thoroughly with DCM to remove excess base.
-
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The progress of the reaction can be monitored using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and by-products.
The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
This protocol describes the final step of SPPS, where the completed peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group from cysteine, are removed.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5)[6]
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or Argon gas stream
Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. The volume should be sufficient to swell the resin.
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow Visualization
The following diagram illustrates the key stages in the solid-phase peptide synthesis (SPPS) workflow for the incorporation of a this compound residue.
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
This comprehensive guide provides researchers and professionals with the essential information and protocols for the effective use of this compound in peptide synthesis. Its well-defined properties and reactivity make it an invaluable tool for the creation of complex and biologically active peptides for a wide range of applications in research and drug development.
References
- 1. US8383770B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 2. US20130338337A1 - Boc and fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 3. WO2016140232A1 - Peptide synthesis method - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
The Core Mechanism of Boc-Cys(Trt)-OSu in Peptide Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the mechanism of action and application of Nα-Boc-S-Trityl-L-Cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu) in peptide synthesis. This reagent is a cornerstone in the assembly of complex cysteine-containing peptides, offering a strategic balance of protection and activation to ensure high-fidelity peptide chain elongation. This document elucidates the core chemical principles, provides detailed experimental protocols, presents quantitative data for procedural optimization, and visualizes key pathways and workflows.
Understanding the Molecular Architecture and a Three-Fold Mechanism of Action
The efficacy of this compound in peptide synthesis stems from the distinct roles of its three key chemical moieties: the Boc (tert-Butoxycarbonyl) group, the Trt (Trityl) group, and the OSu (N-hydroxysuccinimide) ester. This trifecta of functional groups provides a robust system for the controlled incorporation of cysteine into a growing peptide chain.
-
Nα-Terminus Protection (Boc Group): The tert-butoxycarbonyl (Boc) group serves as a temporary protecting shield for the α-amino group of the cysteine residue.[1] As an acid-labile protecting group, it is stable under the basic or neutral conditions required for peptide coupling but can be efficiently and selectively removed with moderate acids, such as trifluoroacetic acid (TFA).[1] This allows for the sequential and directional assembly of the peptide chain. The Boc strategy is particularly advantageous for synthesizing hydrophobic peptides where the protonated N-terminus after deprotection can help mitigate aggregation.
-
Side-Chain Protection (Trt Group): The bulky triphenylmethyl (Trityl, Trt) group provides robust protection for the highly nucleophilic thiol (-SH) side chain of cysteine.[2] This protection is crucial to prevent a host of undesirable side reactions, most notably the formation of disulfide bonds between cysteine residues during synthesis. The Trt group is stable to the basic conditions used for Fmoc group removal and the moderate acid conditions used for Boc group removal, but it is cleaved under strong acidic conditions, typically with TFA in the presence of scavengers, during the final cleavage of the peptide from the solid support.[2]
-
Carboxyl Group Activation (OSu Ester): The N-hydroxysuccinimide (OSu) ester is a well-established activating group for the carboxyl terminus of the amino acid.[3] It converts the carboxylic acid into a stable yet highly reactive "active ester." This pre-activation allows for a clean and efficient aminolysis reaction—a nucleophilic attack by the free N-terminal amine of the growing peptide chain. The N-hydroxysuccinimide anion is an excellent leaving group, which drives the peptide bond formation to completion.[4] Using a stable active ester like an OSu derivative can lead to high coupling efficiencies and yields with minimal side reactions.[5]
The overall mechanism is a straightforward yet elegant nucleophilic acyl substitution. After the N-terminal Boc group of the resin-bound peptide is removed, the liberated free amine attacks the electrophilic carbonyl carbon of the this compound active ester. This forms a tetrahedral intermediate which then collapses, expelling the stable N-hydroxysuccinimide leaving group and forming the desired peptide bond.
Figure 1. Mechanism of peptide bond formation using this compound.
Quantitative Data for Synthesis Optimization
The success of peptide synthesis hinges on achieving high coupling yields at each step while minimizing side reactions, particularly racemization. The choice of coupling reagents and conditions is paramount, especially for sensitive amino acids like cysteine. While pre-activated esters like this compound are designed for high efficiency, the following tables provide comparative data to inform protocol design.
Comparison of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent System | Typical Coupling Time | Key Advantages | Potential Disadvantages |
| DCC/HOBt | 2-4 hours | Cost-effective; low racemization with HOBt. | Formation of insoluble dicyclohexylurea (DCU) byproduct.[1] |
| HBTU/DIEA | 30-60 minutes | Fast, high efficiency, suitable for hindered amino acids.[1] | Potential for guanidinylation of the N-terminus.[1] |
| HATU/DIEA | 15-45 minutes | Very fast and highly efficient, even for difficult couplings.[1] | Higher cost compared to other reagents.[1] |
| DIC/HOBt | 2-4 hours | Byproduct (diisopropylurea) is soluble; low racemization.[1] | Slower than aminium/uronium salt-based reagents.[1] |
Table 1: Comparison of common in situ coupling reagents for Boc-amino acids. This compound, as a pre-activated ester, circumvents the need for these reagents during the coupling step.
Racemization of Cysteine Derivatives
Cysteine is particularly susceptible to racemization during activation and coupling.[6] The use of a pre-formed, stable active ester like an OSu derivative can mitigate this risk compared to some in situ activation methods. However, conditions must still be carefully controlled. The following data, while generated for the analogous Fmoc-Cys(Trt)-OH, illustrates the significant impact of coupling conditions on the stereochemical integrity of the cysteine residue.
| Coupling Method | Base | % Racemization (D-isomer) | Notes |
| Uronium Activation (e.g., HBTU) | DIEA | 8.0% | Uronium reagents in the presence of a strong base can cause significant racemization.[7] |
| Carbodiimide (No Base) | None | < 1.2% | Carbodiimide coupling without a tertiary base is recommended to minimize cysteine racemization.[7] |
| HBTU/HOBt/TMP | TMP | Low | The use of a hindered base like 2,4,6-trimethylpyridine (TMP) can significantly suppress racemization.[8] |
| O-Pentafluorophenyl (OPfp) ester | None | Low | Using pre-activated esters is a recommended method for minimizing racemization.[8] |
Table 2: Racemization levels for Trt-protected cysteine under various coupling conditions. This data highlights the importance of choosing the right methodology to preserve chiral purity.[7][8]
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide chain using manual Boc-chemistry solid-phase peptide synthesis (SPPS).
Boc-SPPS Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. BOC-D-TRP-OSU | 22220-11-7 | Benchchem [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the N-Hydroxysuccinimide Ester (OSu) in Boc-Cys(Trt)-OSu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical function of the N-hydroxysuccinimide ester (OSu) group in the widely utilized amino acid derivative, Nα-Boc-S-trityl-L-cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu). This document provides a comprehensive overview of its chemical properties, the mechanism of action of the OSu group, quantitative data on its reactivity and stability, and detailed experimental protocols for its synthesis and application in bioconjugation and peptide synthesis.
Core Concepts: The Chemistry of this compound
This compound is a protected amino acid derivative designed for the controlled incorporation of a cysteine residue into peptides or for conjugation to other molecules.[1] Its structure comprises three key components:
-
Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the α-amino group of cysteine. This prevents unwanted polymerization during peptide synthesis.[2]
-
Trt (Trityl) Group: A bulky, acid-labile protecting group for the thiol side chain of cysteine. This prevents the formation of disulfide bonds and other side reactions involving the highly reactive thiol.[3]
-
OSu (N-Hydroxysuccinimide ester) Group: An activating group for the C-terminal carboxylic acid. This is the focus of this guide, as it renders the carboxyl group highly susceptible to nucleophilic attack by primary amines, facilitating the formation of a stable amide bond.[4][5]
The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate.[1]
The OSu Group: A Highly Efficient Activating Moiety
The primary role of the OSu group is to act as an excellent leaving group, thereby "activating" the carboxyl group of the cysteine derivative.[6][7] This activation is crucial for the efficient formation of amide bonds, a fundamental reaction in both peptide synthesis and the conjugation of molecules to proteins and other biomolecules.[5]
Mechanism of Action
The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the OSu ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][8]
Reaction Kinetics and Optimal Conditions
The efficiency of the coupling reaction is highly dependent on several factors, most notably pH. The primary amine must be in its deprotonated, nucleophilic state to react. However, the OSu ester is susceptible to hydrolysis, which is also pH-dependent. Therefore, a compromise is necessary to achieve optimal reaction yields.
Data Presentation
The following tables summarize key quantitative data regarding the stability and reactivity of N-hydroxysuccinimide esters.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours[5][9] |
| 8.0 | 4 | 1 hour[9] |
| 8.6 | 4 | 10 minutes[5][9] |
| Reaction | pH Dependence | General Trend |
| Aminolysis (Amide Formation) | Increases with pH | The concentration of the reactive, deprotonated amine increases.[9] |
| Hydrolysis (Inactivation) | Increases significantly with pH | The rate of nucleophilic attack by hydroxide ions increases.[9][10] |
Based on this data, the optimal pH range for NHS ester coupling reactions is generally considered to be 8.3 to 8.5 .[6][9][11] In this range, a sufficient concentration of the primary amine is deprotonated to allow for efficient aminolysis, while the rate of hydrolysis of the OSu ester remains manageable.[9] Reactions are typically conducted at room temperature or 4°C, with lower temperatures favoring reduced hydrolysis.[8]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding carboxylic acid, Boc-Cys(Trt)-OH.
Materials:
-
Boc-Cys(Trt)-OH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve Boc-Cys(Trt)-OH (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
DCC Addition: While stirring at 0°C, add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Filtration: Remove the precipitated DCU by vacuum filtration.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in ethyl acetate and wash with 5% NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
General Protocol for Protein Labeling with this compound
This protocol provides a general framework for the conjugation of this compound to a primary amine on a protein, such as the N-terminus or the side chain of a lysine residue.
Materials:
-
Protein of interest containing primary amines
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.
-
Reaction Initiation: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 10-20 fold molar excess of the labeling reagent over the protein.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted this compound.
-
Purification: Remove the excess labeling reagent and byproducts (NHS) from the conjugated protein using an appropriate purification method such as size-exclusion chromatography or dialysis against a suitable buffer.
-
Analysis: Analyze the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy if the conjugate has a chromophore.
Applications in Research and Drug Development
The ability of the OSu group to efficiently mediate the formation of stable amide bonds makes this compound a valuable reagent in several areas:
-
Solid-Phase Peptide Synthesis (SPPS): In Boc-based SPPS, this compound can be used to introduce a protected cysteine residue into a growing peptide chain.[2][12]
-
Bioconjugation: This reagent is widely used to conjugate cysteine to proteins, antibodies, and other biomolecules.[4][8] This is a key step in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery.
-
Surface Modification: The OSu group can be used to immobilize cysteine-containing peptides or proteins onto surfaces that have been functionalized with primary amines.
Conclusion
The N-hydroxysuccinimide ester (OSu) group is the cornerstone of the reactivity of this compound. Its ability to activate the carboxyl group for efficient and specific reaction with primary amines has made this reagent an indispensable tool for researchers and professionals in the fields of peptide chemistry, bioconjugation, and drug development. A thorough understanding of the principles governing the reactivity and stability of the OSu group is paramount for the successful design and execution of experiments involving this versatile molecule.
References
- 1. N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | C31H32N2O6S | CID 14081827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. neb.com [neb.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. n-hydroxysuccinimide ester functionalized: Topics by Science.gov [science.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. chempep.com [chempep.com]
The Cornerstone of Cysteine Chemistry: A Technical Guide to Boc Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and therapeutic agents. For the uniquely reactive amino acid cysteine, the tert-butyloxycarbonyl (Boc) protecting group, in concert with a variety of thiol-protecting groups, provides a robust and versatile platform for chemical manipulation. This in-depth technical guide explores the core principles of Boc protecting group chemistry for cysteine, detailing its application, stability, and the nuances of its removal.
Core Concepts in Boc-Cysteine Protection
In peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the Boc group serves as a temporary shield for the Nα-amino group.[1] Its acid-labile nature allows for its selective removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA), enabling the stepwise elongation of the peptide chain.[1][2] The unique reactivity of cysteine's thiol group, however, necessitates the use of additional, more permanent protecting groups on the sulfur atom to prevent undesirable side reactions like oxidation and disulfide bond formation during synthesis.[1][]
The selection of an appropriate thiol protecting group is critical and is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture and the conditions required for final deprotection. An ideal protecting group should be stable throughout the synthesis, including the repeated TFA treatments for Nα-Boc removal, and be selectively cleavable under conditions that do not compromise the integrity of the peptide.
Orthogonal and Simultaneous Deprotection Strategies
The deprotection of a fully protected cysteine-containing peptide can be approached in two primary ways:
-
Orthogonal Deprotection: This strategy involves the stepwise removal of different protecting groups using distinct chemical conditions.[4] For instance, the Nα-Boc group is removed with TFA, while a thiol protecting group like Acetamidomethyl (Acm) remains intact and can be removed later using a specific reagent like iodine.[5] This approach offers greater control, allowing for selective modifications at different sites of the peptide.[4]
-
Simultaneous Deprotection: In this approach, both the Nα-Boc group and the side-chain protecting groups are removed in a single step.[4] This is often achieved using strong acids like anhydrous hydrogen fluoride (HF), which can efficiently deprotect multiple groups at once but may also lead to side reactions.[1][4]
Common Thiol Protecting Groups in Boc Chemistry
A variety of protecting groups have been developed for the cysteine thiol, each with its own unique stability profile and deprotection conditions. The choice of protecting group is a critical decision in the design of a peptide synthesis strategy.[6]
| Protecting Group | Abbreviation | Stability to 50% TFA in DCM | Deprotection Conditions | Key Advantages & Disadvantages |
| Benzyl | Bzl | Stable | HF, TFMSA[6] | Advantages: High stability, cost-effective.[6] Disadvantages: Requires harsh, hazardous deprotection conditions.[6] |
| 4-Methoxybenzyl | Mob | Partially Labile | HF, TFMSA, AgOTf in TFA[6] | Advantages: More acid-labile than Bzl.[6] Disadvantages: Partial lability can lead to premature deprotection.[6] |
| Trityl | Trt | Labile | Mild acid (e.g., 1% TFA in DCM), TFA cocktails[6] | Advantages: Easily cleaved.[6] Disadvantages: Prone to causing significant racemization.[6] |
| Acetamidomethyl | Acm | Stable | Iodine, Hg(OAc)₂, AgOTf[6] | Advantages: Orthogonal to Boc/Bzl, useful for regioselective disulfide bond formation.[6] Disadvantages: Requires specific, potentially toxic deprotection reagents.[6] |
| tert-Butyl | tBu | Stable | PhS(O)Ph/CH₃SiCl₃ in TFA, TFMSA, Mercury (II) acetate[6][7] | Advantages: Very stable, orthogonal.[6] Disadvantages: Requires specific deprotection conditions.[6] |
| tert-Butylthio | StBu | Stable | Reducing agents (e.g., thiols, phosphines)[6] | Advantages: Orthogonal, useful for on-resin cyclization.[6] Disadvantages: Deprotection can sometimes be difficult.[6] |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Incorporation of N-Boc-S-Protected-Cysteine
This protocol outlines a standard manual solid-phase peptide synthesis (SPPS) cycle using the Boc/Bzl strategy.[6]
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.
2. N-α-Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.[6]
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x).[6]
3. Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.[6]
-
Wash the resin with DCM (3x).[6]
4. Amino Acid Coupling:
-
Dissolve the N-Boc-S-protected-cysteine (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[1]
-
Add DIEA (4-8 equivalents) to activate the amino acid.[1]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor reaction completion with a ninhydrin (Kaiser) test.[1]
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[6]
6. Washing:
-
Wash the resin with DMF (3x) and DCM (3x).[6]
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a general procedure for the removal of the N-terminal Boc group.[4]
Materials:
-
N-Boc protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Water
-
Brine
Procedure:
-
Dissolve the N-Boc protected peptide in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of TFA to the solution and allow it to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the solution in vacuo.
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent and wash with saturated aqueous NaHCO₃ solution, water, and brine.[4]
Protocol 3: Deprotection of S-Acm Protected Cysteine with Iodine
This method is used for the selective removal of the Acm group and can simultaneously facilitate disulfide bond formation.[5]
Materials:
-
Acm-protected peptide
-
Aqueous acetic acid (e.g., 40%)
-
Iodine solution (in a suitable solvent like methanol or 40% acetic acid)
Procedure:
-
Dissolve the Acm-protected peptide in 40% aqueous acetic acid to a concentration of 10⁻³ to 10⁻⁴ M.[8]
-
Add a 25 to 50-fold excess of iodine, dissolved in 40% acetic acid or methanol, to the peptide solution.[8]
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Quench the reaction by adding a reducing agent such as ascorbic acid.
-
Isolate and purify the deprotected peptide by chromatography.
Protocol 4: Final Cleavage and Deprotection with Anhydrous HF
This procedure is for the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups, such as Benzyl (Bzl).[6]
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.[6]
Materials:
-
Peptide-resin
-
Anhydrous hydrofluoric acid (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers (e.g., a mixture of anisole and p-cresol).[4]
-
Cool the reaction vessel to -78°C.
-
Carefully distill anhydrous HF into the reaction vessel.[4]
-
Stir the mixture at 0°C for the desired time (typically 1 hour).[4]
-
Remove the HF by evaporation under a stream of nitrogen.[4]
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[6]
-
Filter the precipitated peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and separate it from the resin beads.
-
Lyophilize the peptide solution to obtain the crude peptide powder.
Applications in Drug Development and Research
The use of Boc-protected cysteine derivatives is integral to the synthesis of a wide variety of peptides for therapeutic and research purposes.[6] The ability to introduce stable cysteine protecting groups allows for the synthesis of complex peptides with specific disulfide bond connectivities, which are often crucial for their biological activity.[5] For instance, many peptide-based drugs, such as hormones and enzymes, rely on disulfide-mediated cyclization for their structural integrity and function.[5][9]
Furthermore, the orthogonal nature of certain thiol protecting groups, like Acm, enables site-specific modifications of peptides, such as pegylation, lipidation, or conjugation to other molecules.[10] These modifications can enhance the pharmacokinetic properties of peptide drugs, improving their stability, solubility, and in vivo half-life. The versatility of Boc-cysteine chemistry makes it an indispensable tool in the development of novel peptide-based therapeutics and research probes.[11]
References
The Guardian of Reactivity: An In-depth Technical Guide to Cysteine Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those with complex structures and biological functions, demands a meticulous approach to chemical strategy. Among the proteinogenic amino acids, cysteine presents a unique set of challenges and opportunities due to the high nucleophilicity and reactivity of its thiol side chain.[1] Unprotected cysteine residues can lead to a host of undesirable side reactions during solid-phase peptide synthesis (SPPS), including disulfide bond scrambling, alkylation, and racemization, ultimately compromising the purity and yield of the final peptide.[2][3] This technical guide provides a comprehensive overview of the core strategies for cysteine thiol protection, detailing the most commonly employed protecting groups, their chemical properties, orthogonal deprotection strategies, and detailed experimental protocols.
The Imperative for Cysteine Protection
The thiol group of cysteine is highly susceptible to oxidation, which can lead to the formation of incorrect disulfide bridges, especially in peptides containing multiple cysteine residues.[1][4] Furthermore, its nucleophilic nature makes it prone to reaction with various electrophiles present in the synthesis environment.[1] To circumvent these issues, a temporary protecting group is installed on the cysteine thiol, which remains stable throughout the peptide chain elongation process and can be selectively removed at the desired stage.[5]
The ideal cysteine protecting group should exhibit the following characteristics:
-
Stability: It must be stable to the conditions used for the cleavage of the Nα-protecting group (e.g., piperidine for Fmoc-SPPS or TFA for Boc-SPPS).[2][5]
-
Orthogonality: It should be selectively removable under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support.[1][6] This is particularly crucial for the regioselective formation of multiple disulfide bonds.[4][6]
-
Minimal Side Reactions: The protecting group and its cleavage byproducts should not induce side reactions, such as racemization of the cysteine residue.[2]
-
Efficient Removal: The deprotection process should be high-yielding and occur under mild conditions.[7]
A Comparative Overview of Common Cysteine Protecting Groups
A diverse array of protecting groups has been developed to meet the varied demands of peptide synthesis. The choice of a specific protecting group is dictated by the overall synthetic strategy, including the desired disulfide bond connectivity and the presence of other sensitive residues in the peptide sequence.[5] The following tables summarize the properties of some of the most widely used cysteine protecting groups in Fmoc-SPPS.
| Protecting Group | Abbreviation | Structure | Stability to Piperidine | Stability to TFA | Deprotection Conditions | Key Advantages | Disadvantages & Side Reactions |
| Trityl | Trt | Triphenylmethyl | Stable | Labile | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) | Cost-effective; removed during final cleavage.[2][5] | Prone to significant racemization, especially at the C-terminus.[2] Can lead to re-attachment of the trityl cation to the thiol if scavengers are not used effectively.[1] |
| 4-Methoxytrityl | Mmt | (4-methoxyphenyl)diphenylmethyl | Stable | Highly Labile | Very mild acid (e.g., 1-2% TFA in DCM).[1][2] | Allows for on-resin deprotection and subsequent modification or disulfide bond formation.[1][5] | More expensive than Trt.[2] |
| Acetamidomethyl | Acm | Acetamidomethyl | Stable | Stable | Mercury(II) acetate, Iodine, Silver trifluoromethanesulfonate.[1][5] | Orthogonal to acid-labile protecting groups, allowing for purification of the protected peptide before disulfide bond formation.[5] | Deprotection with heavy metals can be toxic and requires careful handling.[5] Iodine-mediated deprotection can lead to side reactions with other sensitive residues. |
| tert-Butyl | tBu | tert-Butyl | Stable | Stable | Strong acids (e.g., HF) or with reagents like PhS(O)Ph/CH₃SiCl₃ in TFA.[5][8] | High stability, orthogonal to both Fmoc and most other side-chain protecting groups. | Harsh deprotection conditions may not be suitable for all peptides. |
| tert-Butylthio | StBu | tert-Butylthio | Stable | Stable (in the absence of thiol scavengers) | Reduction with thiols (e.g., β-mercaptoethanol, DTT) or phosphines.[2][5] | Orthogonal to acid-labile and some oxidatively removed groups. Enables on-resin thiol manipulation.[5] | Deprotection can sometimes be sluggish.[8] |
| Diphenylmethyl | Dpm | Diphenylmethyl | Stable | Labile (less than Trt) | High concentrations of TFA.[9] | Offers intermediate acid lability, allowing for some orthogonal strategies with highly acid-labile groups like Mmt.[9] | |
| S-2,6-dimethoxybenzyl | DMP | S-2,6-dimethoxybenzyl | Stable | Disulfide reducing agents.[7] | Can be removed under reducing conditions. | Limited commercial availability and potential for inefficient deprotection.[7] | |
| sec-isoamyl mercaptan | SIT | sec-isoamyl mercaptan | Stable | Mild reducing agents (e.g., DTT).[7] | Good performance in SPPS and reliable removal.[7] | Relatively new protecting group. | |
| 2-methyloxolane-3-thiol | MOT | 2-methyloxolane-3-thiol | Stable | Mild reducing agents (e.g., DTT).[7] | Commercially available starting material.[7] | Relatively new protecting group. | |
| Pyridazinedione | PD | Pyridazinedione | Stable | Thiol-labile.[10] | Compatible with conventional and microwave-assisted SPPS.[10] | Relatively new protecting group. |
Orthogonal Protection Strategies for Multiple Disulfide Bonds
The synthesis of peptides with multiple, defined disulfide bridges is a significant challenge that relies heavily on the concept of orthogonal protection.[4][6] By employing a combination of protecting groups that can be removed under different, non-interfering conditions, specific pairs of cysteine residues can be deprotected and oxidized in a stepwise manner to form the desired disulfide linkages.[8][11]
A common orthogonal strategy involves the use of an acid-labile group (like Trt or Mmt) for one pair of cysteines and a group stable to acid but removable by other means (like Acm or StBu) for another pair.[1] For instance, the Mmt group can be selectively removed on-resin with dilute acid, allowing for the formation of the first disulfide bond. Following this, the peptide can be cleaved from the resin, and the second pair of cysteine residues, protected with Acm, can be deprotected and oxidized in solution.[2]
// Styling node [color="#5F6368"]; edge [color="#34A853"]; } axdot Caption: Orthogonal strategy for regioselective disulfide bond formation.
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of several common cysteine protecting groups. It is important to note that reaction conditions may require optimization based on the specific peptide sequence.[5]
Protocol 1: On-Resin Deprotection of Mmt
This protocol allows for the selective removal of the Mmt group while the peptide is still attached to the solid support.[2]
-
Resin Preparation: Swell the Mmt-protected peptide-resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM for 30 minutes. This step should be repeated until the yellow color of the Mmt cation is no longer observed in the solution.[2]
-
Washing: Thoroughly wash the resin with DCM and then with dimethylformamide (DMF) to prepare it for subsequent on-resin modifications or further peptide elongation.[2]
Protocol 2: Deprotection of Trt during Final Cleavage
The Trt group is typically removed concurrently with the cleavage of the peptide from the resin.
-
Resin Preparation: Wash the Trt-protected peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, for example, 95% TFA, 2.5% H₂O, and 2.5% TIS. The use of a scavenger like TIS is crucial to prevent the re-attachment of the trityl cation to the deprotected thiol.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the washing step with cold ether to remove scavengers.[4] Dry the precipitated peptide under vacuum.
Protocol 3: Deprotection of Acm using Iodine
This method is commonly used for the concomitant deprotection of Acm groups and the formation of a disulfide bond in solution.
-
Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent, such as aqueous acetic acid or a mixture of methanol and water. The rate of reaction is highly solvent-dependent.[5]
-
Iodine Addition: Add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed. The reaction is typically rapid.
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 4: Reductive Cleavage of StBu
This protocol describes the removal of the StBu group using a reducing agent.[2]
-
Peptide Dissolution: Dissolve the StBu-protected peptide in DMF.
-
Reducing Agent Addition: Add a solution of 20% β-mercaptoethanol and 0.1 M N-methylmorpholine (NMM) in DMF.[2]
-
Deprotection Reaction: Stir the reaction at room temperature and monitor its progress by HPLC until the deprotection is complete.[2]
-
Purification: Purify the deprotected peptide by HPLC.[2]
Protocol 5: Deprotection of tBu
The tBu group is highly stable and requires strong acidic conditions for its removal.[5]
-
Peptide Dissolution: Dissolve the tBu-protected peptide in a solution of TFA/thioanisole/1,2-ethanedithiol (EDT) (90:5:5, v/v/v).[2]
-
Deprotection Reaction: Stir the solution at room temperature for 4-6 hours.[2]
-
Peptide Precipitation and Isolation: Precipitate and isolate the peptide as described in Protocol 2.[2]
General Workflow for Fmoc-SPPS of a Cysteine-Containing Peptide
The following diagram illustrates the typical workflow for the solid-phase synthesis of a peptide containing a cysteine residue, highlighting the key stages of protection and deprotection.
// Styling node [color="#5F6368"]; edge [color="#4285F4"]; } axdot Caption: General workflow for Fmoc-SPPS of a cysteine-containing peptide.
Conclusion
The judicious selection and application of cysteine protecting groups are fundamental to the successful chemical synthesis of complex peptides. This guide has provided a detailed overview of the most common protecting groups, their characteristics, and the strategic considerations for their use, particularly in the context of orthogonal schemes for multiple disulfide bond formation. The experimental protocols offered herein serve as a practical starting point for researchers in the field. As peptide-based therapeutics and research tools continue to grow in complexity, a deep understanding of cysteine protection chemistry will remain an indispensable asset for scientists and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]
- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Boc-cys(trt)-osu molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties and synthesis of N-α-tert-Butoxycarbonyl-S-trityl-L-cysteine-N-hydroxysuccinimide ester, commonly abbreviated as Boc-Cys(Trt)-OSu. This reagent is a critical building block in peptide synthesis, particularly for the introduction of a protected cysteine residue into a peptide sequence.
Core Chemical Data
The fundamental molecular attributes of this compound are summarized below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C₃₁H₃₂N₂O₆S |
| Molecular Weight | 560.66 g/mol [1][2] |
| CAS Number | 75179-29-2[1] |
Experimental Protocols
Synthesis of this compound via Carbodiimide Coupling
The synthesis of this compound is typically achieved through the activation of its carboxylic acid precursor, Boc-Cys(Trt)-OH, with N-hydroxysuccinimide (NHS). The most common and established method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the esterification.
Objective: To convert the carboxylic acid of Boc-Cys(Trt)-OH into a more reactive N-hydroxysuccinimide (NHS) ester, making it suitable for subsequent amide bond formation in peptide synthesis.
Methodology:
-
Reactant Preparation: N-α-tert-Butoxycarbonyl-S-trityl-L-cysteine (Boc-Cys(Trt)-OH) and N-hydroxysuccinimide (NHS) are dissolved in an appropriate anhydrous aprotic solvent, such as dichloromethane (DCM) or ethyl acetate. An equimolar or slight excess of NHS is typically used.
-
Coupling Agent Addition: The solution is cooled in an ice bath (0°C). A solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent is then added dropwise to the cooled mixture.
-
Reaction: The reaction mixture is stirred at 0°C for a few hours and then allowed to warm to room temperature, where it is stirred for several more hours or overnight. During this time, the DCC activates the carboxylic acid, which is then attacked by the hydroxyl group of NHS to form the desired ester and a dicyclohexylurea (DCU) byproduct.
-
Work-up and Purification: The insoluble DCU byproduct is removed by filtration. The filtrate, containing the this compound product, is then typically washed with aqueous solutions to remove any remaining starting materials or water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Product: The resulting product, this compound, is often obtained as a white or off-white solid or foam and can be further purified by recrystallization if necessary.
Visualized Workflow: Synthesis of this compound
The following diagram illustrates the key steps and components in the synthesis of this compound from its carboxylic acid precursor using the DCC/NHS coupling method.
Caption: Workflow for this compound synthesis.
References
An In-depth Technical Guide to Boc-Cys(Trt)-OSu: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu), a critical reagent in modern peptide synthesis and bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties of this compound, explains the rationale behind its molecular design, and offers detailed, field-proven experimental protocols for its characterization and application.
Foundational Principles: The Molecular Architecture of this compound
This compound is a strategically engineered amino acid derivative designed for the precise and efficient incorporation of a protected cysteine residue into a peptide sequence or for the conjugation of molecules to primary amines. Its utility stems from the orthogonal functionalities of its three key components: the Boc protecting group, the Trityl protecting group, and the OSu activating group.
-
The Boc (tert-Butoxycarbonyl) Group: This acid-labile group protects the α-amino functionality of the cysteine.[1][2] Its primary role is to prevent unwanted polymerization and to ensure that the amino acid is added in the correct sequence during solid-phase peptide synthesis (SPPS).[2][3] The Boc group is stable under neutral and basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[1]
-
The Trt (Trityl) Group: The bulky trityl group provides robust, acid-labile protection for the thiol side chain of cysteine.[4] This is crucial to prevent side reactions, such as disulfide bond formation, during peptide synthesis.[5] The trityl group's lability to acid allows for its removal during the final cleavage of the peptide from the resin.
-
The OSu (N-Hydroxysuccinimide) Ester: The OSu group is a highly efficient activating group for the carboxyl functionality. It transforms the carboxylic acid into an active ester, which readily reacts with primary amines to form a stable amide bond. This feature is pivotal for conjugating the cysteine derivative to other molecules or for its role in solution-phase peptide coupling.
The interplay of these three groups provides a versatile tool for chemical biologists and peptide chemists, enabling a wide range of synthetic strategies.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application.
| Property | Value | Source(s) |
| Molecular Formula | C31H32N2O6S | [6][7] |
| Molecular Weight | 560.66 g/mol | [6][8] |
| CAS Number | 75179-29-2 | [6][7] |
| Appearance | Yellow to light-colored foam or white to off-white powder | [9][10] |
| Melting Point | Data not consistently available for the OSu ester; the precursor Boc-Cys(Trt)-OH melts at 143-146 °C. | [11] |
| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [12] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment. |
Reaction Mechanism and Application in Bioconjugation
The primary application of this compound, beyond its use as a building block in peptide synthesis, is in the amine-reactive labeling of biomolecules. The N-hydroxysuccinimide ester is highly reactive towards nucleophilic primary amines, such as the side chain of lysine residues in proteins or the N-terminus of peptides.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the OSu ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction mechanism of this compound with a primary amine.
This targeted reactivity makes this compound a valuable tool for:
-
Antibody-Drug Conjugates (ADCs): The cysteine derivative can be conjugated to antibodies, with the thiol group later deprotected to attach a cytotoxic payload.[13]
-
Peptide Labeling: Fluorescent dyes, biotin, or other reporter molecules can be introduced at specific sites in a peptide sequence.
-
Surface Modification: Immobilization of peptides or other molecules onto amine-functionalized surfaces.
Experimental Protocols
The following protocols are provided as a guide for the characterization and application of this compound.
Synthesis of this compound from Boc-Cys(Trt)-OH
This protocol describes the activation of the carboxylic acid of Boc-Cys(Trt)-OH using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).[9]
Materials:
-
Boc-Cys(Trt)-OH
-
N-hydroxysuccinimide (NHS)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Stir plate and magnetic stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve Boc-Cys(Trt)-OH (1 equivalent) and NHS (1.95 equivalents) in anhydrous acetonitrile.[9]
-
Cool the solution to 0°C using an ice bath.
-
Add DCC (1.95 equivalents) to the cooled solution while stirring.[9]
-
Maintain the reaction at 0°C for 2 hours.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.[9]
-
A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in diethyl ether and filter again to remove any remaining insoluble material.
-
Concentrate the final filtrate to obtain this compound as a foam.[9]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure and assessing the purity of this compound.
-
¹H NMR (in CDCl₃): Key expected signals include:
-
A singlet around 1.43 ppm corresponding to the 9 protons of the Boc group.[9]
-
Multiplets between 2.65-2.82 ppm for the methylene protons of the cysteine and succinimide moieties.[9]
-
A multiplet for the α-proton of cysteine around 4.25-4.38 ppm.[9]
-
A broad singlet for the NH proton around 5.83 ppm.[9]
-
A complex multiplet in the aromatic region (7.15-7.46 ppm) for the 15 protons of the trityl group.[9]
-
-
¹³C NMR: Diagnostic peaks can confirm the presence of carbonyls, the t-butyl group, and the aromatic carbons of the trityl group.[14][15]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, a common observation in MALDI-TOF MS is the protonated molecular ion [M+H]⁺ at approximately m/z 561.8.[9]
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized product. A reversed-phase C18 column with a gradient of acetonitrile and water (both containing 0.1% TFA) is a typical system for analysis.
Protocol for Amine Coupling
This protocol provides a general procedure for conjugating this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing substrate (e.g., peptide, protein)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Stir plate and magnetic stir bar
-
HPLC for reaction monitoring and purification
Procedure:
-
Dissolve the amine-containing substrate in the chosen solvent.
-
Add a slight molar excess of a non-nucleophilic base like DIPEA to ensure the amine is deprotonated.
-
Dissolve this compound in a minimal amount of the same solvent.
-
Add the this compound solution dropwise to the stirring solution of the substrate. A 1.1 to 1.5 molar excess of the OSu ester is typically used.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by HPLC.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the desired conjugate.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[16] Avoid inhalation of dust and contact with skin and eyes.[16] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[17]
Conclusion
This compound is a highly versatile and valuable reagent for modern chemical biology and drug discovery. Its well-defined chemical properties and predictable reactivity allow for the precise incorporation of protected cysteine residues and the efficient conjugation of molecules. A thorough understanding of its characteristics and the application of robust experimental protocols, as outlined in this guide, are key to leveraging its full potential in the synthesis of complex peptides and novel bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synchem.de [synchem.de]
- 7. N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | C31H32N2O6S | CID 14081827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Price from Supplier Brand GL Biochem (Shanghai) Ltd. on Chemsrc.com [m.chemsrc.com]
- 9. This compound | 75179-29-2 [chemicalbook.com]
- 10. N-Boc-S-Trityl-L-cysteine | 21947-98-8 [chemicalbook.com]
- 11. Boc-Cys(Trt)-OH 97 21947-98-8 [sigmaaldrich.com]
- 12. Boc-Cys(Trt)-OH | CAS:21947-98-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. benchchem.com [benchchem.com]
- 14. scienceopen.com [scienceopen.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. merckmillipore.com [merckmillipore.com]
A Comprehensive Technical Guide to Boc-Cys(Trt)-OSu (CAS Number: 75179-29-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine N-succinimidyl ester, commonly referred to as Boc-Cys(Trt)-OSu. This reagent is a critical building block in peptide synthesis and bioconjugation, offering strategic advantages in the assembly of complex peptides and the modification of biomolecules. This document outlines its chemical properties, a detailed synthesis protocol, and its primary application in solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties
This compound is a derivative of the amino acid L-cysteine, featuring three key chemical moieties: a Boc protecting group on the α-amino group, a trityl protecting group on the thiol side chain, and an N-hydroxysuccinimide (OSu) ester activating the carboxyl group. These features make it an ideal reagent for the controlled incorporation of a protected cysteine residue into a peptide chain.
| Property | Value |
| CAS Number | 75179-29-2 |
| Molecular Formula | C31H32N2O6S[1][2][3] |
| Molecular Weight | 560.67 g/mol [3] |
| Appearance | White to off-white or yellow to light-colored foam/solid[3][4] |
| Purity | ≥96% |
| Storage Temperature | 2-8°C, under an inert atmosphere |
| Synonyms | tert-butyl (1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[(tritylsulfanyl)methyl]ethylcarbamate |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the activation of the carboxylic acid of N-Boc-S-trityl-L-cysteine with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[4]
Materials:
-
N-tert-butoxycarbonyl-S-trityl-L-cysteine (Boc-Cys(Trt)-OH)
-
N-hydroxysuccinimide (NHS)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure: [4]
-
Under an inert atmosphere (argon), dissolve N-tert-butoxycarbonyl-S-trityl-L-cysteine (1 equivalent) and NHS (1.95 equivalents) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.95 equivalents) in acetonitrile to the cooled reaction mixture.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Allow the reaction to gradually warm to room temperature and continue stirring for an additional 12 hours.
-
Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove the DCU by filtration.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in diethyl ether and filter again to remove any remaining insoluble matter.
-
Concentrate the final filtrate to yield the target compound, this compound, as a foam. A typical yield for this reaction is approximately 90%.[4]
Characterization:
The product can be characterized by standard analytical techniques:[4]
-
¹H NMR (CDCl₃): δ 1.43 (s, 9H), 2.65-2.82 (m, 6H), 4.25-4.38 (m, 1H), 5.83 (br s, 1H), 7.15-7.46 (m, 15H).
-
MALDI-TOF MS: m/z 561.8 [M+H]⁺ (calculated molecular weight for C₃₁H₃₂N₂O₆S is 560.66).
Application in Peptide Synthesis
This compound is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS). The OSu ester is a highly efficient activating group that readily reacts with the free N-terminal amine of a growing peptide chain to form a stable amide bond.
Mechanism of Action in Peptide Coupling
The core utility of this compound lies in its "activated" state, which facilitates the formation of a peptide bond. The N-succinimidyl ester is an excellent leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine of the N-terminal amino acid of the peptide chain.
The Boc group on the α-amino and the Trityl group on the cysteine thiol are protecting groups that prevent unwanted side reactions during the coupling step.[5][] The bulky trityl group effectively shields the reactive thiol group of the cysteine side chain.[]
Signaling Pathways and Experimental Workflows
While this compound is a synthetic building block and not directly involved in biological signaling pathways, it is a critical tool for synthesizing peptides that are used to study such pathways. The ability to incorporate cysteine at specific positions allows for the creation of peptides with defined disulfide bridges or sites for bioconjugation.
Below are diagrams illustrating the synthesis of this compound and its subsequent use in a standard Boc-SPPS workflow.
Caption: Synthesis of this compound.
Caption: Boc-SPPS Workflow using this compound.
Conclusion
This compound, with CAS number 75179-29-2, is a highly valuable reagent for chemical biologists, medicinal chemists, and materials scientists. Its pre-activated carboxyl group allows for efficient and reliable incorporation of a protected cysteine residue into peptide sequences. The orthogonal protection strategy afforded by the Boc and Trityl groups provides the necessary control for the synthesis of complex peptides, which are instrumental in advancing drug discovery and the fundamental understanding of biological processes. This guide provides the essential technical information for the effective utilization of this compound in a research setting.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. This compound Price from Supplier Brand GL Biochem (Shanghai) Ltd. on Chemsrc.com [m.chemsrc.com]
- 3. Boc-Cys Trt -OSu, Advanced ChemTech 1 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]
- 4. This compound | 75179-29-2 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for Boc-Cys(Trt)-OSu in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-Boc-S-Trityl-L-Cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu) in solid-phase peptide synthesis (SPPS). This document details the advantages of using a pre-activated cysteine derivative, provides step-by-step experimental protocols, and discusses critical aspects of cleavage, deprotection, and potential side reactions.
Introduction
This compound is a specialized amino acid derivative designed for efficient incorporation of cysteine into synthetic peptides using the Boc/Bzl protection strategy. The Boc (tert-butyloxycarbonyl) group provides temporary protection for the α-amino group, while the bulky Trityl (Trt) group offers robust, acid-labile protection for the reactive sulfhydryl side-chain of cysteine. The key feature of this reagent is the N-hydroxysuccinimide (OSu) ester, which pre-activates the carboxyl group. This pre-activation obviates the need for in-situ coupling reagents, potentially streamlining the synthesis process and minimizing side reactions associated with certain activators, such as racemization.[1]
The use of the Trt group for cysteine side-chain protection is advantageous due to its stability during the repetitive acid treatments required for Boc group removal and its clean cleavage under strong acid conditions at the end of the synthesis. However, the incorporation of cysteine residues can be challenging, with a known susceptibility to racemization during activation.[2] The use of a pre-activated OSu ester can be a strategy to achieve efficient coupling under milder conditions.
Experimental Protocols
This section provides a detailed protocol for the manual incorporation of a this compound residue into a growing peptide chain on a solid support.
Materials and Reagents:
-
Appropriate solid-phase resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Reagents for Kaiser test (Ninhydrin test)
-
Cleavage cocktail reagents (see Table 2)
-
Cold diethyl ether
Protocol 1: Boc-SPPS Cycle for this compound Incorporation
This protocol outlines the key steps for a single synthesis cycle.
1. Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3x).
-
Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM.
2. Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Perform a pre-wash by agitating for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove residual acid.
3. Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (5-7 times) to remove excess base.
4. Coupling of this compound:
-
In a separate vial, dissolve 1.5 to 3.0 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF or DCM.
-
Add the dissolved this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be left to proceed overnight if necessary.
-
Note: No additional coupling agents (e.g., DCC, HBTU, PyBOP) are required.
5. Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
A negative Kaiser test (yellow/colorless beads) indicates that the coupling reaction is complete.
-
If the test is positive (blue beads), the coupling step can be extended or repeated with a fresh solution of this compound.
6. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted amino acid and byproducts.
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
7. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF or DCM.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
1. Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
2. Cleavage Reaction:
-
Caution: Perform this step in a well-ventilated fume hood. Strong acids like TFA and HF are highly corrosive.
-
Prepare the appropriate cleavage cocktail fresh (see Table 2 for examples). The choice of cocktail depends on the other amino acids present in the peptide sequence.[3]
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[3]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
4. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
Data Presentation
Table 1: Racemization of Cys(Trt) Under Various Coupling Conditions (Fmoc-SPPS Data) This data is for Fmoc-Cys(Trt)-OH and serves as an illustration of the challenges associated with cysteine coupling.
| Coupling Reagent | Base | % D-Cys Formation | Reference |
| DIPCDI/Oxyma | - | 3.3% | [4] |
| HCTU/6-Cl-HOBt | DIEA | 8.0% (25 °C) | [4] |
| HCTU/6-Cl-HOBt | DIEA | 10.9% (80 °C) | [4] |
Table 2: Common Cleavage Cocktails for Cys(Trt)-Containing Peptides
| Reagent Cocktail | Composition | Application Notes | Reference |
| Standard | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose. TIS is a highly effective scavenger for the trityl cation. | [3] |
| EDT-Containing | 92.5% TFA / 2.5% EDT / 2.5% TIS / 2.5% H₂O | Recommended for peptides with multiple Cys(Trt) residues. EDT helps keep the cysteine in a reduced state. | [3] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A more aggressive, "universal" cocktail for complex peptides with multiple sensitive residues (e.g., Arg, Met, Trp). | [3] |
Mandatory Visualizations
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Logical diagram of the cleavage and scavenging process for Cys(Trt)-containing peptides.
References
Application Notes and Protocols for the Use of Boc-Cys(Trt)-OSu in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the effective utilization of N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu) in solution-phase peptide synthesis (SPPS). This reagent is a valuable building block for the incorporation of a protected cysteine residue into a peptide chain, offering the advantages of a pre-activated carboxyl group for efficient coupling and orthogonal protection of the amine and thiol functionalities.
Core Principles
Solution-phase peptide synthesis using this compound involves a cyclical process of coupling and deprotection steps to elongate the peptide chain. The core principles are:
-
Amine Protection: The α-amino group of the cysteine is protected with the acid-labile tert-butoxycarbonyl (Boc) group.
-
Thiol Protection: The highly reactive thiol side chain of cysteine is protected with the bulky and acid-labile trityl (Trt) group. This prevents unwanted side reactions, such as disulfide bond formation, during synthesis.
-
Carboxyl Activation: The carboxyl group of Boc-Cys(Trt)-OH is pre-activated as an N-hydroxysuccinimide (OSu) ester. This active ester readily reacts with the free amino group of another amino acid or peptide ester to form a stable peptide bond, minimizing the need for in-situ coupling reagents and reducing the risk of racemization.[1][2]
-
Stepwise Elongation: The peptide chain is built sequentially by coupling this compound with an amino acid or peptide ester, followed by the removal of the N-terminal Boc group to expose a new amine for the next coupling cycle.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the solution-phase coupling of Boc-amino acid-OSu esters. While specific data for this compound can vary depending on the coupling partner and reaction conditions, these values provide a general benchmark.
| Parameter | Typical Range/Value | Notes |
| Coupling Time | 1 - 24 hours | Sterically hindered amino acids may require longer reaction times. Reaction progress should be monitored by TLC or HPLC. |
| Reaction Temperature | 0°C to Room Temperature | Starting the reaction at 0°C and allowing it to warm to room temperature is a common practice to control the initial reaction rate. |
| Equivalents of Amine | 1.0 - 1.2 equivalents | A slight excess of the amine component can help drive the reaction to completion. |
| Typical Yield | 70 - 95% | Yields are highly dependent on the specific amino acids being coupled, solvent purity, and reaction work-up. |
| Racemization | < 1 - 5% | The use of active esters like OSu significantly minimizes racemization compared to many in-situ activation methods.[2] |
Experimental Protocols
This section provides detailed protocols for the key steps in solution-phase peptide synthesis using this compound.
General Workflow
Caption: General workflow for solution-phase peptide synthesis using this compound.
Protocol 1: Coupling of this compound with an Amino Acid Ester
This protocol describes the formation of a dipeptide by reacting this compound with a C-terminally protected amino acid (e.g., H-Gly-OMe).
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of the Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 equivalents) dropwise at 0°C.
-
Stir the mixture at room temperature for 20-30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add the neutralized amino acid ester solution from step 1 to the this compound solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by silica gel column chromatography.
-
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to prepare the dipeptide for the next coupling step.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA to create a 50% TFA/DCM solution.[3]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the resulting peptide-TFA salt under vacuum. This product can be used in the next coupling step after neutralization as described in Protocol 1.
Protocol 3: Final Deprotection (Removal of Trt Group)
This protocol is for the final step after the peptide chain is fully assembled to remove the S-trityl protecting group.
Materials:
-
Trt-protected peptide
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Ethanedithiol (EDT) as a scavenger
-
Water
-
Cold diethyl ether
Procedure:
-
Dissolve the Trt-protected peptide in a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS or EDT. The scavenger is crucial to prevent the re-attachment of the trityl cation to the cysteine thiol.
-
Stir the mixture at room temperature for 1-3 hours.
-
Remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Solution-Phase Peptide Synthesis
Caption: Logical flow of steps in solution-phase peptide synthesis starting with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the amino acid ester. Low reactivity of the amine. | Extend the reaction time. Use a slight excess of the amine component. Consider a more polar solvent like DMF to improve solubility and reaction rates. |
| Low Yield | Incomplete reaction. Loss of product during work-up. | Ensure the reaction has gone to completion using TLC. Be careful during the aqueous extraction steps to avoid loss into the aqueous phase. |
| Side Reactions | Presence of moisture. Incomplete deprotection or neutralization. | Use anhydrous solvents and reagents. Ensure complete removal of TFA after Boc deprotection and complete neutralization before the next coupling step. |
| Racemization | Although low with OSu esters, it can occur with prolonged reaction times or base. | Keep reaction times as short as necessary. Avoid strong bases for neutralization if possible, or perform the neutralization at low temperatures. |
| Incomplete Trt Deprotection | Insufficient scavenger. Re-attachment of the trityl cation. | Use an adequate amount of scavenger (TIS or EDT). Precipitate the peptide in cold ether immediately after cleavage to minimize re-attachment. |
References
Application Notes and Protocols for Site-Specific Protein Modification using Boc-Cys(Trt)-OSu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu) in the site-specific modification of proteins. This reagent offers a versatile method for introducing a protected cysteine residue onto a protein, which can then be selectively deprotected to serve as a reactive handle for further bioconjugation. This is particularly valuable in the development of targeted therapeutics such as antibody-drug conjugates (ADCs), as well as for the site-specific attachment of imaging agents, polyethylene glycol (PEG), or other moieties to tailor protein function.
The core principle of this methodology involves a two-stage process. Initially, the N-hydroxysuccinimide (OSu) ester of Boc-Cys(Trt)-OH reacts with primary amines, predominantly the ε-amino group of lysine residues on the protein surface, to form a stable amide bond. Subsequently, the orthogonal protecting groups, the acid-labile Boc group on the α-amino group and the trityl (Trt) group on the thiol side chain, can be sequentially or simultaneously removed to reveal a free cysteine. This newly introduced, reactive thiol can then be specifically targeted for conjugation with a molecule of interest.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): Introduction of a defined number of reactive cysteine residues allows for the generation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).
-
PEGylation: Site-specific attachment of PEG chains can improve the pharmacokinetic properties of therapeutic proteins.
-
Fluorescent Labeling: Precise placement of fluorescent probes for imaging and mechanistic studies.
-
Surface Immobilization: Controlled orientation of proteins on solid supports for diagnostic and research applications.
Experimental Protocols
Protocol 1: Site-Specific Modification of a Monoclonal Antibody (mAb) with this compound
This protocol describes the conjugation of this compound to lysine residues on a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4-8.0
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.8
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Exchange the buffer of the mAb solution to the Conjugation Buffer using a desalting column.
-
Adjust the concentration of the mAb to 5-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
The degree of modification can be assessed using techniques such as MALDI-TOF mass spectrometry or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Deprotection of Boc and Trt Groups
This protocol describes the removal of the Boc and Trityl protecting groups to expose the free cysteine thiol.
Materials:
-
Boc-Cys(Trt)-modified mAb
-
Deprotection Buffer: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Nitrogen gas stream or vacuum desiccator
Procedure:
-
Lyophilization (Optional):
-
For complete removal of aqueous buffer, the modified mAb can be lyophilized.
-
-
Deprotection Reaction:
-
Add the cold Deprotection Buffer to the lyophilized protein or concentrated solution. A typical ratio is 10 mL of buffer per 100 mg of protein.
-
Incubate on ice for 2-3 hours with occasional gentle swirling.
-
-
Peptide Precipitation:
-
Precipitate the deprotected protein by adding the reaction mixture to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the protein.
-
Carefully decant the ether and wash the pellet with cold diethyl ether twice to remove residual acid and scavengers.
-
-
Drying:
-
Dry the protein pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Resuspension and Purification:
-
Resuspend the deprotected protein in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Purify the protein using a desalting column to remove any remaining impurities. The protein is now ready for conjugation to a thiol-reactive payload.
-
Protocol 3: Conjugation of a Thiol-Reactive Payload
This protocol outlines the conjugation of a maleimide-activated payload to the deprotected cysteine-modified antibody.
Materials:
-
Deprotected cysteine-modified mAb
-
Maleimide-activated payload (e.g., a cytotoxic drug or fluorescent dye)
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.0
-
Quenching Reagent: 1 M N-acetylcysteine
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Payload Preparation:
-
Dissolve the maleimide-activated payload in DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the payload stock solution to the deprotected antibody solution.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add the Quenching Reagent to a final concentration of 1 mM to cap any unreacted maleimide groups.
-
Incubate for 30 minutes.
-
-
Purification:
-
Purify the final conjugate using SEC to remove excess payload and quenching reagent.
-
-
Characterization:
-
Determine the final protein concentration and the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry and/or mass spectrometry.
-
Data Presentation
The following tables present illustrative quantitative data for the modification of a generic IgG antibody using the protocols described above.
Table 1: Modification of IgG with this compound
| Molar Ratio (Reagent:IgG) | Reaction Time (min) | Degree of Labeling (Boc-Cys(Trt)/Ab) | Yield (%) |
| 5:1 | 60 | 2.1 | 95 |
| 10:1 | 60 | 4.3 | 92 |
| 20:1 | 60 | 7.8 | 88 |
| 10:1 | 120 | 4.5 | 91 |
Table 2: Characterization of the Final Antibody-Drug Conjugate (ADC)
| Initial Degree of Labeling | Payload Molar Excess | Drug-to-Antibody Ratio (DAR) | Monomer Purity (SEC) (%) |
| 2.1 | 3:1 | 1.9 | >98% |
| 4.3 | 3:1 | 3.8 | >95% |
| 7.8 | 3:1 | 6.5 | >90% |
Visualizations
Experimental Workflow
Caption: Workflow for site-specific ADC synthesis.
Targeted Signaling Pathway
Caption: ADC mechanism of action in a cancer cell.
Cysteine labeling protocol using Boc-cys(trt)-osu
An Application Note and Protocol for Site-Specific Bioconjugation via Engineered Thiol Introduction using Boc-Cys(Trt)-OSu
Introduction: Beyond Native Cysteines
Site-specific modification of proteins and other biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Cysteine, with its unique nucleophilic thiol side chain, is an ideal target for precise covalent labeling.[1] However, many proteins lack accessible native cysteines, or their modification can disrupt critical disulfide bonds and compromise protein function.[2][3]
This application note details a robust, three-stage strategy to overcome this limitation by introducing a new, reactive cysteine at a desired location. This is achieved by first modifying primary amines (such as lysine residues) with This compound , an N-hydroxysuccinimide (OSu) ester of a fully protected cysteine. The subsequent removal of the acid-labile S-trityl (Trt) protecting group unmasks a unique thiol handle, which can then be selectively targeted with a wide array of thiol-reactive probes for site-specific labeling.[]
This method provides a powerful tool for:
-
Attaching fluorescent dyes or quenchers for FRET analysis.
-
Conjugating small molecule drugs to create Antibody-Drug Conjugates (ADCs).
-
Immobilizing proteins on surfaces for assay development.
-
Introducing bio-orthogonal handles for subsequent click chemistry.
Principle of the Method
The overall strategy is a sequential process involving three distinct chemical transformations: Amine Acylation, Acidic Deprotection, and Thiol-Maleimide Ligation.
-
Stage 1: Conjugation. The highly reactive N-hydroxysuccinimide (OSu) ester of this compound reacts selectively with deprotonated primary amines (ε-amino group of lysine residues and the N-terminus) on the target biomolecule under mild basic conditions (pH 7.5-8.5) to form a stable amide bond.
-
Stage 2: Deprotection. The trityl (Trt) group, which protects the cysteine's sulfhydryl group, is efficiently removed under strong acidic conditions using Trifluoroacetic Acid (TFA). This step requires a cation scavenger, such as Triisopropylsilane (TIS), to irreversibly trap the liberated trityl cation and prevent its re-attachment to the nucleophilic thiol.[5][6][7]
-
Stage 3: Labeling. The newly exposed, free thiol becomes a unique reactive site on the biomolecule. It can be specifically labeled via Michael addition with an electrophilic probe, most commonly a maleimide-functionalized molecule, at neutral pH.[3][8]
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
Application Notes and Protocols for Boc-Cys(Trt)-OSu Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of cysteine residues into synthetic peptides is crucial for a myriad of applications, including the formation of structural disulfide bonds, site-specific conjugation of payloads in antibody-drug conjugates (ADCs), and the attachment of imaging agents or other functionalities. The tert-butyloxycarbonyl (Boc) protection strategy remains a robust and effective method in solid-phase peptide synthesis (SPPS), particularly for complex or hydrophobic sequences.
This document provides detailed application notes and protocols for the coupling of N-α-Boc-S-trityl-L-cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu). This reagent is a pre-activated form of Boc-Cys(Trt)-OH, designed to facilitate efficient amide bond formation with a free amine on a resin-bound peptide. The trityl (Trt) group provides stable protection for the cysteine thiol, preventing undesired side reactions during synthesis, yet is readily removable during the final cleavage step.
Core Principles of this compound Coupling
This compound is an active ester. The N-hydroxysuccinimide (OSu) group is an excellent leaving group, which allows for the direct and efficient acylation of the free N-terminal amine of the growing peptide chain on the solid support. This pre-activation strategy circumvents the need for in-situ coupling reagents like carbodiimides (e.g., DCC, DIC) or onium salts (e.g., HBTU, HATU), potentially simplifying the coupling step and avoiding the formation of certain byproducts associated with these reagents.
The reaction proceeds via nucleophilic attack of the peptide's N-terminal amine on the carbonyl carbon of the OSu ester, leading to the formation of a stable amide (peptide) bond and the release of N-hydroxysuccinimide.
Data Presentation: Comparative Racemization Data
While specific quantitative data for the coupling efficiency and yield of pre-activated this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on the in-situ activation of its precursor, Boc-Cys(Trt)-OH. The choice of coupling reagents and bases during in-situ activation significantly impacts the degree of racemization of the cysteine residue. It is generally understood that pre-activated esters like OSu derivatives can help minimize racemization compared to some in-situ methods, especially those requiring strong organic bases.
Below is a summary of racemization data for a model cysteine-containing peptide synthesized using various in-situ coupling conditions. This data highlights the importance of carefully selecting coupling conditions to maintain stereochemical integrity.
| Coupling Reagent/Method | Base | Racemization (% D-isomer) |
| HBTU | DIEA (N,N-Diisopropylethylamine) | 8.0 - 10.9% |
| HCTU | Proton Sponge | 3.5% |
| HCTU | TMP (2,2,6,6-Tetramethylpiperidine) | 1.3% |
| DIC/HOBt | - | Low (not specified) |
Note: This data is for a model peptide and serves to illustrate the impact of activation conditions on cysteine racemization. The use of pre-activated this compound is anticipated to offer a favorable profile in terms of minimizing racemization.
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound in manual solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence, resin, and scale of the synthesis.
Protocol 1: Standard Coupling of this compound to a Resin-Bound Peptide
This protocol assumes the synthesis is proceeding on a suitable resin (e.g., Merrifield, PAM) and that the N-terminal amine of the resin-bound peptide has been deprotected and neutralized.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for SPPS
-
Shaker or agitator
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Boc group of the peptide-resin has been removed using an appropriate deprotection solution (e.g., 50% Trifluoroacetic acid (TFA) in DCM).[1]
-
Neutralize the resulting trifluoroacetate salt with a 5-10% solution of a tertiary amine base like DIEA in DMF.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess base and byproducts.
-
-
Coupling Reaction:
-
Dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the washed and drained peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction is typically slower than with onium salt activators.
-
-
Monitoring the Reaction:
-
To check for completion, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.
-
A negative result (yellow or colorless beads) indicates that all free amines have been acylated and the coupling is complete.
-
If the test is positive (blue or purple beads), continue the reaction for an additional 1-2 hours and re-test. If the reaction remains incomplete, a second coupling (double coupling) may be necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution from the vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted this compound and the N-hydroxysuccinimide byproduct.
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage of the Peptide and Removal of the Trityl Group
This is a general protocol for the final cleavage of the peptide from the resin and the simultaneous deprotection of the Trityl group from the cysteine side chain.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: e.g., Triisopropylsilane (TIS) and Water. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
In a well-ventilated fume hood, add the cleavage cocktail to the dry peptide-resin.
-
Stir or agitate the mixture at room temperature for 2-3 hours. The trityl cations released will be scavenged by the TIS.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and re-centrifuge. Repeat this step 2-3 times.
-
Dry the final peptide pellet under vacuum.
-
-
Purification:
-
The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: General workflow for the coupling of this compound in SPPS.
Caption: Mechanism of amide bond formation using this compound.
References
Application Notes and Protocols for the Synthesis of Peptides Containing Disulfide Bonds Using Boc-Cys(Trt)-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are crucial for the structural integrity and biological activity of a wide range of peptides and proteins. The introduction of these covalent cross-links provides conformational rigidity, which is often essential for receptor binding and increased stability against proteolysis. This document provides detailed application notes and protocols for the synthesis of peptides containing disulfide bonds using Nα-Boc-S-trityl-L-cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu) in a Boc-based Solid-Phase Peptide Synthesis (SPPS) workflow.
The use of this compound, an activated form of the amino acid, facilitates efficient coupling to the growing peptide chain. The acid-labile trityl (Trt) protecting group on the cysteine thiol is stable during peptide chain elongation but can be selectively removed on-resin, allowing for subsequent oxidation to form the disulfide bridge prior to cleavage from the solid support. This on-resin cyclization strategy is advantageous as it minimizes intermolecular side reactions that can occur in solution-phase oxidations.
Core Principles
The synthesis of disulfide-containing peptides using this compound in a Boc-SPPS framework involves a cyclical process of Nα-Boc deprotection, neutralization, and coupling of the subsequent amino acid. The key steps for incorporating the cysteine residues and forming the disulfide bond are:
-
Coupling of this compound: The activated N-hydroxysuccinimide (OSu) ester of Boc-Cys(Trt) allows for direct and efficient coupling to the free N-terminal amine of the peptide-resin without the need for additional coupling reagents.
-
Peptide Chain Elongation: Subsequent amino acids are coupled using standard Boc-SPPS protocols until the desired linear sequence is assembled.
-
On-Resin Deprotection of the Trityl Group: The Trt groups are selectively removed from the cysteine side chains while the peptide is still attached to the resin. This is typically achieved under mild acidic conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups.
-
On-Resin Disulfide Bond Formation: The newly exposed free thiols are oxidized on the resin to form the disulfide bridge. Iodine is a commonly used and effective oxidizing agent for this step.
-
Final Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail.
Data Presentation
The following tables summarize quantitative data related to the key steps in the synthesis of disulfide-containing peptides.
Table 1: Typical Parameters for Boc-SPPS Cycles
| Step | Reagent/Solvent | Typical Concentration/Volume | Reaction Time | Monitoring |
| Nα-Boc Deprotection | 50% TFA in DCM | 10 mL per gram of resin | 1 x 5 min (pre-wash), 1 x 20 min | - |
| Neutralization | 10% DIEA in DCM | 10 mL per gram of resin | 2 x 2 min | - |
| Coupling of Boc-AA-OH | 2-4 eq. Boc-amino acid, HBTU/HOBt, DIEA in DMF | - | 1-2 hours | Kaiser Test |
| Coupling of this compound | 2-3 eq. This compound in DMF | - | 2-4 hours | Kaiser Test |
Table 2: On-Resin Trityl Deprotection and Disulfide Bond Formation
| Step | Reagent | Typical Concentration | Equivalents (per Cys pair) | Reaction Time | Typical Yield/Purity |
| Trityl Deprotection | TFA/TIS/DCM | 5:5:90 (v/v/v) | - | 3 x 20 min | >95% deprotection |
| Disulfide Formation | Iodine (I₂) in DMF | 0.1 M | 5-10 | 1-2 hours | >90% cyclization |
Table 3: Final Cleavage Cocktails for Cys(Trt)-Containing Peptides
| Cleavage Cocktail | Composition | Application Notes |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides with multiple sensitive residues. EDT helps to maintain a reducing environment for the cysteine thiol. |
| Standard TFA/Scavenger | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose cocktail where TIS is an effective scavenger for the trityl cation. |
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
This protocol describes a single cycle for the addition of an amino acid in manual Boc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (3x).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat once.
-
Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
-
-
Amino Acid Coupling (for standard Boc-amino acids):
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and an activating agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Amino Acid Coupling (for this compound):
-
Dissolve this compound (2-3 equivalents relative to resin loading) in DMF.
-
Add the solution directly to the neutralized peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test.
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
Protocol 2: On-Resin Disulfide Bond Formation
This protocol is performed after the linear peptide sequence containing at least two Cys(Trt) residues has been assembled on the resin.
-
Resin Preparation: After the final coupling step, wash the peptide-resin with DMF (3x) and DCM (3x).
-
Trityl Group Deprotection:
-
Prepare a solution of 5% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.
-
Add this solution to the resin and agitate for 20 minutes.
-
Drain the solution and repeat the treatment two more times.
-
Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove all traces of acid and scavengers.
-
-
Iodine Oxidation:
-
Prepare a 0.1 M solution of iodine (I₂) in DMF.
-
Add 5-10 equivalents of the iodine solution (relative to the number of cysteine pairs) to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Once the cyclization is complete, drain the iodine solution.
-
-
Washing: Wash the resin extensively with DMF (5x) and DCM (5x) until the washings are colorless to remove all excess iodine. Dry the resin under vacuum.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final step to release the cyclic peptide from the resin.
-
Resin Preparation: Place the dry, cyclic peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% 1,2-ethanedithiol).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Overall workflow for the synthesis of disulfide-containing peptides.
Application Notes and Protocols: Deprotection of the Trityl Group from Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (Trt) group is a widely utilized protecting group for the thiol functionality of cysteine residues in peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). Its acid lability allows for its removal during the final cleavage from the resin. However, incomplete deprotection and various side reactions can occur, necessitating well-defined protocols and a thorough understanding of the underlying chemistry. These application notes provide detailed protocols and troubleshooting guidance for the efficient and clean deprotection of the trityl group from cysteine-containing molecules.
Core Principles of Trityl Deprotection
The removal of the trityl group is an acid-catalyzed process, typically achieved using trifluoroacetic acid (TFA). The cleavage reaction generates a stable trityl cation, which is highly reactive. The success of the deprotection hinges on the effective scavenging of this cation to prevent side reactions, most notably the re-attachment of the trityl group to the deprotected cysteine thiol.[1]
The Critical Role of Scavengers
Scavengers are essential components of the cleavage cocktail.[1] Their primary function is to trap the liberated trityl carbocations, thereby driving the deprotection reaction to completion.[1] Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[1][2] Other scavengers, such as triethylsilane (TES) and thioanisole, can also be employed.[2]
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the deprotection of Cys(Trt). Understanding and addressing these is crucial for obtaining a high yield of the desired product.
| Side Reaction | Cause | Prevention |
| Re-attachment of Trityl Group | Insufficient scavenging of the trityl cation.[1] | Use an effective scavenger like Triisopropylsilane (TIS) in the cleavage cocktail.[1] |
| Oxidation | The free thiol group is susceptible to oxidation, leading to disulfide bond formation (dimers or oligomers).[1] | Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[1] |
| Alkylation | Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate the cysteine thiol.[1] | Ensure a sufficient concentration of scavengers in the cleavage cocktail.[1] |
| 3-(1-Piperidinyl)alanine Formation | A side reaction that can occur with C-terminal cysteine during Fmoc/tBu protocols.[1][3] | Using a sterically bulky protecting group like trityl can help minimize this.[1][3] |
| S-alkylation from Resin Linkers | Fragmentation of resin linkers (e.g., Wang, Rink Amide) can generate reactive species that alkylate the cysteine thiol.[3] | The use of appropriate scavengers is critical, although TIS alone may not completely suppress this.[3] |
Experimental Protocols
Protocol 1: Standard Cleavage Cocktail for Trityl Deprotection
This protocol is suitable for most peptide sequences without other highly sensitive residues.
Materials:
-
Trityl-protected peptide on resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Rotary evaporator
Procedure:
-
Transfer the peptide-resin to a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v).[1]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.[1] For peptides with multiple Cys(Trt) residues, extending the time up to 6 hours may be beneficial, but should be monitored for other side reactions.[1]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small volume of TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in an appropriate solvent for purification by HPLC.
Protocol 2: Cleavage Cocktail for Peptides with Sensitive Residues (Reagent K)
This protocol is recommended for peptides containing sensitive residues such as methionine (Met) or tryptophan (Trp) in addition to cysteine.
Materials:
-
Trityl-protected peptide on resin
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Rotary evaporator
Procedure:
-
Transfer the peptide-resin to a reaction vessel.
-
Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (v/v/v/v/v).[1]
-
Add Reagent K to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Follow steps 5-11 from Protocol 1 for peptide filtration, precipitation, and drying.
Monitoring Deprotection and Product Analysis
It is highly recommended to monitor the progress of the deprotection reaction.[1]
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A small aliquot of the cleavage mixture can be taken at different time points, precipitated, and analyzed by reverse-phase HPLC to monitor the disappearance of the starting material and the appearance of the product.
-
Mass Spectrometry (MS): Analysis of the crude product by MS will confirm the successful removal of the trityl group (mass difference of 242.3 Da). The presence of a significant peak corresponding to the mass of the trityl-protected peptide indicates incomplete deprotection.[1]
Visualizing the Workflow
Caption: General workflow for the deprotection of a trityl-protected cysteine peptide.
Logical Relationship of Deprotection Chemistry
Caption: Key chemical species and reactions in trityl deprotection.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reaction time or scavenger concentration. | Increase reaction time to 4-6 hours. Ensure a sufficient amount of scavenger (e.g., TIS) is used. Perform a small-scale trial and monitor by HPLC to optimize conditions.[1] |
| Presence of Dimers/Oligomers | Oxidation of the free thiol. | Add a reducing agent like EDT to the cleavage cocktail.[1] |
| Unexpected Mass Adducts | Alkylation by other protecting groups or resin linkers. | Use a more robust scavenger cocktail like Reagent K.[1] |
References
Application Notes and Protocols: Boc-Cys(Trt)-OSu for Cysteine Introduction in Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Boc-Cys(Trt)-OSu
N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine-N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a specialized chemical reagent designed for the efficient introduction of a protected cysteine residue into peptide sequences. This reagent is particularly valuable for solution-phase peptide synthesis and for the post-synthetic modification of peptides and proteins. The molecule incorporates three key functional components:
-
Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the α-amino group. This ensures that the amino group of the cysteine residue does not participate in unwanted side reactions during the coupling process.[1] It is readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[2]
-
Trt (Trityl) Group: An acid-labile protecting group for the thiol side chain of cysteine. The bulky trityl group effectively prevents the highly reactive thiol from undergoing oxidation to form disulfide bonds or participating in other undesired side reactions during synthesis.[3] The trityl group is also cleaved with TFA, often concurrently with the Boc group, but requires the presence of scavengers to prevent the re-attachment of the resulting trityl cation to the deprotected thiol.[4]
-
OSu (N-Hydroxysuccinimide) Ester: An activated ester of the carboxylic acid group. This makes the carboxyl group highly susceptible to nucleophilic attack by primary amines, facilitating the formation of a stable amide (peptide) bond without the need for additional coupling reagents.[5][6]
Key Applications in Research and Drug Development
The unique structural features of this compound make it a versatile tool in several areas of peptide and protein chemistry:
-
Solution-Phase Peptide Synthesis: this compound is ideal for the stepwise elongation of peptide chains in solution. Its activated ester allows for clean and efficient coupling to the N-terminus of a peptide chain.
-
Post-Translational Modification and Bioconjugation: This reagent can be used to introduce a cysteine residue at a specific location on a purified peptide or protein that has an available primary amine (such as the N-terminus or the side chain of a lysine residue). The newly introduced cysteine can then serve as a handle for further modifications, such as:
-
Antibody-Drug Conjugates (ADCs): The thiol group of cysteine is a common site for the attachment of cytotoxic drug payloads to monoclonal antibodies.
-
PEGylation: Cysteine residues can be used for the site-specific attachment of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides and proteins.
-
Labeling: Fluorophores, quenchers, or other reporter molecules can be attached to the cysteine thiol for use in diagnostic assays and imaging studies.[4][7]
-
-
Synthesis of Cyclic Peptides: By introducing a cysteine residue, this compound facilitates the synthesis of peptides that can be cyclized through the formation of a disulfide bond between two cysteine residues. Cyclic peptides often exhibit enhanced metabolic stability, binding affinity, and bioavailability compared to their linear counterparts.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C31H32N2O6S |
| Molecular Weight | 560.66 g/mol [8][9] |
| CAS Number | 75179-29-2[8][9] |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and Dichloromethane.[10][11][12] |
| Storage | Store at -20°C, desiccated, and protected from light.[10] |
Typical Reaction Parameters for NHS Ester Coupling
The following table summarizes typical conditions for the coupling of an NHS ester like this compound to a primary amine in a peptide or protein. Optimal conditions may vary depending on the specific substrates.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5[5] | The reaction is pH-dependent; lower pH leads to protonation of the amine and no reaction, while higher pH increases the rate of NHS ester hydrolysis.[4][5] A pH of 8.3 is often optimal.[4] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the hydrolysis of the NHS ester, especially for longer reaction times.[5] |
| Reaction Time | 30 minutes to 4 hours, or overnight at 4°C[5][7] | The progress of the reaction can be monitored by chromatography (e.g., HPLC). |
| Solvent | Aqueous buffer with a water-miscible organic co-solvent (e.g., DMF or DMSO)[4][5] | This compound is not readily soluble in water and should be dissolved in a minimal amount of organic solvent before being added to the buffered solution of the peptide. The final concentration of the organic solvent should typically not exceed 10%.[10] |
| Buffers | Phosphate, Borate, or Bicarbonate buffers[5] | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.[5][10] |
| Molar Excess of this compound | 1.5 to 20-fold | The optimal molar excess depends on the concentration of the peptide and the desired degree of labeling. For single, targeted modifications, a smaller excess is used, while for labeling proteins with multiple available amines, a larger excess may be required. |
| Expected Yield | 60-95% | Yields are dependent on the specific peptide sequence, reaction conditions, and purification method. Hydrolysis of the NHS ester is the main competing reaction that can lower the yield. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound to a Peptide
This protocol describes a general method for coupling this compound to the N-terminal amine of a peptide in solution.
Materials:
-
This compound
-
Peptide with a free N-terminal amine
-
Dimethylformamide (DMF), amine-free
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Glacial acetic acid
-
High-performance liquid chromatography (HPLC) system for reaction monitoring and purification
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve a 5-fold molar excess of this compound in a minimal volume of DMF.
-
Coupling Reaction: While gently vortexing the peptide solution, add the this compound solution dropwise.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by reverse-phase HPLC. Look for the disappearance of the starting peptide peak and the appearance of a new, more hydrophobic product peak.
-
Quenching: Once the reaction is complete, quench any remaining this compound by adding a small amount of an amine-containing buffer (e.g., Tris) or by acidifying the reaction mixture with a few drops of glacial acetic acid.
-
Purification: Purify the resulting Boc-Cys(Trt)-peptide by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a fluffy white powder.
Protocol 2: Deprotection of the Boc and Trt Groups
This protocol describes the removal of both the Boc and Trt protecting groups to yield the final peptide with a free cysteine thiol.
Materials:
-
Boc-Cys(Trt)-peptide
-
Reagent K (TFA/Phenol/Water/Thioanisole/EDT; 82.5:5:5:5:2.5 v/v) or a similar cleavage cocktail containing scavengers.[4]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Cleavage Reaction: Dissolve the lyophilized Boc-Cys(Trt)-peptide in the cleavage cocktail. Use approximately 100 µL of the cocktail for every 1 mg of peptide.
-
Incubation: Let the reaction stand at room temperature for 2-3 hours with occasional swirling.
-
Precipitation: Precipitate the cleaved peptide by adding the reaction mixture dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Isolation: Pellet the precipitated peptide by centrifugation at 3000-5000 x g for 5-10 minutes.
-
Washing: Carefully decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove the cleavage scavengers and cleaved protecting groups.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
Purification: The crude peptide can be further purified by reverse-phase HPLC if necessary.
Mandatory Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Experimental workflow for cysteine introduction.
Caption: Simplified insulin signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Post-translational modification - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. BOC-D-TRP-OSU | 22220-11-7 | Benchchem [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. [Plant signaling peptides. Cysteine-rich peptides] [pubmed.ncbi.nlm.nih.gov]
- 9. synchem.de [synchem.de]
- 10. broadpharm.com [broadpharm.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Boc-Cys(Trt)-OH | CAS:21947-98-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for Boc-Cys(Trt)-OSu Mediated Ligation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu) for the covalent modification of primary amine-containing molecules, such as peptides, proteins, and other biomolecules. This process, herein referred to as ligation, is a cornerstone of bioconjugation, enabling the synthesis of complex biomolecular structures for therapeutic and diagnostic applications.
Introduction
This compound is a valuable reagent in bioconjugation chemistry. It features a cysteine residue with its α-amino group protected by a tert-Butoxycarbonyl (Boc) group and its sulfhydryl group protected by a bulky trityl (Trt) group. The carboxyl group of the cysteine is activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form stable amide bonds. This dual-protection strategy allows for the specific introduction of a protected cysteine residue into a target molecule. The Boc group can be removed under acidic conditions, and the Trityl group can be subsequently cleaved to reveal a free thiol, which can be used for further modifications, such as disulfide bond formation or reaction with maleimides.
Principle of the Reaction
The ligation process involves a two-stage reaction. The first stage is the acylation of a primary amine by the NHS ester of this compound. This reaction proceeds via nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The second stage, which is optional depending on the desired final product, involves the deprotection of the Boc and Trityl groups to expose the amino and sulfhydryl functionalities of the cysteine residue, respectively.
Data Presentation
The efficiency of this compound mediated ligation is influenced by several key experimental parameters. The following table summarizes the recommended ranges for these parameters to achieve optimal conjugation.
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Amine) | 1:1 to 10:1 | A higher molar excess of the NHS ester can drive the reaction to completion but may necessitate more rigorous purification to remove unreacted reagent. For sensitive biomolecules, starting with a lower molar ratio is advisable. |
| Reaction pH | 7.0 - 8.5 | The reaction is pH-dependent as the primary amine needs to be in its deprotonated, nucleophilic state. Buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate are commonly used. Avoid amine-containing buffers like Tris.[1] |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) can be employed to minimize potential side reactions and degradation of sensitive biomolecules, typically requiring longer incubation times. Room temperature reactions are generally faster. |
| Reaction Time | 1 - 4 hours | The reaction progress should be monitored (e.g., by HPLC or mass spectrometry) to determine the optimal time. Overnight reactions at 4°C are also common. |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | This compound should be dissolved in a minimal amount of anhydrous organic solvent before being added to the aqueous reaction buffer containing the amine-molecule to avoid hydrolysis of the NHS ester. |
Experimental Protocols
Protocol 1: Ligation of this compound to a Primary Amine-Containing Peptide
This protocol describes a general procedure for the conjugation of this compound to a peptide in solution.
Materials:
-
This compound
-
Peptide with an available primary amine (N-terminal or lysine side chain)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the amine-containing peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.
-
Ligation Reaction: Add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: (Optional) Add a small amount of Quenching Solution to react with any excess this compound.
-
Purification: Purify the resulting conjugate by RP-HPLC to remove unreacted starting materials and byproducts.
-
Analysis: Confirm the successful conjugation and determine the purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Deprotection of the Trityl (Trt) Group
This protocol outlines the removal of the Trityl group from the cysteine residue after ligation to expose the free sulfhydryl group.
Materials:
-
Lyophilized Boc-Cys(Trt)-Peptide conjugate
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. For peptides containing multiple Cys(Trt) residues, the addition of 2.5% ethanedithiol (EDT) is recommended to keep the thiol in a reduced state.[2]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: Place the lyophilized peptide conjugate in a suitable reaction vessel.
-
Cleavage: Add the freshly prepared Cleavage Cocktail to the peptide. Use a sufficient volume to dissolve the peptide (e.g., 100 µL per 1-5 mg of peptide).
-
Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. The trityl group is cleaved by TFA, and the resulting trityl cation is scavenged by TIS.[3]
-
Precipitation: Precipitate the deprotected peptide by adding the TFA solution dropwise to a tube containing cold diethyl ether (at least 10-fold volume excess).
-
Pelleting: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage reagents.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis: The deprotected peptide can be further purified by RP-HPLC and analyzed by mass spectrometry to confirm the removal of the Trityl group.
Mandatory Visualization
Caption: Workflow for this compound mediated ligation and subsequent deprotection.
Caption: Chemical reaction of this compound with a primary amine.
References
Troubleshooting & Optimization
Technical Support Center: Boc-Cys(Trt)-OSu Coupling Issues
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the low coupling efficiency encountered with N-Boc-S-trityl-L-cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
Low coupling yields when using pre-activated this compound are typically due to a combination of factors, primarily steric hindrance and the nature of the growing peptide chain.
-
Steric Hindrance: The bulky nature of both the N-terminal Boc protecting group and the large, three-dimensional trityl (Trt) group on the cysteine side-chain physically obstructs the approach of the reacting amine group on the peptide resin.[1] This makes the formation of the peptide bond kinetically slow and unfavorable compared to less hindered amino acids.
-
Moderate Reactivity of OSu Esters: While N-hydroxysuccinimide (OSu) esters are effective for many amino acids, they are often not reactive enough to overcome the significant steric barrier presented by the Boc-Cys(Trt) residue. More potent, in-situ activation methods are generally required for such challenging couplings.[1]
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can form secondary structures (like β-sheets) and aggregate.[1][2] This aggregation can block access to the N-terminal amine, preventing the incoming activated amino acid from reaching its target and leading to incomplete or failed couplings.[2]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction time, and temperature play a critical role.[1] Inefficient solvation of the peptide-resin can exacerbate aggregation issues and further reduce coupling efficiency.[3][4]
Q2: How can I confirm that my coupling reaction is incomplete?
The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis (SPPS) is the qualitative Kaiser test (or ninhydrin test).[5][6][7]
-
Principle: The Kaiser test detects the presence of free primary amines on the peptide-resin.
-
A positive result (intense blue color on beads and/or in solution) indicates the presence of unreacted N-terminal amines, meaning the coupling is incomplete.[5][8]
-
A negative result (yellow or colorless beads/solution) indicates that the primary amine has been successfully acylated and the coupling is complete.[5][8]
-
If the test is positive, a second coupling (recoupling) is necessary.[1][6] If the test remains positive after a second attempt, the unreacted amines should be "capped" with acetic anhydride to prevent the formation of deletion peptide impurities.[6][7]
Caption: Workflow for monitoring coupling completion using the Kaiser test.
Q3: What is the recommended best practice when facing low efficiency with this compound?
The most effective strategy is to switch from using the pre-activated this compound ester to the in situ activation of the corresponding carboxylic acid, Boc-Cys(Trt)-OH . This approach allows for the use of more potent coupling reagents that can overcome the steric challenges.
In situ activation involves dissolving the Boc-Cys(Trt)-OH with a coupling reagent and additives in a suitable solvent immediately before adding it to the resin. This generates a highly reactive intermediate that can acylate the N-terminal amine more effectively than the OSu ester.
Caption: Recommended troubleshooting workflow for Boc-Cys(Trt) coupling.
Q4: Which in situ coupling reagents are most effective for Boc-Cys(Trt)-OH?
The choice of reagent depends on balancing the need for high reactivity against the risk of side reactions, particularly racemization. Cysteine is highly prone to losing its stereochemical integrity during base-mediated activation.[9][10]
-
Carbodiimides (Low Racemization): Reagents like DIC (N,N'-Diisopropylcarbodiimide) , when used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure , are highly recommended for coupling Cys(Trt) derivatives.[11][12][13] Performing this coupling in the absence of a tertiary base is the most effective strategy to suppress racemization.[10][13] This is often the best first choice.
-
Onium Salts (High Reactivity): For extremely difficult couplings where carbodiimides fail, more potent onium (aminium/uronium) salt reagents can be used.
The following table summarizes the impact of different coupling conditions on racemization for a model Cys-containing peptide, illustrating the importance of reagent and base selection.
| Coupling Reagent | Base | Racemization (% D-Cys) | Recommendation Level |
| DIC/HOBt | None | Not specified, but recommended for low racemization[12][13] | Highly Recommended |
| HBTU | DIPEA (DIEA) | 10.9%[12] | Use with Caution |
| HCTU | Proton Sponge | 3.5%[12] | Recommended |
| HCTU | TMP (2,2,6,6-Tetramethylpiperidine) | 1.3%[12] | Highly Recommended |
Note: Data is for a model peptide but demonstrates the significant impact of base and coupling reagent choice on cysteine racemization.[12]
Q5: What are the common side reactions with Boc-Cys(Trt) coupling and how can they be minimized?
Besides incomplete coupling, the primary side reaction is racemization .
Caption: Desired coupling pathway vs. base-catalyzed racemization.
Cause of Racemization: Strong tertiary bases like N,N-diisopropylethylamine (DIPEA) can abstract the acidic proton on the alpha-carbon of the activated cysteine intermediate.[13] This forms a planar, achiral enolate intermediate, which can be reprotonated from either side, leading to a mixture of L- and D-cysteine isomers in the final peptide.[13]
Minimization Strategies:
-
Avoid Strong Bases: Whenever possible, avoid or minimize the use of DIPEA.[13]
-
Use Weaker Bases: If a base is necessary (e.g., with onium salts), use a weaker or more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM).[10][13]
-
Use Base-Free Conditions: The combination of DIC with HOBt or OxymaPure does not require a base, making it an excellent choice for preserving chiral purity.[11][13]
-
Control Temperature: Perform couplings at room temperature or below, as elevated temperatures can accelerate racemization.[13]
Detailed Experimental Protocols
Protocol 1: Qualitative Kaiser Test for Monitoring Coupling
This protocol provides a method to qualitatively assess the presence of free primary amines on the resin.[5][8]
Reagents:
-
Solution A: 1 mL of 0.0002 M KCN in pyridine.
-
Solution B: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Sample Collection: Carefully remove a small sample of the peptide-resin (approx. 10-15 beads) from the reaction vessel after the coupling step and subsequent washing.
-
Washing: Place the resin beads in a small glass test tube and wash thoroughly with DMF and then DCM to remove any residual reagents. Decant the solvent.
-
Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.
-
Incubation: Heat the test tube in a heating block or water bath at 100°C for 5 minutes.
-
Observation: Remove the tube and observe the color of the beads and the solution.
-
Blue: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Protocol 2: Recommended Coupling of Boc-Cys(Trt)-OH using DIC/HOBt
This protocol is designed to maximize coupling efficiency while minimizing the risk of racemization.
Materials:
-
Boc-deprotected peptide-resin (neutralized)
-
Boc-Cys(Trt)-OH (3 equivalents relative to resin loading)
-
HOBt (3 equivalents)
-
DIC (3 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Ensure the N-terminal Boc group of the peptide-resin has been removed (e.g., with 50% TFA in DCM) and the resin has been neutralized (e.g., with 5-10% DIPEA in DMF) and thoroughly washed with DMF.
-
Activation Solution: In a separate vessel, dissolve Boc-Cys(Trt)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Initiation: Add the activation solution to the swelled, neutralized resin. Immediately add DIC (3 eq.) to the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Longer reaction times (e.g., overnight) may be required for particularly difficult sequences.
-
Monitoring: After the initial reaction time, perform a Kaiser test (Protocol 1) on a small sample of resin to check for completion.
-
Washing: Once the Kaiser test is negative, drain the reaction solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum before proceeding to the next synthesis cycle.
Protocol 3: High-Efficiency Coupling of Boc-Cys(Trt)-OH using HATU
This protocol should be reserved for cases where Protocol 2 fails, as it carries a higher risk of racemization.
Materials:
-
Boc-deprotected peptide-resin (neutralized)
-
Boc-Cys(Trt)-OH (3 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
2,4,6-Collidine or NMM (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Prepare the deprotected and neutralized peptide-resin as described in Protocol 2.
-
Activation Solution: In a separate vessel, dissolve Boc-Cys(Trt)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Activation: Add the base (e.g., 2,4,6-collidine, 6 eq.) to the activation solution and vortex briefly (pre-activation for 1-2 minutes).
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring & Washing: Follow steps 5-7 from Protocol 2 to monitor for completion and wash the resin. If the Kaiser test is still positive, a second coupling may be performed.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Technical Support Center: Troubleshooting Side Reactions of Boc-Cys(Trt)-OSu in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and mitigating common side reactions encountered when using Nα-Boc-S-trityl-L-cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
The primary side reactions encountered when using this compound are:
-
Racemization: Loss of stereochemical integrity at the α-carbon of the cysteine residue during activation and coupling, leading to the incorporation of D-cysteine into the peptide sequence. Cysteine is particularly susceptible to racemization.[1][2]
-
β-Elimination: Base-catalyzed elimination of the trityl-protected thiol group, especially when cysteine is the C-terminal residue, to form a dehydroalanine (Dha) intermediate. This intermediate can then react with nucleophiles present in the reaction mixture.[3]
-
Incomplete Deprotection of the Trityl Group: The S-trityl group can be challenging to remove completely during the final cleavage step due to the stability of the trityl cation and the reversibility of the deprotection reaction.
-
S-Alkylation: The highly nucleophilic thiol group of cysteine can be alkylated by carbocations generated during the final acid cleavage, particularly from the resin linker or other protecting groups.[3]
Q2: What factors contribute to the racemization of Cysteine during peptide synthesis?
Several factors can promote racemization of the Cys residue:
-
Coupling Reagents: Highly activating uronium or phosphonium-based reagents (e.g., HBTU, HATU, PyBOP) in the presence of tertiary amines can lead to significant racemization.[1]
-
Base: The presence of strong tertiary amines, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), used for in situ neutralization in Boc-SPPS, can increase the rate of racemization.[4]
-
Pre-activation Time: Longer pre-activation times of the amino acid before addition to the resin can increase the formation of oxazolone, an intermediate that is prone to racemization.[5]
-
Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[1]
Q3: How can I detect and quantify these side reactions?
The most effective analytical techniques for detecting and quantifying side reactions in peptide synthesis are:
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate the desired peptide from its diastereomers (in the case of racemization) and other byproducts. Quantification is typically achieved by comparing the peak areas in the chromatogram.
-
Mass Spectrometry (MS): Mass spectrometry is used to identify the mass of the desired peptide and any impurities. An increase in mass may indicate alkylation, while the presence of a peptide with the same mass but a different retention time on HPLC can suggest racemization.
Q4: What is the role of scavengers during the final cleavage step?
Scavengers are essential during the final acidolytic cleavage (e.g., with HF or TFMSA) to "trap" reactive carbocations that are generated from the cleavage of the Boc group, the trityl group, and other acid-labile protecting groups. These carbocations can otherwise cause side reactions like S-alkylation of cysteine and modification of other sensitive residues like tryptophan and methionine.
Troubleshooting Guides
Issue 1: Significant Racemization of the Cysteine Residue Detected by HPLC/MS
Symptoms:
-
Appearance of a new peak in the HPLC chromatogram with the same mass as the desired peptide but a different retention time.
-
Broadening of the target peptide peak in the HPLC.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Use of highly activating coupling reagents with a strong base. | Consider using a carbodiimide-based coupling reagent like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These combinations are known to reduce racemization.[6] |
| Extended pre-activation time. | Minimize the pre-activation time of the this compound or, if preparing the active ester in situ, add it to the resin immediately after activation. |
| High coupling temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) if elevated temperatures are being used. |
| Use of a strong tertiary amine for neutralization. | If using an in situ neutralization protocol in Boc-SPPS, consider using a more sterically hindered base like 2,4,6-collidine. |
Issue 2: Presence of a Dehydroalanine (Dha) Adduct in the Final Peptide
Symptoms:
-
Detection of a peptide with a mass corresponding to the loss of the trityl-thiol group by MS.
-
Potential for further adduction with nucleophiles present in the synthesis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Base-catalyzed β-elimination, especially for C-terminal cysteine. | This is more prevalent in Fmoc-SPPS due to repeated exposure to piperidine. In Boc-SPPS, the risk is lower but can still occur, particularly with strong bases. Minimize exposure to basic conditions where possible. |
| Choice of Resin. | For C-terminal cysteine peptides, using a 2-chlorotrityl chloride resin can help to minimize base-catalyzed side reactions. |
Issue 3: Incomplete Removal of the S-Trityl Protecting Group
Symptoms:
-
A significant peak corresponding to the mass of the fully protected or partially deprotected peptide is observed in the MS analysis of the crude product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient scavenging of the trityl cation. | The cleavage of the trityl group is a reversible reaction. Use an effective scavenger cocktail during the final cleavage to trap the liberated trityl cation and drive the reaction to completion. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[6] |
| Insufficient cleavage time or acid strength. | For most peptides, a cleavage time of 2-4 hours at room temperature with a standard cleavage cocktail (e.g., HF or TFMSA with scavengers) is sufficient. However, for complex peptides, optimization of the cleavage time and cocktail composition may be necessary. |
Issue 4: S-Alkylation of the Cysteine Residue
Symptoms:
-
Detection of a peptide with an increased mass corresponding to the addition of an alkyl group (e.g., +56 Da for t-butylation) by MS.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by carbocations from protecting groups or the resin linker. | Use a robust scavenger cocktail during the final cleavage. For peptides containing Cys, Met, and Trp, a common cocktail is "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[7] |
| Cleavage from Wang-type resins. | The p-hydroxybenzyl group from the Wang linker can be a source of alkylating carbocations. Ensure a sufficient concentration of scavengers is present in the cleavage cocktail. |
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific peptide sequence, coupling conditions, and cleavage protocols. The following table summarizes some reported quantitative data for cysteine-related side reactions, primarily from studies using Fmoc-Cys(Trt)-OH, which can serve as a guide for Boc-SPPS.
| Side Reaction | Amino Acid Derivative | Coupling/Cleavage Condition | Extent of Side Reaction (%) | Reference |
| Racemization | Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | |
| Racemization | Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | |
| Racemization | Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | |
| Racemization | Fmoc-Cys(Trt)-OH | HBTU/DIEA | Can be significant | [1] |
| S-t-Butylation | C-terminal Cys(Trt) | TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h | 15.4 | |
| S-t-Butylation | C-terminal Cys(Trt) | TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h | 32.3 |
Experimental Protocols
Protocol 1: Coupling of this compound in Manual Boc-SPPS
This protocol outlines a general procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
-
Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2-5 minutes.
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
Dissolve this compound (1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the dissolved this compound to the neutralized resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.
-
Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum if it is the final coupling step.
-
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trityl and other acid-labile side-chain protecting groups using a standard low-high HF procedure.
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation:
-
Dry the peptidyl-resin thoroughly under vacuum for at least 1 hour.
-
-
Low HF Cleavage (SN2 conditions):
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger mixture (e.g., p-cresol and dimethyl sulfide (DMS)).
-
Cool the vessel in a dry ice/acetone bath.
-
Distill a mixture of HF/DMS (1:3 v/v) into the vessel.
-
Stir at 0°C for 2-4 hours.
-
Evaporate the HF and DMS under vacuum.
-
-
High HF Cleavage (SN1 conditions):
-
To the resin from the low HF step, add a scavenger such as anisole or p-cresol.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill neat anhydrous HF into the vessel.
-
Stir at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Isolation:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter to separate the resin.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize to obtain the crude peptide powder.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for identifying common side reactions.
Caption: General experimental workflow for Boc-SPPS.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of Cysteine during Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and preventing the racemization of cysteine residues during peptide synthesis, specifically when using activated esters like Boc-Cys(Trt)-OSu.
Frequently Asked Questions (FAQs)
Q1: What is cysteine racemization and why is it a problem in peptide synthesis?
A1: Racemization is the conversion of a single enantiomer of an amino acid (the naturally occurring L-form) into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, the activation of the carboxylic acid group of an amino acid makes the alpha-proton more acidic and susceptible to removal by a base.[2][3] For cysteine, the electron-withdrawing nature of the adjacent sulfur atom further increases this acidity, making it particularly prone to racemization.[3] This leads to the formation of a planar carbanion intermediate, which upon re-protonation can yield either the L- or D-isomer.[4] The incorporation of the incorrect D-cysteine diastereomer into a peptide sequence can lead to a final product that is difficult to purify and may have altered structure and biological activity.[3]
Q2: Which factors primarily contribute to the racemization of this compound during coupling?
A2: Several factors during the coupling step can significantly influence the extent of cysteine racemization:
-
Base: The presence and strength of the base used for catalysis or neutralization is a critical factor. Strong tertiary amines like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are known to significantly promote racemization.[5][6]
-
Coupling Reagents: While you are using an active ester (this compound), in solid-phase peptide synthesis (SPPS), racemization is a known issue with common coupling reagents like HBTU, HATU, and BOP, especially in the presence of strong bases.[4][6]
-
Pre-activation Time: Allowing the protected cysteine to be in contact with activating reagents and a base for an extended period before the addition of the amine component can increase the likelihood of racemization.[4]
-
Solvent: The polarity of the solvent can affect the rate of racemization. Less polar solvents may help reduce racemization.[4][7]
-
Temperature: Elevated temperatures, sometimes used to speed up sluggish coupling reactions (e.g., in microwave-assisted synthesis), can also increase the rate of racemization.[4][8]
Q3: What are the most effective strategies to prevent racemization when coupling this compound?
A3: To minimize racemization, a combination of the following strategies is recommended:
-
Choice of Base: If a base is necessary, opt for weaker or sterically hindered bases such as 2,4,6-trimethylpyridine (collidine) or 2,6-dimethylpyridine (lutidine).[5][6] In many cases, particularly with carbodiimide activators, performing the coupling in the absence of a base is the most effective approach.[5][7]
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective.[4][9] These additives react with the activated cysteine to form an intermediate active ester that is more reactive towards the amine and less prone to racemization.[4]
-
Coupling Method: For sensitive amino acids like cysteine, using carbodiimide-based coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in conjunction with an anti-racemization additive is a preferred method.[5][10] The use of pre-formed O-pentafluorophenyl (Pfp) esters is also an effective strategy.[4][6]
-
Solvent and Temperature Control: Conduct the coupling reaction at room temperature or below. If solubility is an issue, consider using a less polar solvent system, such as a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF).[4]
-
Minimize Pre-activation: Avoid prolonged pre-activation of the this compound with a base before the coupling reaction.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of D-Cysteine detected in the final peptide. | Use of strong bases (e.g., DIEA, NMM). | - Replace the strong base with a weaker, sterically hindered base like 2,4,6-collidine.[11]- If possible, perform the coupling in the absence of a base, especially when using carbodiimide reagents.[7] |
| Prolonged pre-activation time. | - Minimize the pre-activation time of this compound before adding it to the amine component.[4] | |
| Use of highly activating coupling reagents in the presence of a strong base. | - Switch to a carbodiimide-based coupling method (e.g., DIC) in combination with an anti-racemization additive (e.g., HOBt, Oxyma).[5] | |
| Elevated reaction temperature. | - Perform the coupling reaction at room temperature or lower. Avoid heating unless absolutely necessary.[8] | |
| Use of a highly polar solvent (e.g., neat DMF). | - Employ a less polar solvent system, such as a 1:1 mixture of DCM and DMF.[4] | |
| Incomplete coupling reaction. | Insufficient activation or coupling time. | - While avoiding prolonged pre-activation, ensure the coupling reaction itself is allowed to proceed for an adequate duration (typically 2-4 hours). Monitor the reaction progress with a qualitative test like the Kaiser test.[4] |
| Steric hindrance. | - Consider using a more reactive activating agent in combination with a racemization-suppressing additive and a hindered base. | |
| Formation of side products. | Base-catalyzed side reactions. | - The use of a bulky trityl protecting group on the cysteine side chain helps to minimize the formation of 3-(1-piperidinyl)alanine, a common side product in Fmoc/tBu synthesis.[9] |
Quantitative Data Summary
The following table summarizes the extent of cysteine racemization observed under various coupling conditions, highlighting the impact of different reagents and bases.
| S-Protecting Group | Coupling Reagent/Method | Base | % Racemization (D-Cys) | Reference |
| Trt | HCTU/6-Cl-HOBt | DIEA | 8.0 | [12] |
| Trt | HCTU/6-Cl-HOBt | TMP | 5.3 | [13] |
| Trt | HCTU/6-Cl-HOBt | PS | 2.5 | [13] |
| Trt | HCTU/6-Cl-HOBt | DBU | 1.8 | [13] |
| Trt | DIC/HOBt | - | <1.0 | [13] |
| Acm | HCTU/6-Cl-HOBt | DIEA | 2.5 | [13] |
| Acm | HCTU/6-Cl-HOBt | PS or DBU | <1.0 | [13] |
| Thp | DIPCDI/Oxyma | - | 0.74 | |
| Dpm | DIPCDI/Oxyma | - | 6.8 |
Abbreviations: HCTU = O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; 6-Cl-HOBt = 6-Chloro-1-hydroxybenzotriazole; DIEA = N,N-Diisopropylethylamine; TMP = 2,4,6-Trimethylpyridine; PS = Proton Sponge; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; DIC = N,N'-Diisopropylcarbodiimide; HOBt = 1-Hydroxybenzotriazole; Acm = Acetamidomethyl; Thp = Tetrahydropyranyl; Dpm = Diphenylmethyl.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-Cys(Trt)-OH using DIC/HOBt
This protocol is designed to minimize racemization during the coupling of Boc-Cys(Trt)-OH in solid-phase peptide synthesis.
-
Resin Swelling and Deprotection:
-
Swell the amino-functionalized resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for another 30 minutes.
-
If the N-terminus is protected with Fmoc, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to deprotect the amine.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling Cocktail Preparation (No Pre-activation):
-
In a separate vessel, dissolve Boc-Cys(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add the solution of Boc-Cys(Trt)-OH and HOBt to the resin.
-
Immediately add DIC (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove any unreacted reagents and by-products.
-
Dry the resin under vacuum.
-
Protocol 2: Analysis of Cysteine Racemization by Chiral HPLC
This protocol outlines a general method for determining the percentage of D-cysteine in a synthetic peptide.
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide in a hydrolysis tube.
-
Add 6N HCl to the tube.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.
-
-
Derivatization (using Marfey's Reagent as an example):
-
After hydrolysis, evaporate the HCl under vacuum.
-
Dissolve the amino acid residue in a suitable buffer (e.g., 1M NaHCO3).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate the reaction mixture at 40°C for 1 hour.
-
Quench the reaction by adding 2N HCl.
-
-
HPLC Analysis:
-
Analyze the derivatized amino acid mixture by reverse-phase HPLC.
-
The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification.
-
The percentage of racemization can be calculated by comparing the peak area of the D-cysteine derivative to the total peak area of both L- and D-cysteine derivatives.
-
Visualizations
Caption: Mechanism of base-catalyzed cysteine racemization.
Caption: Troubleshooting workflow for cysteine racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trityl Group Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete removal of the trityl (Trt) protecting group.
Troubleshooting Guide
Issue: Incomplete Trityl Deprotection Observed by HPLC/MS
Analysis of your crude product by HPLC or Mass Spectrometry indicates a significant amount of trityl-protected starting material remaining.[1] This is a common issue that can often be resolved by systematically evaluating and optimizing the deprotection conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Insufficient Reaction Time | The standard 2-3 hour cleavage time may not be enough, particularly for complex or sterically hindered substrates. Extend the reaction time to 4-6 hours and monitor the progress by HPLC. For particularly stubborn cases, a second cleavage treatment with fresh reagents may be necessary. |
| Suboptimal Acid Concentration | The concentration of the acid (e.g., Trifluoroacetic Acid - TFA) may be too low for efficient cleavage. Ensure complete removal of any basic solvents (like DMF from solid-phase peptide synthesis) from your material before adding the cleavage cocktail. Typically, a high concentration of TFA (e.g., 95%) is used.[2] |
| Inadequate Scavenging of Trityl Cation | The trityl group is cleaved as a stable trityl cation, which can reattach to the deprotected functional group in a reversible reaction.[2] This is a primary cause of incomplete deprotection.[2] Use an effective scavenger, such as Triisopropylsilane (TIS), in your cleavage cocktail to irreversibly trap the trityl cation.[2] |
| Steric Hindrance | For large molecules like long peptides or complex carbohydrates, the cleavage reagents may have poor access to the trityl-protected site. Consider using a stronger acid or extending the reaction time. In some cases, altering the solvent system to improve substrate swelling and accessibility may be beneficial. |
| Problematic Residues | Certain amino acids, particularly N-terminal Asparagine (Asn), are known to have significantly slower deprotection rates.[3] The proximity of the N-terminal amino group can hinder the cleavage.[3] For these cases, extending the cleavage time is often necessary. Alternatively, for future syntheses, consider a more labile protecting group for that specific residue.[4] |
| Oxidation of Thiols | When deprotecting trityl from a cysteine residue, the resulting free thiol is susceptible to oxidation, which can lead to disulfide bond formation.[2] Include a reducing agent like 1,2-ethanedithiol (EDT) in the cleavage cocktail to prevent this.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete cleavage of the Trityl (Trt) protecting group?
Incomplete removal of the Trt group is often due to one or more of the following factors:
-
Insufficient Reaction Time: Standard protocols may not be long enough for complete deprotection of complex molecules.[1]
-
Suboptimal Acid Concentration: The concentration of Trifluoroacetic Acid (TFA) might be too low.[1]
-
Re-attachment of the Trityl Cation: The cleavage of the trityl group is a reversible reaction. Without a scavenger to trap the liberated trityl cation, it can reattach to the deprotected group.[2]
-
Steric Hindrance: The bulky nature of some molecules can prevent the cleavage reagents from accessing the trityl-protected site.[1]
-
Problematic Residues: Certain amino acid residues, like N-terminal Asparagine, are known to be difficult to deprotect.[1][3]
Q2: What is the role of scavengers in a trityl deprotection reaction?
Scavengers are essential for ensuring complete and irreversible deprotection of the trityl group.[2] During acid-mediated cleavage, the trityl group is released as a highly reactive and stable trityl carbocation.[1][5] Scavengers, such as Triisopropylsilane (TIS), "trap" or "quench" these carbocations, preventing them from reattaching to the desired deprotected functional group (e.g., thiol, alcohol, or amine).[2] This drives the equilibrium of the reaction towards the deprotected product.[2]
Q3: Can the lability of the trityl group be modified?
Yes, the acid lability of the trityl group can be fine-tuned by adding electron-donating groups, such as methoxy groups, to the phenyl rings.[5][6] This increases the stability of the resulting carbocation intermediate, making the group easier to cleave.[5][6] The order of acid lability is: Trimethoxytrityl (TMT) > Dimethoxytrityl (DMT) > Monomethoxytrityl (MMT) > Trityl (Trt).[7]
Quantitative Data on Trityl Group Lability
The following table summarizes the relative rates of cleavage for common trityl protecting groups under acidic conditions.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[6] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[6] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[6] |
Experimental Protocols
Protocol 1: Standard Trityl Deprotection of Alcohols using Brønsted Acid
This protocol is a general procedure for the deprotection of a trityl-protected alcohol using formic acid.
Materials:
-
Trityl-protected compound
-
Formic acid (97%+)
-
Dioxane
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
Procedure:
-
Treat the trityl-protected compound (e.g., 200 mg, 0.4 mmol) with cold formic acid (3 mL) for 3 minutes.[5]
-
Evaporate the formic acid using an oil pump at room temperature.[5]
-
Add dioxane to the residual gum and evaporate. Repeat this step once.[5]
-
Add ethanol and evaporate.[5]
-
Add diethyl ether and evaporate.[5]
-
Extract the final residue with warm water (10 mL).[5]
-
Filter the insoluble triphenyl-carbinol.[5]
-
Evaporate the filtrate in vacuo to obtain the deprotected alcohol.[5]
Protocol 2: Trityl Deprotection from Cysteine Residues in Peptides
This protocol describes the cleavage and deprotection of a peptide containing a Cys(Trt) residue from a solid-phase resin.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O) (v/v/v)[2]
-
Cold diethyl ether
Procedure:
-
Ensure the peptidyl-resin is dry.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[8]
-
Allow the reaction to proceed for 2-4 hours at room temperature.[2] For difficult sequences, this time can be extended up to 6 hours.[2]
-
Filter the cleavage mixture to separate the resin.[8]
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[8]
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold diethyl ether.
-
Dry the crude peptide.[8] The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Visualizations
Caption: Troubleshooting workflow for incomplete trityl deprotection.
Caption: Mechanism of trityl deprotection and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 8. benchchem.com [benchchem.com]
Optimizing Boc-cys(trt)-osu reaction time and temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction between Boc-Cys(Trt)-OSu and primary amines. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful conjugation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
A1: this compound reacts with primary aliphatic amines (—NH₂), such as those at the N-terminus of a protein or on the side chain of a lysine residue, via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the OSu (N-hydroxysuccinimide) ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][][3]
Q2: What are the optimal pH, temperature, and time for the conjugation reaction?
A2: The optimal conditions represent a balance between the desired amidation reaction and the competing hydrolysis of the OSu ester.
-
pH: The ideal pH range is 7.2 to 8.5.[4][5][6] A pH of 8.3-8.5 is often considered optimal as it keeps the primary amines deprotonated and nucleophilic while managing the rate of hydrolysis.[3][7][8]
-
Temperature: Reactions are typically performed at room temperature (20-25°C) or 4°C. Room temperature offers a good balance between reaction speed and ester stability.[4][5] For sensitive biomolecules or longer incubations, 4°C is recommended to slow the rate of hydrolysis.[4][6]
-
Time: Reaction times generally range from 30 minutes to 4 hours at room temperature, or up to overnight at 4°C.[4][5][6] Due to the significant steric hindrance from the trityl (Trt) group, longer reaction times or a higher molar excess of the reagent may be necessary compared to less bulky NHS esters.
Q3: My this compound reagent has low reactivity. What is the likely cause?
A3: The most common reason for low or no reactivity is the hydrolysis of the OSu ester.[1][9] This can occur if the reagent has been exposed to moisture during storage or handling. It is crucial to store the reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening to prevent condensation.[1]
Q4: What is the primary side reaction and how can I minimize it?
A4: The major side reaction is the hydrolysis of the OSu ester by water, which renders the reagent inactive.[3][9] The rate of hydrolysis increases significantly with pH and temperature.[4][5] To minimize hydrolysis, use the optimal pH range, consider running the reaction at 4°C for extended periods, and use a sufficiently high concentration of your target molecule to favor the desired conjugation reaction.[4][6]
Q5: What buffers and solvents should I use?
A5: It is essential to use amine-free buffers. Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable choices.[5][6][10] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for the reagent.[6][9] this compound has limited aqueous solubility and should be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before being added to the reaction mixture.[1][8][10]
Q6: How are the Boc and Trt protecting groups removed after conjugation?
A6: Both the Boc (tert-butoxycarbonyl) and Trt (trityl) groups are acid-labile. They are typically removed simultaneously using trifluoroacetic acid (TFA). The Trt group is more labile than the Boc group.[11] Complete deprotection often involves treating the conjugate with a solution of TFA, frequently containing scavengers like triisopropylsilane (TIPS) to prevent the reactive trityl cation from re-attaching to the peptide.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolyzed this compound Reagent: Reagent was exposed to moisture. | Purchase fresh reagent and store it properly desiccated at -20°C.[1] Allow the vial to warm to room temperature before opening. |
| Suboptimal pH: pH is too low (<7.2), protonating the primary amines. | Ensure the reaction buffer pH is within the optimal 7.2-8.5 range.[6] A pH of 8.3 is a good starting point.[7] | |
| Reaction Time Too Short: Insufficient time for the reaction to proceed, especially with the sterically hindered Trt group. | Increase the incubation time. For room temperature reactions, try extending to 4 hours. For 4°C, allow the reaction to proceed overnight.[6] | |
| Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, HEPES, or borate.[6][9] | |
| Dilute Reactants: Low concentration of the target molecule favors hydrolysis over conjugation. | If possible, increase the concentration of the protein or biomolecule in the reaction mixture.[1] | |
| Protein/Peptide Precipitation | Change in Protein Charge: Neutralization of positive charges on amines alters the protein's isoelectric point. | Perform the reaction at a lower protein concentration.[9] |
| Solvent Shock: Adding a large volume of organic solvent (DMSO/DMF) to the aqueous buffer. | Ensure the final concentration of the organic solvent is low, typically less than 10%.[1] Add the this compound solution dropwise while gently mixing. | |
| Protein Instability: The protein is not stable at the reaction pH or temperature. | Confirm the stability of your biomolecule under the chosen reaction conditions. Consider performing the reaction at 4°C.[9] | |
| Inconsistent Results | Variable Reagent Quality: The this compound reagent may have degraded over time. | Prepare stock solutions of the reagent immediately before each use. Avoid repeated freeze-thaw cycles.[1] Use high-quality, anhydrous solvents.[6] |
| pH Drop During Reaction: Hydrolysis of the OSu ester releases N-hydroxysuccinimide, which is weakly acidic and can lower the pH. | Use a more concentrated buffer to maintain pH stability, especially for large-scale or long-duration reactions.[6] |
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine reactivity and OSu ester hydrolysis.[3][4][7] |
| Temperature | Room Temperature (20-25°C) or 4°C | 4°C minimizes hydrolysis for long reactions.[4][5] |
| Reaction Time | 30 min - 4 hours (RT) or 2 hours - overnight (4°C) | May require longer times due to Trt group steric hindrance.[5][6] |
| Solvent | Anhydrous DMSO or DMF | For dissolving this compound before addition to the aqueous buffer.[1][8] |
| Buffer | Phosphate, Borate, Carbonate, HEPES | Must be free of primary amines.[5][6] |
| Molar Excess | 5- to 20-fold excess of this compound | May need to be optimized; start with a 10-fold excess.[9][10] |
Table 2: Half-life of NHS Ester Hydrolysis
This data is for general N-hydroxysuccinimide esters and serves as a strong indicator for the behavior of the OSu ester on this compound.
| pH | Temperature (°C) | Approximate Half-life | Reference |
| 7.0 | 0 | 4-5 hours | [5][7] |
| 7.4 | Room Temperature | > 2 hours | [13] |
| 8.6 | 4 | 10 minutes | [5][7] |
| 9.0 | Room Temperature | ~5-10 minutes | [13][14] |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a general guideline. Optimization is often required for specific applications.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3).
-
Protein Solution: Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is stored in a buffer containing amines (like Tris), it must be exchanged into the amine-free reaction buffer via dialysis or gel filtration.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the reagent to the protein is a common starting point.[3] b. While gently stirring the protein solution, add the calculated amount of the this compound stock solution. c. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10]
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[3][10]
-
Purification: Remove excess, unreacted this compound and reaction byproducts (NHS) by gel filtration, dialysis, or size-exclusion chromatography.
Protocol 2: Deprotection of Boc and Trt Groups
-
Preparation: Lyophilize the purified conjugate to remove all buffer salts.
-
Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).
-
Deprotection Reaction: a. Dissolve the lyophilized conjugate in the cleavage cocktail. b. Stir the reaction at room temperature for 2-4 hours.
-
Product Precipitation: Precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Pellet the precipitated product by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide product under vacuum.
Visualizations
Caption: Experimental workflow for this compound conjugation and deprotection.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Troubleshooting Premature Boc Deprotection
Welcome to the technical support center for troubleshooting issues related to the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve challenges encountered during synthesis, with a focus on preventing premature deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unintentional Boc group removal?
A1: Premature deprotection of the Boc group is almost always caused by exposure to acidic conditions.[1][2] The Boc group is highly sensitive to acid and can be cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as by Lewis acids.[3][4][5] Even trace amounts of acidic impurities in solvents, reagents, or on glassware can lead to gradual or complete loss of the protecting group.
Q2: My Boc-protected compound is decomposing during purification on a silica gel column. What is happening?
A2: Standard silica gel is slightly acidic and can be sufficient to cause the deprotection of sensitive Boc-protected amines.[6] This is a common issue that can lead to significant yield loss during chromatographic purification.
Q3: Can elevated temperatures cause Boc deprotection?
A3: While the Boc group is generally stable at moderate temperatures, very high temperatures (often above 100°C) can cause thermal deprotection, especially in certain solvents.[7][8] However, acidic conditions are the primary driver of cleavage at lower temperatures.[7]
Q4: Are there any reaction conditions other than acid that I should be cautious about?
A4: While highly resistant to basic and nucleophilic conditions, some specific reagents can cause unexpected Boc cleavage.[9][10] For instance, intramolecular attack from a nearby nucleophile, such as an alkoxide, can sometimes lead to Boc group transfer or cyclization reactions.[9]
Troubleshooting Guides
Issue 1: Loss of Boc group observed after reaction work-up.
-
Possible Cause: Accidental introduction of acid during the work-up procedure. Aqueous solutions, such as brine or ammonium chloride washes, can be slightly acidic.
-
Solution: Ensure all aqueous solutions used in the work-up are neutral or slightly basic. A wash with a dilute solution of sodium bicarbonate (NaHCO₃) can help neutralize any trace acid.[11]
Issue 2: Partial or complete deprotection during a reaction that should be Boc-compatible.
-
Possible Cause 1: Acidic impurities in the solvent. Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl.
-
Solution 1: Use freshly distilled or inhibitor-free solvents. Alternatively, solvents can be stored over potassium carbonate to neutralize trace acids.
-
Possible Cause 2: One of the reagents used is acidic or contains acidic impurities.
-
Solution 2: Check the pH of all reagents before adding them to the reaction mixture. If a reagent is acidic and cannot be substituted, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to buffer the reaction.
Issue 3: Inconsistent results or gradual deprotection over time.
-
Possible Cause: Acidic residue on glassware.
-
Solution: Ensure all glassware is thoroughly washed and, if necessary, neutralized before use. This can be done by rinsing with a dilute solution of a base like sodium bicarbonate, followed by distilled water and drying.
Data Presentation: Boc Group Stability
The stability of the Boc group is highly dependent on the reaction conditions. The following table summarizes its general stability profile.
| Condition Category | Reagent/Condition | Stability of Boc Group |
| Strong Acids | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Labile (cleaved)[3][12] |
| Aqueous Acid | pH < 1 | Labile[1] |
| pH = 1 | Labile at room temperature[1] | |
| pH = 4 | Stable at room temperature[1] | |
| Aqueous Base | pH = 9 | Stable at room temperature[1] |
| pH = 12 | Stable at room temperature[1] | |
| pH > 12 | Stable at room temperature, may be labile at 100°C[1] | |
| Bases | Triethylamine (NEt₃), Pyridine, t-BuOK | Stable[1] |
| Nucleophiles | Organolithiums (RLi), Grignards (RMgX), Amines (RNH₂) | Generally Stable[1] |
| Reductants | H₂/Pd, LiAlH₄, NaBH₄ | Stable[1] |
| Oxidants | KMnO₄, OsO₄, m-CPBA | Generally Stable[1] |
| High Temperature | > 100°C (solvent dependent) | Can be labile[8] |
Experimental Protocols
Protocol 1: Neutralization of Glassware
-
Prepare a 1% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Rinse all glassware that will come into contact with the Boc-protected compound with this solution.
-
Thoroughly rinse the glassware with deionized water.
-
Dry the glassware in an oven at a temperature appropriate for the glassware type before use.
Protocol 2: Test for Acidic Impurities in Solvents
-
To a small vial, add 1 mL of the solvent to be tested.
-
Add a small amount of a pH indicator solution or paper.
-
Observe the color change to determine the approximate pH.
-
If the solvent is found to be acidic, it should be neutralized or freshly distilled before use.
Visualizations
Caption: A troubleshooting decision tree for premature Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Peptides Synthesized with Boc-Cys(Trt)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of peptides synthesized using Boc-Cys(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides synthesized with Boc-Cys(Trt)-OH?
The main challenge stems from the properties of the S-trityl (Trt) protecting group. While it is labile to the trifluoroacetic acid (TFA) used in the final cleavage step, the cleavage is a reversible reaction. The liberated trityl cation is stable and can reattach to the nucleophilic thiol group of cysteine if not effectively removed from the reaction mixture.[1] This incomplete deprotection leads to a mixture of the desired peptide and the Trt-protected peptide, complicating purification. Additionally, the bulky and hydrophobic nature of the Trt group can cause poor solubility of the crude peptide in aqueous HPLC mobile phases.[2]
Q2: My mass spectrometry results show a mass corresponding to my peptide plus the trityl group. What went wrong?
This indicates incomplete deprotection of the Cys(Trt) residue.[1] The most common reason for this is an inefficient cleavage cocktail that lacks effective scavengers to trap the trityl cation generated during acidolysis.[1] Without proper scavenging, the equilibrium of the cleavage reaction can favor the Trt-protected state.
Q3: How can I prevent the reattachment of the trityl group during cleavage?
The key is to use a cleavage cocktail containing a highly effective scavenger for the trityl cation. Triisopropylsilane (TIS) is strongly recommended for this purpose as it irreversibly converts the trityl cation to triphenylmethane, driving the deprotection reaction to completion.[1]
Q4: My crude peptide has poor solubility in the HPLC mobile phase. How can I address this?
Crude peptides containing a Trt group can be highly hydrophobic and may not dissolve well in standard aqueous mobile phases like water with 0.1% TFA.[2] It is crucial to ensure complete dissolution before injection to avoid poor chromatography and potential column clogging.[2] You can try dissolving the peptide in a minimal amount of a stronger organic solvent, such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO), before diluting it with the initial mobile phase.
Q5: I see a significant amount of dimer in my crude product analysis. What is the cause and how can I prevent it?
The formation of a dimer indicates the oxidation of the free thiol groups of two cysteine residues to form an intermolecular disulfide bond. This is a common side reaction when working with cysteine-containing peptides.[1][3] To minimize oxidation, it is important to:
-
Use a reducing agent in the cleavage cocktail: 1,2-Ethanedithiol (EDT) is a common choice to maintain a reducing environment during cleavage.[1][3]
-
Work at a low pH: The acidic conditions of the HPLC mobile phase (e.g., 0.1% TFA) keep the thiol group protonated, which reduces its susceptibility to oxidation.[4]
-
Bubble solutions with an inert gas: Purging solutions with argon or nitrogen can help to remove dissolved oxygen.[5]
-
Add reducing agents to collection tubes: For sensitive peptides, adding a small amount of Dithiothreitol (DTT) to the collection fractions can protect the purified peptide from oxidation.[4]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of peptides containing Cys(Trt).
Problem: Incomplete Deprotection of Cys(Trt)
Symptoms:
-
Mass spectrometry shows a peak corresponding to the mass of the peptide + 243 Da (the mass of the trityl group).
-
HPLC chromatogram shows a later-eluting, often broad peak corresponding to the more hydrophobic Trt-protected peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Cys(Trt) deprotection.
Problem: Presence of Oxidized Species (e.g., Dimers)
Symptoms:
-
Mass spectrometry shows a peak at twice the mass of the peptide minus 2 Da, corresponding to the disulfide-linked dimer.
-
HPLC chromatogram shows additional peaks, often eluting close to the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide oxidation.
Data Presentation
Table 1: Recommended Cleavage Cocktails for Cys(Trt) Deprotection
| Reagent Cocktail | Composition (v/v/v) | Primary Use and Remarks |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General-purpose for most peptides. TIS is crucial for scavenging the trityl cation.[1][6] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing multiple sensitive residues like Cys, Met, and Trp.[1][5][7] The combination of scavengers provides broad protection against various side reactions. |
| "Odorless" Cocktail (Reagent B) | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An alternative that avoids the use of malodorous thiols like EDT and thioanisole.[5][8] |
Table 2: HPLC Parameters for Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 21.2 x 250 mm, 5-10 µm |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in acetonitrile (ACN) | 0.1% TFA in acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | 214 nm, 280 nm | 220 nm, 280 nm |
| Typical Gradient | 5-65% B over 30 minutes | A shallow gradient (e.g., 0.5-1.0% B per minute) around the elution point determined from the analytical run.[4] |
Experimental Protocols
Protocol 1: Cleavage and Deprotection of Cys(Trt)-Containing Peptides
This protocol outlines the standard procedure for cleaving the peptide from the resin and removing the Trt and other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[4]
-
Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail (see Table 1) immediately before use. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.5 mmol of peptide). Gently agitate the mixture at room temperature for 2-3 hours.[1][4]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[4]
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether, wash the pellet with cold ether (2x), and dry the crude peptide pellet under vacuum.[4]
Protocol 2: RP-HPLC Purification of the Deprotected Peptide
This protocol provides a general method for the purification of the crude peptide by reversed-phase HPLC.
-
Sample Preparation: Dissolve the dried crude peptide in a suitable solvent. Start with Mobile Phase A. If solubility is an issue, use a minimal amount of a stronger solvent like ACN or DMSO and then dilute with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
System Setup:
-
Analytical Scouting Run: Perform an initial run on an analytical HPLC system to determine the retention time of the desired peptide and to assess the purity of the crude product. A standard gradient of 5-95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Preparative Purification:
-
Equilibrate the preparative column with the starting percentage of Mobile Phase B for at least 3-5 column volumes.[4]
-
Inject the dissolved and filtered crude peptide.
-
Run a shallow gradient optimized based on the analytical run. For example, if the peptide eluted at 35% B, a gradient of 25-45% B over 40 minutes can be used to improve resolution.[4]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of the desired peptide. Analyze the purity of each fraction using analytical HPLC and confirm the identity and purity using mass spectrometry.
-
Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final purified peptide.
Overall Workflow Diagram
Caption: General workflow for synthesis and purification.
References
Technical Support Center: Trityl Deprotection and Cation Scavenging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acid-catalyzed deprotection of trityl (Trt) groups. The information is tailored for researchers, scientists, and drug development professionals to ensure successful and efficient removal of this protecting group while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a scavenger during trityl deprotection?
During acid-mediated cleavage, the trityl group is released as a stable but highly reactive trityl cation.[1][2] If not neutralized, this carbocation can re-react with nucleophilic functional groups on the deprotected molecule, such as alcohols, thiols (e.g., in cysteine), or indoles (e.g., in tryptophan).[1][3] This re-attachment is a reversible reaction that can lead to incomplete deprotection or the formation of undesired adducts.[3] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" these reactive trityl cations, thereby preventing side reactions and driving the deprotection reaction to completion.[3][4]
Q2: Which are the most common scavengers for trityl cation and what are their specific applications?
The choice of scavenger depends on the nature of the substrate and the other functional groups present. Common scavengers include:
-
Trialkylsilanes (e.g., Triisopropylsilane, TIS; Triethylsilane, TES): These are highly effective scavengers that irreversibly reduce the trityl cation to the neutral triphenylmethane.[3][5] TIS is a very common and potent scavenger for trityl cations.[6]
-
Water (H₂O): Water can act as a scavenger and is a component of many standard cleavage cocktails.[1] It helps to hydrolyze the trityl cation to triphenylcarbinol.
-
Thioethers (e.g., Thioanisole): These are particularly effective in scavenging benzyl cations that may be generated from other protecting groups, but they can also trap trityl cations.[7]
-
Thiols (e.g., 1,2-Ethanedithiol, EDT): EDT is especially useful when deprotecting trityl groups from cysteine residues as it helps to keep the resulting free thiol in a reduced state and prevents disulfide bond formation.[3][8] It is also an excellent scavenger for tert-butyl cations.[8]
-
Phenol: This scavenger can help protect tyrosine and tryptophan residues from alkylation by the trityl cation.[1]
Q3: My trityl deprotection is incomplete. What are the possible causes and how can I troubleshoot this?
Incomplete trityl deprotection is a common issue. Here are the primary causes and solutions:
-
Insufficient Scavenging: The liberated trityl cation can re-attach to the deprotected functional group.[3]
-
Solution: Ensure an adequate concentration of an effective scavenger, like TIS, in your cleavage cocktail.[6]
-
-
Steric Hindrance: In large molecules or aggregated peptides, the cleavage reagents may have poor access to the trityl-protected site.[1][9]
-
Solution: Consider using structure-disrupting solvents or additives if peptide aggregation is suspected.[9]
-
-
Sub-optimal Reaction Time: The deprotection reaction may not have reached completion.
-
Reversible Reaction: The cleavage of the trityl group is an equilibrium process.
-
Solution: Use a sufficient volume of the cleavage cocktail to drive the equilibrium towards the deprotected product and ensure the scavenger is not saturated.[6] If deprotection is still incomplete, precipitation of the product followed by a second cleavage treatment with fresh reagents can be effective.[1]
-
Q4: Can the trityl group be removed selectively in the presence of other acid-labile protecting groups like Boc?
Yes, the high acid lability of the trityl group allows for its selective removal.[1] This is typically achieved by using very mild acidic conditions, such as 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] These conditions are generally not harsh enough to cleave more robust acid-labile groups like tert-butyloxycarbonyl (Boc). This orthogonality is a key advantage of the trityl group in multi-step synthesis.[10]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of Cys(Trt)
-
Symptom: HPLC or Mass Spectrometry analysis shows a significant amount of the starting Cys(Trt)-protected material remaining after the cleavage reaction.
-
Cause: The cleavage of the S-Trt bond is reversible, and the highly nucleophilic free thiol can be readily re-tritylated by the liberated trityl cation in the absence of an efficient scavenger.[3]
-
Troubleshooting Steps:
-
Verify Scavenger Presence and Concentration: Ensure that Triisopropylsilane (TIS) is included in the cleavage cocktail at a concentration of at least 2.5-5%.[6]
-
Include a Reducing Agent: Add 1,2-Ethanedithiol (EDT) to the cocktail to maintain a reducing environment and prevent oxidation of the free cysteine thiol to form disulfides.[3]
-
Optimize Reaction Time: Extend the cleavage time to 4-6 hours at room temperature.[3] Monitor the progress by taking small aliquots for HPLC analysis.
-
Repeat the Cleavage: If incompleteness persists, precipitate the crude product, wash it, and subject it to a fresh cleavage cocktail.[1]
-
Issue 2: Side Reactions with Tryptophan, Methionine, or Tyrosine Residues
-
Symptom: Mass spectrometry reveals adducts corresponding to the addition of a trityl group (+243 Da) or other alkylating species to the side chains of sensitive amino acids.
-
Cause: The highly electrophilic trityl cation can alkylate the nucleophilic side chains of Tryptophan (indole ring), Methionine (thioether), and Tyrosine (phenol ring).[1][11]
-
Troubleshooting Steps:
-
Use a Scavenger "Cocktail": A single scavenger may not be sufficient. Use a combination of scavengers to protect a range of sensitive residues. "Reagent K" is a robust mixture for this purpose.[3][7]
-
Increase Scavenger Concentration: Ensure a sufficient excess of scavengers relative to the amount of trityl groups being cleaved.
-
Work at Room Temperature: Avoid elevated temperatures, which can increase the rate of side reactions.
-
Data Presentation
Table 1: Common Scavengers for Trityl Cation and Their Primary Applications
| Scavenger | Abbreviation | Primary Use | Typical Concentration (v/v) |
| Triisopropylsilane | TIS | Highly effective general trityl cation scavenger.[6] | 2.5% - 5% |
| Water | H₂O | General scavenger and aids in peptide solubility.[1] | 2.5% - 5% |
| 1,2-Ethanedithiol | EDT | Prevents oxidation of Cysteine thiols and scavenges cations.[3][8] | 2.5% |
| Phenol | - | Protects Tyrosine and Tryptophan residues.[1] | 5% |
| Thioanisole | - | Scavenges trityl and benzyl cations.[7] | 5% |
Table 2: Comparison of Common Cleavage Cocktails for Trityl Deprotection
| Reagent Cocktail | Composition (v/v) | Primary Application |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without highly sensitive residues.[3] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing sensitive residues like Cys, Met, or Trp.[3] |
| Reagent B | 88% TFA / 5.8% Phenol / 2% TIS / 4.2% H₂O | Good for scavenging trityl groups from Cys, His, Asn, Gln.[12] |
Experimental Protocols
Protocol 1: Standard Trityl Deprotection from a Protected Alcohol
Materials:
-
Trityl-protected alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected alcohol in DCM (e.g., 0.1 M concentration).
-
Add Triisopropylsilane (TIS) to the solution (typically 1.5 to 3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (typically 10-20 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Cleavage and Deprotection of a Cys(Trt)-Containing Peptide from Resin
Materials:
-
Cys(Trt)-containing peptide-resin (e.g., 0.1 mmol scale)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (Reagent K is recommended): 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT.
-
Cold diethyl ether (–20 °C)
Procedure:
-
Resin Preparation: Transfer the dry peptide-resin to a reaction vessel. Wash the resin three times with DCM to swell it and remove any residual solvents from synthesis. Dry the resin under a stream of nitrogen.[6]
-
Cleavage Reaction: In a fume hood, prepare the cleavage cocktail immediately before use. Add the cold cocktail to the resin (e.g., 10 mL for 0.1 mmol of resin).
-
Allow the vessel to warm to room temperature and agitate gently for 2-4 hours. The solution may turn orange/yellow due to the formation of the trityl cation.[6]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet twice more with cold ether, centrifuging each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]
Mandatory Visualization
Caption: Mechanism of trityl deprotection and the role of scavengers.
Caption: Troubleshooting workflow for incomplete trityl deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Boc-Cys(Trt)-OSu Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring the completion of Boc-Cys(Trt)-OSu coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the completion of my this compound coupling reaction?
The progress of a peptide coupling reaction can be monitored using several analytical techniques to track the consumption of the starting amine and the formation of the product. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and for solid-phase synthesis, qualitative colorimetric tests like the Kaiser test.[1][2]
Q2: What are the typical signs of an incomplete coupling reaction?
An incomplete reaction is indicated by the persistence of the starting amine. Specific signs include:
-
Qualitative Tests (Solid Phase): A positive Kaiser test, showing a blue or purple color on the resin beads, indicates the presence of unreacted primary amines.[3][4]
-
TLC Analysis: The starting amine spot remains visible on the TLC plate.
-
HPLC Analysis: A significant peak corresponding to the starting material is still present in the chromatogram, and the product peak area is smaller than expected.[1]
Q3: Why can the coupling of this compound be challenging?
The primary challenge in coupling this compound stems from significant steric hindrance. The two bulky protecting groups, the tert-butyloxycarbonyl (Boc) group on the α-amino group and the trityl (Trt) group on the cysteine side chain, can physically impede the approach to the free N-terminal amine of the growing peptide chain.[5] This steric bulk can lead to slower reaction kinetics and incomplete coupling. Additionally, peptide aggregation on a solid support can further reduce the accessibility of reactive sites.[6]
Q4: What is my immediate course of action if I detect an incomplete coupling?
If a monitoring test indicates that the reaction is incomplete, the most direct first step is to perform a second coupling (recoupling).[3][4] This involves adding a fresh solution of the activated amino acid to the reaction mixture to help drive the reaction to completion. If recoupling is unsuccessful, you may need to modify reaction conditions or cap the unreacted amines.[4]
Troubleshooting Guides
Problem: My Kaiser test is still positive (blue/purple) after the coupling reaction.
-
What it means: A positive Kaiser test indicates the presence of unreacted primary amines on the solid support, confirming that the coupling is incomplete.[3]
-
Troubleshooting Steps:
-
Recouple: The most immediate action is to perform a double coupling. Wash the resin thoroughly with DMF to remove byproducts and then add a fresh solution of your activated this compound.[3] Allow the reaction to proceed for another 1-2 hours.
-
Modify Conditions: If recoupling fails, consider altering the reaction conditions. Switching to a more polar solvent like N-Methylpyrrolidone (NMP) or adding DMSO can help disrupt peptide aggregation.[4][6] Gently increasing the temperature to 30-40°C can also improve the reaction rate, but should be monitored to avoid side reactions.[3]
-
Capping: If a small fraction of amines remains unreacted after these attempts, it is crucial to cap them to prevent the formation of deletion peptides. This is typically done by acetylating the unreacted amines with a reagent like acetic anhydride.[2][5]
-
Problem: My TLC analysis shows a persistent starting material spot.
-
What it means: The presence of a spot corresponding to your starting amine, alongside the product spot, indicates an incomplete reaction.
-
Troubleshooting Steps:
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring every few hours by TLC until the starting material spot disappears or is significantly diminished.
-
Increase Equivalents: If extending the time is ineffective, consider if a sufficient excess of the this compound was used. For difficult couplings, using 2-4 equivalents may be necessary.[3]
-
Check Reagent Quality: Ensure that your this compound has been stored correctly and is not degraded.
-
Problem: HPLC analysis indicates low product formation and significant starting material.
-
What it means: The HPLC chromatogram provides a quantitative view of the reaction mixture. A large starting material peak and a small product peak confirm a low conversion rate.[1]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: As with other methods, the first step is to optimize the reaction by extending the time or performing a recoupling.
-
Investigate Steric Hindrance: The bulky nature of the Trt and Boc groups is a likely cause. Switching to a solvent that improves solvation, such as NMP, can be beneficial.[6]
-
Review Purification: If the reaction appears complete by other methods but HPLC of the crude product is poor, consider if the product is being lost or degraded during work-up or cleavage from the resin (if applicable).
-
Data Presentation
Table 1: Recommended Starting Conditions for Reaction Monitoring
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel 60 F254 | C18 Reverse-Phase Column (e.g., 4.6 mm ID) |
| Mobile Phase | 5-10% Methanol in Chloroform or Dichloromethane | Gradient of Acetonitrile in Water with 0.1% TFA |
| Example Gradient | N/A | 5% to 95% Acetonitrile over 20-30 minutes |
| Flow Rate | N/A | 1.0 mL/min |
| Detection | UV light (254 nm), Ninhydrin or Permanganate stain | UV absorbance at 214-220 nm (peptide backbone) |
| Key Observation | Disappearance of starting amine spot and appearance of product spot. | Decrease in the starting material peak and increase in the product peak.[1] |
Visualizations
Caption: Chemical scheme of the this compound coupling reaction with a resin-bound peptide.
Caption: Experimental workflow for monitoring the completion of a peptide coupling reaction.
Caption: Troubleshooting logic for handling an incomplete this compound coupling reaction.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
This protocol is suitable for monitoring solution-phase reactions or for analyzing a cleaved sample from solid-phase synthesis.
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Spotting: Using a capillary tube, spot the sample onto a silica gel TLC plate. Also spot the starting amine as a reference.
-
Development: Place the TLC plate in a developing chamber containing a mobile phase (e.g., 5% Methanol in Chloroform). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If necessary, stain the plate with a ninhydrin or potassium permanganate solution to visualize the amine and product.
-
Analysis: The reaction is considered complete when the spot corresponding to the starting amine is no longer visible.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides a more quantitative assessment of the reaction progress.[1][7]
-
Sample Preparation:
-
Solution-Phase: Take a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition (e.g., 95% Water/TFA, 5% Acetonitrile/TFA).[1]
-
Solid-Phase: Take a few resin beads, cleave the peptide using an appropriate cleavage cocktail (e.g., TFA/TIPS/Water), and then dissolve the cleaved product in the initial mobile phase.[8]
-
-
Method Parameters:
-
Column: C18 reverse-phase analytical column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from ~5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214-220 nm.[1]
-
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the peak corresponding to the starting material and the appearance and growth of the product peak. The reaction is complete when the starting material peak is gone or its area is negligible.[1]
Protocol 3: Kaiser (Ninhydrin) Test for Solid-Phase Synthesis
The Kaiser test is a highly sensitive qualitative test for detecting primary amines on a solid support.[2]
-
Sample Collection: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small test tube.
-
Washing: Wash the beads thoroughly with DMF (3x) and then DCM (3x) to remove any residual reagents.
-
Reagent Addition: Add the following to the test tube:
-
2-3 drops of ninhydrin in ethanol.
-
2-3 drops of phenol in ethanol.
-
2-3 drops of pyridine containing 2% 0.001 M aqueous KCN.[5]
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.[5]
-
Observation: Observe the color of the beads and the solution.
References
Validation & Comparative
A Head-to-Head Comparison: Boc-Cys(Trt)-OSu vs. Fmoc-Cys(Trt)-OSu in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high-purity, high-yield peptides. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for Nα-protection of cysteine, specifically with the trityl (Trt) side-chain protecting group, represents a fundamental decision point in the synthesis of cysteine-containing peptides. This guide provides an objective, data-driven comparison of Boc-Cys(Trt)-OSu and Fmoc-Cys(Trt)-OSu, detailing their performance, common side reactions, and the experimental protocols for their use.
The core difference lies in the Nα-protecting group: the acid-labile Boc group versus the base-labile Fmoc group. This dictates the overall synthetic strategy, including the choice of resin, side-chain protecting groups for other amino acids, and the final cleavage conditions. The use of an N-hydroxysuccinimide (OSu) ester provides a pre-activated form of the amino acid, facilitating the coupling reaction.
Performance Comparison: A Data-Driven Overview
The selection between Boc and Fmoc strategies for introducing Cys(Trt) hinges on several factors, including the desired orthogonality, potential for side reactions, and the overall complexity of the target peptide.[1][2]
| Feature | This compound | Fmoc-Cys(Trt)-OSu |
| Nα-Protection Strategy | Acid-labile (TFA)[3] | Base-labile (e.g., 20% piperidine in DMF)[4] |
| Orthogonality | Quasi-orthogonal with benzyl-based side-chain protection.[5] | Fully orthogonal with tert-butyl-based side-chain protection.[2] |
| Racemization Potential | Generally lower risk during coupling. | Higher risk, especially with strong bases and certain coupling reagents.[6] |
| Side Reactions | Risk of t-butylation of Cys, Met, or Trp side chains during Boc deprotection.[2] | β-elimination at the C-terminal cysteine, leading to piperidinylalanine formation.[4][7] |
| Solubility | Boc-protected peptides are often more soluble in organic solvents. | Fmoc-protected peptides can sometimes exhibit poor solubility. |
| Cleavage Conditions | Strong acids like HF or TFMSA are required for final cleavage from the resin and removal of benzyl-based side-chain protecting groups.[3] | Milder acidic conditions (e.g., TFA cocktail) for final cleavage and removal of t-butyl-based side-chain protecting groups.[8] |
Quantitative Data Summary: Racemization of Cys(Trt)
Cysteine is particularly susceptible to racemization during activation and coupling in SPPS.[6][9] The choice of protecting group strategy and coupling conditions significantly impacts the degree of epimerization.
| Coupling Reagent/Condition | Base | % D-Cys Formation (with Fmoc-Cys(Trt)-OH) | Reference |
| DIPCDI/Oxyma | - | 3.3% | [8] |
| HCTU/6-Cl-HOBt | DIEA | 8.0% (25 °C) | [6] |
| HCTU/DIEA (Microwave) | DIEA | 10.9% (50°C) | [8] |
| HCTU/DIEA (Microwave) | DIEA | 26.6% (80°C) | [8] |
Note: Direct comparative data for the racemization of this compound under identical conditions is less prevalent in the literature, as the primary concern for racemization is more pronounced in the Fmoc strategy due to the basic conditions used for deprotection and the common use of base-mediated coupling reagents.
Experimental Protocols
Protocol 1: Boc-SPPS Cycle for this compound Incorporation
This protocol outlines a standard manual Boc-SPPS workflow.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[3]
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[3]
-
Drain the solution and treat with 50% TFA in DCM for an additional 20-30 minutes.[10]
-
Wash the resin thoroughly with DCM.[10]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.[3]
-
Wash the resin with DCM.[3]
4. Coupling of this compound:
-
Dissolve this compound (2-4 equivalents relative to resin loading) in a minimal amount of DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.[5] If the test is positive (indicating free amines), the coupling step can be repeated.
5. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.
6. Final Cleavage and Deprotection:
-
After assembly of the full peptide, wash the peptidyl-resin with DCM and dry under vacuum.[3]
-
Treat the resin with a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers like anisole, thioanisole, or ethanedithiol to prevent side reactions.[3] The cleavage reaction is typically carried out at 0°C for 1-2 hours.[3]
-
Precipitate the crude peptide in cold diethyl ether.[3]
Protocol 2: Fmoc-SPPS Cycle for Fmoc-Cys(Trt)-OSu Incorporation
This protocol outlines a standard manual Fmoc-SPPS workflow.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal acid) in dimethylformamide (DMF) for 30 minutes.[4]
2. Nα-Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes.[4]
-
Wash the resin thoroughly with DMF.[4]
3. Coupling of Fmoc-Cys(Trt)-OSu:
-
Dissolve Fmoc-Cys(Trt)-OSu (2-4 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser test.[8]
4. Capping (Optional):
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF to cap any unreacted amino groups.[8]
5. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, then dry it under vacuum.[8]
-
Prepare a cleavage cocktail, typically consisting of TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/TIS/H₂O).[8]
-
Add the cleavage cocktail to the dry peptidyl-resin and agitate gently at room temperature for 2-3 hours.[8]
-
Filter the cleavage mixture to separate the resin and precipitate the crude peptide in cold diethyl ether.[8]
Logical Workflow and Decision Making
The choice between this compound and Fmoc-Cys(Trt)-OSu is a critical step in planning a peptide synthesis. The following diagram illustrates the decision-making process.
Caption: Decision workflow for choosing between Boc and Fmoc strategies for cysteine incorporation.
Troubleshooting Common Side Reactions
The following diagram outlines a logical approach to troubleshooting common side reactions encountered when using Cys(Trt) derivatives.
Caption: Troubleshooting logic for common side reactions with Cys(Trt) derivatives.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Activated Cysteine Derivatives in Peptide Synthesis and Bioconjugation
For researchers, scientists, and drug development professionals, the incorporation of cysteine residues into peptides and proteins is a critical step for creating specific structures, such as disulfide bridges, and for site-specific conjugation. The choice of an activated cysteine derivative is paramount, influencing not only the success of the synthesis but also the purity and integrity of the final product. This guide provides an objective comparison of Boc-Cys(Trt)-OSu with other commonly used activated cysteine derivatives, supported by experimental data and detailed protocols.
Performance Comparison of Activated Cysteine Derivatives
The selection of an activated cysteine derivative is primarily dictated by the synthetic strategy, particularly the choice between Boc- and Fmoc-based solid-phase peptide synthesis (SPPS), and the desired post-synthesis modifications. Key performance indicators include coupling efficiency, the extent of racemization, and the orthogonality of the protecting groups.
Quantitative Data Summary
Direct head-to-head quantitative comparisons of this compound with other derivatives under identical conditions are scarce in the literature. However, extensive data exists for the racemization of Fmoc-Cys(Trt)-OH with various coupling reagents. The following tables summarize key performance data gleaned from multiple sources to guide the selection process.
Table 1: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents
| Coupling Reagent System | Racemization (%) | Notes |
| DIPCDI/Oxyma Pure | 3.3% | Recommended for low racemization.[1] |
| HCTU/DIEA (Microwave, 50°C) | 10.9% | Significant racemization observed with uronium reagents and base, especially with heating.[1] |
| HCTU/DIEA (Microwave, 80°C) | 26.6% | Increased temperature leads to higher racemization.[1] |
| HBTU/DIEA | 2.6% (Trt), 4.6% (Acm) | Trt-protected cysteine is less prone to racemization than Acm-protected cysteine with this reagent.[2] |
| TBTU/DIEA | 2.6% (Trt) | Similar racemization levels to HBTU.[2] |
Table 2: Comparison of Thiol Protecting Groups in Fmoc-SPPS
| Thiol Protecting Group | Derivative Example | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Fmoc-Cys(Trt)-OH | Mild acid (e.g., TFA) | Cost-effective; convenient single-step deprotection during final cleavage. | Prone to racemization with base-mediated coupling reagents.[3] |
| Acetamidomethyl (Acm) | Fmoc-Cys(Acm)-OH | Iodine, Hg(OAc)₂, Silver Trifluoroacetate[4] | Orthogonal to TFA-labile protecting groups, enabling selective disulfide bond formation.[5] | Requires a separate deprotection step, which can be harsh.[3] |
| tert-Butylthio (StBu) | Fmoc-Cys(StBu)-OH | Reduction with thiols (e.g., DTT) or phosphines | Stable to TFA, offering an orthogonal protection strategy. | Removal can be sluggish and sequence-dependent. |
| Tetrahydropyranyl (Thp) | Fmoc-Cys(Thp)-OH | Mild acid (e.g., TFA) | Significantly reduces racemization compared to Trt. | More expensive than Trt. |
In-Depth Comparison of Activated Cysteine Derivatives
This compound
This compound is an N-α-Boc-protected, S-Trt-protected cysteine that has been pre-activated as an N-hydroxysuccinimide (OSu) ester.
-
Reactivity: As a pre-activated ester, it reacts readily with free amino groups on the growing peptide chain without the need for additional coupling reagents. This can simplify the coupling step and potentially reduce reaction times.
-
Application: It is exclusively used in Boc-based solid-phase peptide synthesis (SPPS). The Trt group is labile to strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which are used for the final cleavage in Boc-SPPS.[3]
-
Advantages: The primary advantage is the convenience of a pre-activated amino acid, which can lead to faster and more efficient coupling. The Boc group offers good protection against racemization.
-
Disadvantages: The OSu ester is sensitive to moisture and has a limited shelf life. The Boc-SPPS strategy itself requires the use of harsh acids for final cleavage, which can be a limitation for sensitive peptides.
Fmoc-Cys(Trt)-OH
This is one of the most commonly used cysteine derivatives in Fmoc-SPPS.
-
Reactivity: Requires activation with a coupling reagent (e.g., HBTU, HCTU, DIC) to form the peptide bond.
-
Racemization: Cysteine is prone to racemization during activation in Fmoc-SPPS, especially when using phosphonium or aminium-based coupling reagents in the presence of a base like diisopropylethylamine (DIEA).[6] The use of carbodiimides like DIC with additives such as HOBt or Oxyma can minimize racemization.[6]
-
Application: The workhorse for incorporating cysteine in Fmoc-SPPS. The Trt group is conveniently cleaved during the final TFA-mediated cleavage from the resin.
-
Advantages: Cost-effective and compatible with the standard Fmoc-SPPS workflow, allowing for simultaneous deprotection and cleavage.
-
Disadvantages: High risk of racemization under standard coupling conditions, necessitating careful optimization of the coupling protocol.[6]
Boc-Cys(Acm)-OH and Fmoc-Cys(Acm)-OH
The acetamidomethyl (Acm) group provides orthogonal protection for the cysteine thiol.
-
Reactivity: Both the Boc and Fmoc versions require activation with a coupling reagent.
-
Racemization: Cys(Acm) derivatives are generally considered to be less prone to racemization than their Cys(Trt) counterparts.[3]
-
Application: The Acm group is stable to the conditions of both Boc-SPPS (TFA for N-α-deprotection) and Fmoc-SPPS (piperidine), as well as the final cleavage with HF or TFA.[5] It is specifically cleaved using reagents like iodine, which can simultaneously induce disulfide bond formation. This makes it ideal for the synthesis of peptides with multiple disulfide bridges where regioselective formation is required.[4]
-
Advantages: Offers true orthogonality, allowing for the synthesis of complex cyclic peptides.[5]
-
Disadvantages: Requires an additional deprotection step, which can add complexity and potentially lower the overall yield. The reagents used for Acm removal can be harsh.
Boc-Cys(StBu)-OH and Fmoc-Cys(StBu)-OH
The S-tert-butylthio (StBu) group is another orthogonally protected cysteine derivative.
-
Reactivity: Both the Boc and Fmoc versions require activation with a coupling reagent.
-
Application: The StBu group is stable to TFA, making it suitable for use in Fmoc-SPPS where an orthogonal protecting group is needed. It is removed by reduction with thiols or phosphines. This allows for selective deprotection on-resin or in solution.
-
Advantages: Provides an alternative orthogonal protection strategy to Acm.
-
Disadvantages: The removal of the StBu group can be slow and is sometimes incomplete, depending on the peptide sequence.
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Cysteine Incorporation
This protocol outlines the general steps for incorporating a Boc-protected cysteine derivative, such as Boc-Cys(Trt)-OH, into a peptide sequence using manual Boc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain the resin and treat with 50% TFA in DCM for an additional 20-30 minutes.[7]
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes.[8]
-
Wash the resin with DCM to remove excess DIEA.
-
-
Amino Acid Coupling (for Boc-Cys(Trt)-OH):
-
In a separate vessel, pre-activate Boc-Cys(Trt)-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.[9]
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
Amino Acid Coupling (for this compound):
-
Dissolve this compound (2-3 equivalents) in DMF.
-
Add the solution to the deprotected and neutralized resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage (for Trt-protected cysteine):
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers (e.g., anisole, thioanisole).[10]
-
Protocol 2: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH
This protocol is optimized to minimize racemization during the incorporation of Fmoc-Cys(Trt)-OH in Fmoc-SPPS.
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
Coupling Cocktail Preparation:
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 equivalents) and Oxyma Pure or HOBt (4 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the solution of Fmoc-Cys(Trt)-OH and additive to the resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (4 equivalents).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion with the Kaiser test.
-
Once complete, wash the resin thoroughly with DMF and DCM.
-
Visualization of Key Processes
Cysteine in Signaling Pathways
Cysteine residues play crucial roles in the structure and function of many signaling proteins. Their thiol groups can form disulfide bonds that stabilize protein structure or be subject to redox modifications that regulate protein activity. The Transforming Growth Factor-beta (TGF-β) receptor is an example of a cysteine-rich protein where disulfide bonds are critical for its structure and ability to bind ligands.[11]
Experimental Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates a general workflow for Fmoc-based solid-phase peptide synthesis (SPPS), a common method for producing cysteine-containing peptides.
Conclusion
The choice of an activated cysteine derivative is a critical decision in peptide synthesis and bioconjugation, with significant implications for yield, purity, and the feasibility of downstream modifications.
-
This compound offers the convenience of a pre-activated building block for Boc-SPPS, with a potentially lower risk of racemization. However, it is part of a synthetic strategy that requires harsh final cleavage conditions.
-
Fmoc-Cys(Trt)-OH is a cost-effective and widely used option for Fmoc-SPPS, but it carries a significant risk of racemization that must be mitigated through careful selection of coupling reagents and conditions.
-
Acm- and StBu-protected cysteine derivatives (both Boc and Fmoc) are indispensable for the synthesis of complex peptides requiring orthogonal protection and regioselective disulfide bond formation. The trade-off is the need for additional deprotection steps.
Ultimately, the optimal choice depends on the specific requirements of the target peptide, the overall synthetic strategy, and the desired final product. For routine synthesis of linear peptides where a free thiol is the end goal, Fmoc-Cys(Trt)-OH with a low-racemization protocol is often sufficient. For more complex structures with multiple disulfide bonds, the orthogonality offered by Acm or StBu protection is essential.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. bachem.com [bachem.com]
- 4. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
The Advantage of Precision: Why Boc-Cys(Trt)-OSu Outperforms Carbodiimide Activation in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of coupling chemistry is paramount. The efficiency, purity, and reproducibility of the final conjugate hinge on this critical decision. While carbodiimide activation, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), has been a long-standing method, the use of pre-activated reagents like Boc-Cys(Trt)-OSu offers significant advantages in control and purity. This guide provides an objective comparison of these two methodologies, supported by mechanistic insights and detailed experimental protocols, to guide the selection of the optimal strategy for your research.
The fundamental goal of both methods is the formation of a stable amide bond between a carboxyl group and a primary amine. However, the pathways to achieving this differ significantly, impacting the reaction's outcome. Carbodiimide activation is a one-pot, in-situ process, whereas this compound is a pre-activated N-hydroxysuccinimide (OSu) ester, offering a more controlled, direct approach to conjugation.
Mechanistic Differences: A Tale of Two Pathways
Carbodiimide activation is a two-step process occurring in a single reaction vessel. First, the carbodiimide (e.g., EDC) reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which can diminish coupling efficiency. To mitigate this, NHS is added to convert the O-acylisourea into a more stable, yet still reactive, NHS ester. This NHS ester then reacts with a primary amine to form the desired amide bond.[1][2]
In contrast, this compound is a stable, purified, pre-activated NHS ester.[1] This eliminates the in-situ activation step and its associated complexities. The conjugation reaction becomes a more straightforward, single-step process where the pre-activated ester directly and efficiently reacts with the target amine.[1][3]
Key Advantages of this compound Over Carbodiimide Activation
The primary benefits of using a pre-activated NHS ester like this compound stem from the elimination of the in-situ activation step, leading to a more controlled and efficient reaction.
-
Higher Purity and Reduced Side Reactions: Carbodiimide chemistry is susceptible to a significant side reaction: the rearrangement of the O-acylisourea intermediate into a stable N-acylurea.[4][5][6] This N-acylurea byproduct is often difficult to remove from the final product due to similar solubility profiles, leading to impurities.[4] The use of a pre-activated and purified reagent like this compound completely bypasses the formation of the O-acylisourea intermediate, thus eliminating the risk of N-acylurea formation and resulting in a cleaner reaction with a more homogenous product.[1]
-
Greater Control and Stoichiometry: With in-situ activation, the precise stoichiometry can be challenging to control due to the competing hydrolysis of the active intermediate. Pre-activated esters like this compound allow for more precise control over the molar ratios of the reactants, leading to more reproducible and predictable conjugation outcomes.[1]
-
Suppression of Racemization: Carbodiimide activation, particularly without additives, can lead to racemization of the activated amino acid.[3] While the addition of NHS can minimize this, the use of a pre-formed active ester under controlled conditions further reduces the risk of compromising the chiral integrity of the cysteine residue.
-
Simplicity and Convenience in the Final Coupling Step: The conjugation reaction with a pre-activated ester is a simpler, one-step procedure.[1] This contrasts with the one-pot, two-step nature of EDC/NHS chemistry, which requires careful timing and handling of multiple reagents.[1]
-
Reagent Stability: this compound is a stable, isolable compound that can be stored, ensuring reagent quality and reproducibility over time.[1] EDC, on the other hand, is moisture-sensitive and requires careful handling and storage.
Quantitative Performance Comparison
While the exact yields can be substrate-dependent, the inherent advantages of pre-activated esters generally translate to higher and more consistent conjugation efficiencies compared to carbodiimide-based methods.
| Parameter | Carbodiimide Activation (EDC/NHS) | This compound (Pre-activated NHS Ester) |
| Typical Conjugation Yield | 40-75%[1] | 60-90% (for the coupling step)[1] |
| Purity of Crude Product | Lower, potential for N-acylurea and other side-products[1][4] | Higher, cleaner reaction profile with minimal side-products[1] |
| Racemization Potential | Moderate, suppressed by NHS but still a risk[3] | Low to negligible |
| Control over Stoichiometry | Moderate, affected by intermediate hydrolysis[1] | High, precise addition of purified reagent[1] |
Experimental Protocols
To provide a practical comparison, the following are representative protocols for conjugating a molecule with a primary amine to a cysteine derivative using both methodologies in a solution-phase reaction.
Protocol 1: Carbodiimide Activation using EDC/NHS
Materials:
-
Carboxyl-containing molecule (Molecule A)
-
Amine-containing biomolecule (Biomolecule B)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Desalting column for purification
Procedure:
-
Dissolve Molecule A in Activation Buffer.
-
Add a 2-4 fold molar excess of EDC and a 5-10 fold molar excess of NHS (or Sulfo-NHS) to the solution of Molecule A.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add Biomolecule B to the activated Molecule A solution. A typical starting point is a 1:1 molar ratio of Molecule A to Biomolecule B.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15 minutes.
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
Protocol 2: Pre-activated Ester Coupling using this compound
Materials:
-
This compound
-
Amine-containing biomolecule (Biomolecule B)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO) for dissolving this compound
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Desalting column for purification
Procedure:
-
Dissolve Biomolecule B in Coupling Buffer.
-
Prepare a stock solution of this compound in a minimal amount of anhydrous DMF or DMSO immediately before use.
-
Add the desired molar excess (typically 5-20 fold) of the this compound solution to the solution of Biomolecule B with gentle stirring.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by chromatography (e.g., HPLC).
-
Quench any unreacted this compound by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 30 minutes.
-
Purify the conjugate using a desalting column or dialysis to remove excess reagent, byproducts (N-hydroxysuccinimide), and quenching agent.
Visualizing the Reaction Pathways
The following diagrams illustrate the chemical workflows for both activation methods.
Caption: Carbodiimide (EDC/NHS) Activation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-Cys(Trt)-OSu and Boc-Cys(Acm)-OH for Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of disulfide bonds is a cornerstone of peptide and protein chemistry, critical for imparting structural stability and biological activity. The choice of cysteine-protecting groups is paramount for achieving high yields and purity in the synthesis of disulfide-containing peptides. This guide provides an objective comparison of two widely used cysteine derivatives, Boc-Cys(Trt)-OSu and Boc-Cys(Acm)-OH, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your research needs.
Core Principles: Orthogonal Protection Strategies
The synthesis of peptides with specific disulfide linkages relies on the principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions. This allows for the controlled and regioselective formation of disulfide bonds.[1]
-
This compound incorporates the acid-labile trityl (Trt) group. The Trt group is typically removed during the final cleavage of the peptide from the solid-phase resin using a strong acid like trifluoroacetic acid (TFA). The subsequent formation of the disulfide bond is a separate step, usually achieved through oxidation of the free thiols.
-
Boc-Cys(Acm)-OH features the acetamidomethyl (Acm) group, which is stable to the acidic conditions used for Boc-SPPS and final cleavage. The Acm group is removed oxidatively, most commonly with iodine, which simultaneously forms the disulfide bond.[2] This property makes it an excellent choice for orthogonal strategies in the synthesis of peptides with multiple disulfide bridges.[3][4]
At a Glance: Key Differences
| Feature | This compound | Boc-Cys(Acm)-OH |
| Protecting Group | Trityl (Trt) | Acetamidomethyl (Acm) |
| Deprotection Condition | Acid-labile (e.g., TFA)[2] | Oxidative (e.g., Iodine)[2] |
| Orthogonality | Not orthogonal to standard acid-labile side-chain protecting groups. | Orthogonal to acid-labile protecting groups.[2] |
| Disulfide Bond Formation | Separate step after deprotection (e.g., air oxidation). | Simultaneous with deprotection.[2] |
| Primary Application | Synthesis of peptides with free thiols post-cleavage; single disulfide bond formation. | Regioselective formation of multiple disulfide bonds; late-stage disulfide formation.[3] |
| Potential Side Reactions | Higher tendency for racemization at the C-terminus; incomplete deprotection without efficient scavengers.[5] | Iodination of sensitive residues (Tyr, Trp, Met). |
Quantitative Performance Comparison
The following table summarizes typical quantitative data for disulfide bond formation using Trt and Acm protected cysteine residues. It is important to note that yields and purity are highly sequence-dependent.
| Parameter | Boc-Cys(Trt) Strategy | Boc-Cys(Acm) Strategy | Reference |
| Deprotection/Cyclization Yield | >90% (for Trt removal) | 20-90% (Iodine-mediated) | [3] |
| Typical Reaction Time | 2-4 hours (TFA cleavage) + 24-48 hours (air oxidation) | 1-2 hours (Iodine oxidation) | [6][7] |
| Final Purity | Generally high, but dependent on oxidation efficiency. | Variable, potential for side products from iodination. | [3] |
Chemical Structures and Reaction Pathways
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lab.rockefeller.edu [lab.rockefeller.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Boc-Cys(Trt)-OSu and Alternatives
For researchers, scientists, and drug development professionals, the synthesis of cysteine-containing peptides is a cornerstone of therapeutic and research applications. The choice of cysteine derivative and coupling strategy profoundly impacts the purity, yield, and ultimately, the analytical profile of the final peptide. This guide provides an objective comparison of peptide synthesis using the pre-activated N-hydroxysuccinimide ester, Boc-Cys(Trt)-OSu , against the more conventional in situ activation of Boc-Cys(Trt)-OH . The comparison is supported by detailed experimental protocols and illustrative HPLC data to guide your synthetic and analytical workflows.
The use of this compound offers a streamlined approach, particularly in solution-phase synthesis and fragment condensation, by eliminating the need for a separate activation step. In contrast, in situ activation of Boc-Cys(Trt)-OH using coupling reagents like HBTU is a versatile and widely adopted method in solid-phase peptide synthesis (SPPS). The choice between these methodologies depends on the specific synthetic strategy, scale, and the nature of the peptide sequence.
Performance Comparison of Cysteine Incorporation Strategies
The selection of a cysteine incorporation strategy is a critical decision that influences not only the efficiency of the synthesis but also the purity profile of the crude peptide as observed by HPLC. The Trityl (Trt) group is an acid-labile protecting group for the cysteine thiol, which is typically removed during the final cleavage from the resin in SPPS.
| Parameter | This compound (Pre-activated) | Boc-Cys(Trt)-OH (In situ Activation) | Key Considerations |
| Primary Application | Solution-phase synthesis, Fragment condensation, N-terminal capping | Solid-Phase Peptide Synthesis (SPPS) | This compound is highly reactive and suitable for solution-phase reactions where purification follows each step. |
| Coupling Workflow | Direct addition to the N-terminal amine | Requires addition of coupling reagents (e.g., HBTU, DIEA) for activation prior to coupling | The pre-activated nature of the -OSu ester simplifies the reaction setup. |
| Potential Side Reactions | Hydrolysis of the active ester, lower stability | Racemization (especially with certain bases), side reactions from coupling reagents | The choice of base and coupling reagent in the in situ method is critical to minimize racemization[1]. |
| Control over Reaction | Less control once added | More control over activation and coupling times | In situ activation allows for optimization of coupling conditions for difficult sequences. |
| Crude Peptide Purity | Can be high in controlled solution-phase reactions | Highly dependent on the efficiency of each coupling and deprotection cycle in SPPS | Impurities in SPPS can arise from incomplete couplings or deprotection. |
| HPLC Profile | The main peak corresponds to the desired peptide. Byproducts may include unreacted starting materials. | The main peak is the target peptide. Side peaks can result from deletion sequences or side-chain reactions. | The Trityl group's hydrophobicity can influence the retention time of protected fragments. |
Experimental Protocols
Accurate comparison of outcomes relies on well-defined experimental procedures. Below are detailed protocols for a solution-phase coupling using this compound and a standard solid-phase synthesis cycle with in situ activation of Boc-Cys(Trt)-OH.
Protocol 1: Solution-Phase Coupling with this compound
This protocol describes the coupling of this compound to an amino acid or peptide ester in solution.
-
Reactant Preparation:
-
Dissolve the N-terminally deprotected peptide or amino acid ester (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
In a separate vessel, dissolve this compound (1.1 equivalents) in the same solvent.
-
-
Coupling Reaction:
-
Add the this compound solution to the peptide solution.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC until the starting peptide is consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Protocol 2: In Situ Activation of Boc-Cys(Trt)-OH in Boc-SPPS
This protocol outlines a standard coupling cycle in manual or automated Boc solid-phase peptide synthesis.
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Deprotect the N-terminal Boc group by treating the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes[2].
-
Wash the resin thoroughly with DCM and then DMF.
-
Neutralize the resin with 5-10% DIEA in DMF for 2-5 minutes, followed by thorough DMF washes[1].
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-Cys(Trt)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents, optional) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin activation. Allow to pre-activate for 1-2 minutes[1].
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling completion using a qualitative method like the Kaiser test[1]. A negative result (yellow beads) indicates a complete reaction.
-
Once complete, wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.
-
Protocol 3: Peptide Cleavage and HPLC Analysis
This protocol describes the final cleavage of the peptide from the resin and its analysis by RP-HPLC.
-
Peptide Cleavage:
-
After the final coupling, wash the peptide-resin with DMF and DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) for 2-3 hours at room temperature. This cocktail is suitable for peptides containing Trityl-protected cysteine[3].
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Preparation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
HPLC Analysis:
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 0.1% TFA in water) or a minimal amount of a stronger solvent like acetonitrile, then dilute with the initial mobile phase. Filter the sample before injection[4].
-
HPLC System: A standard reverse-phase HPLC (RP-HPLC) system with a C18 column is typically used[4][5][6].
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile[6].
-
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a common starting point for analytical runs[5].
-
Detection: Monitor the elution profile at 214 nm or 220 nm, which corresponds to the peptide bond absorption[7].
-
Mandatory Visualizations
Logical Workflow for Cysteine Incorporation
Caption: Comparative workflows for peptide synthesis.
Decision Pathway for Choosing a Cysteine Strategy
Caption: Decision logic for cysteine incorporation strategy.
Data Presentation: Illustrative HPLC Analysis
While direct comparative data is scarce, the following table illustrates the expected HPLC profiles based on the known properties of the protecting groups. The retention times and purities are for illustrative purposes and will vary based on the peptide sequence and HPLC conditions.
| Cysteine Derivative Used | Protecting Group on Crude Peptide | Expected Relative Retention Time (tR) | Expected Crude Purity (%) | HPLC Chromatogram Notes |
| Boc-Cys(Trt)-OH | Free Thiol (-SH) | +++ | 80-95% | The main peak corresponds to the deprotected peptide as the Trt group is cleaved by TFA. Small side peaks from the trityl cation or related side reactions may be present[4]. |
| Boc-Cys(Acm)-OH | Acm-protected | ++ | 85-95% | The main peak is the Acm-protected peptide. A separate peak for the deprotected peptide would appear after a specific deprotection step (e.g., iodine treatment)[4]. |
| Boc-Cys(StBu)-OH | StBu-protected | +++ | 85-95% | The main peak corresponds to the StBu-protected peptide. Analysis after a reductive cleavage would show a shift in retention time to an earlier eluting peak[4]. |
Illustrative HPLC Chromatogram of a Crude Synthetic Peptide
Caption: Representative analytical RP-HPLC chromatogram of a crude synthetic peptide after cleavage. The major peak represents the target peptide, while smaller peaks correspond to impurities and deletion sequences.
Conclusion
The choice between using a pre-activated ester like This compound and the in situ activation of Boc-Cys(Trt)-OH is dictated by the overall synthetic strategy. For solution-phase synthesis and fragment condensation, the convenience of a pre-activated ester can streamline the workflow. For the routine construction of peptides via SPPS, in situ activation remains the more flexible and widely practiced approach, allowing for greater control over coupling conditions.
Regardless of the method chosen, RP-HPLC is an indispensable tool for assessing the purity of the crude product and for the final purification. Understanding how the choice of cysteine protecting group—be it the acid-labile Trityl group or orthogonal alternatives like Acm and StBu—influences the chromatographic profile is essential for a successful synthesis and purification campaign. By carefully selecting the appropriate reagents and protocols, researchers can optimize the synthesis of cysteine-containing peptides for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Characterization of Boc-Cys(Trt)-OSu Reaction Products
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of reaction products is critical for ensuring purity, confirming identity, and troubleshooting side reactions. Boc-Cys(Trt)-OSu is a widely used reagent for introducing a protected cysteine residue into a peptide sequence. This guide provides a comprehensive comparison of its mass spectrometry (MS) characterization, contrasts its performance with alternative cysteine protection strategies, and offers detailed experimental protocols.
The Reaction: Coupling of this compound
This compound is an N-α-tert-butoxycarbonyl (Boc) and S-trityl (Trt) protected cysteine amino acid activated as an N-hydroxysuccinimide (OSu) ester. This activation facilitates the efficient formation of an amide bond with a primary amine, such as the N-terminus of a peptide.
The primary reaction involves the nucleophilic attack of an amine on the activated carboxyl group, leading to the formation of the desired peptide product and the release of N-hydroxysuccinimide.
Caption: General coupling reaction of this compound with an amine.
Mass Spectrometry Characterization of the Primary Product
Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for monitoring the reaction. The expected product can be identified by its specific mass-to-charge ratio (m/z).
For a model reaction between This compound (MW: 560.66 g/mol ) and Glycine methyl ester (Gly-OMe) (MW: 89.09 g/mol ), the expected product is Boc-Cys(Trt)-Gly-OMe .
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Starting Material 1 | C₃₁H₃₂N₂O₆S | 560.66 | 561.67 |
| (this compound) | |||
| Starting Material 2 | C₃H₇NO₂ | 89.09 | 90.10 |
| (Gly-OMe) | |||
| Expected Product | C₃₀H₃₅N₂O₅S | 533.68 | 534.69 |
| (Boc-Cys(Trt)-Gly-OMe) |
Identification of Common Side Products by MS
Several side reactions can occur during peptide synthesis and deprotection steps. Mass spectrometry is invaluable for detecting the resulting impurities, which appear as unexpected masses.
| Side Product/Reaction | Description | Mass Shift (Δ Da) | Example Observed [M+H]⁺ for Boc-Cys(Trt)-Gly-OMe |
| Incomplete Coupling | Unreacted starting amine (e.g., Gly-OMe) remains. | -444.59 | 90.10 |
| Hydrolysis of OSu Ester | The this compound starting material hydrolyzes back to Boc-Cys(Trt)-OH. | -115.09 | 446.58 |
| β-Elimination & Piperidine Addition | During Fmoc synthesis (not Boc), base-catalyzed elimination of the Cys side chain can occur, followed by the addition of piperidine from the deprotection solution.[1] This is a known issue for C-terminal cysteines. | +51 | N/A (Fmoc-specific) |
| S-Alkylation from Wang Resin | During cleavage from Wang resin, the cysteine thiol can be alkylated by a p-hydroxybenzyl group from the linker decomposition.[2][3] This occurs after Trt group removal. | +107 | N/A (Occurs post-cleavage) |
| Premature Deprotection (Loss of Boc) | The acid-labile Boc group is lost prematurely. | -100 | 434.69 |
| Premature Deprotection (Loss of Trt) | The acid-labile Trt group is lost prematurely. | -243 | 291.69 |
Tandem MS (MS/MS) Fragmentation Analysis
Tandem mass spectrometry provides structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. Peptides containing Boc-Cys(Trt) exhibit characteristic fragmentation patterns. The Boc and Trt groups are highly labile and often detach during collision-induced dissociation (CID).
Caption: Expected MS/MS fragmentation pathways for a Boc-Cys(Trt)-peptide.
-
Loss of Boc Group: The Boc group readily fragments via the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da).
-
Loss of Trt Group: The bulky Trt group is also highly labile and is often observed as a loss of the stable trityl cation (243 Da).
-
Backbone Fragmentation: The remaining peptide backbone fragments into characteristic b- and y-ions, which allows for sequence confirmation.
Comparison with Alternative Cysteine Protecting Groups
The choice of the thiol protecting group is critical and depends on the overall synthetic strategy, especially when multiple disulfide bonds are required. The Trt group is a common choice for its ease of removal but has notable alternatives.
| Feature | S-Trityl (Trt) | S-Acetamidomethyl (Acm) | S-Diphenylmethyl (Dpm) |
| Deprotection Condition | Mild acid (e.g., TFA), typically removed during final cleavage.[2] | Oxidative (Iodine) or heavy metal salts (e.g., Hg(OAc)₂). Stable to TFA.[2] | Mild acid (TFA), but more stable than Trt to very dilute acid (e.g., 1-3% TFA). |
| Orthogonality | Compatible with Fmoc/tBu strategy. Not orthogonal to other acid-labile groups. | Orthogonal to both acid-labile (Trt, tBu) and base-labile (Fmoc) groups. | Can be used orthogonally with Mmt group, which is cleaved by dilute TFA. |
| Key Advantage | Cost-effective and allows for simultaneous deprotection and cleavage. | Enables regioselective formation of multiple disulfide bonds and purification of protected peptide.[4] | Attenuates racemization compared to Trt.[3] |
| Key Disadvantage | Can lead to significant racemization (e.g., 3.3-8.0% reported) and side reactions.[3] | Requires a separate, often harsh, deprotection step. Slower oxidation in non-polar solvents. | More expensive than Trt. |
| MS/MS Behavior | Labile, prominent loss of 243 Da. | Generally stable under standard CID conditions. | Labile, though potentially more stable than Trt. |
| Reported Racemization | 3.3% (with DIPCDI/Oxyma Pure) | Lower than Trt. | 1.2% - 6.8% (depending on coupling conditions)[3] |
Experimental Protocols
Protocol for Coupling this compound to an Amine
This protocol describes a general procedure for a small-scale solution-phase coupling reaction.
-
Reagent Preparation:
-
Dissolve the amine component (e.g., Glycine methyl ester hydrochloride, 1.1 equivalents) in anhydrous Dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.2 equivalents) to neutralize the hydrochloride salt and stir for 5 minutes.
-
In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
-
Coupling Reaction:
-
Add the this compound solution to the stirring amine solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by LC-MS. Withdraw a small aliquot (approx. 5 µL), dilute with 500 µL of 50:50 acetonitrile/water, and inject.
-
Check for the disappearance of the starting materials and the appearance of the product peak at the expected m/z.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography if necessary.
-
Protocol for LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 0.1 mg/mL.
-
LC-MS System:
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 1000.
-
MS/MS Analysis: Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions, using a normalized collision energy (NCE) of 20-30%.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and analysis of Boc-Cys(Trt)-peptide.
References
A Comparative Guide to Purity Assessment of Synthetic Peptides Utilizing Boc-Cys(Trt)-OH
For researchers, scientists, and professionals in drug development, the synthesis of cysteine-containing peptides is a critical task where the final purity of the product is paramount for reliable downstream applications. The choice of the cysteine side-chain protecting group in Boc-based Solid-Phase Peptide Synthesis (SPPS) significantly influences the impurity profile of the crude peptide. This guide provides an objective comparison of peptide purity when using Boc-Cys(Trt)-OH and its activated form, Boc-Cys(Trt)-OSu, against other common cysteine protection strategies in Boc-SPPS.
The trityl (Trt) group is an acid-labile protecting group for the sulfhydryl moiety of cysteine. Its removal is typically achieved during the final cleavage of the peptide from the resin with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), a hallmark of the Boc/Bzl protection strategy.[1] While its use is widespread due to its straightforward deprotection in the final step, it is not without challenges that can impact the purity of the final peptide product.
Performance Comparison of Cysteine Protecting Groups in Boc-SPPS
The selection of a cysteine protecting group in Boc-SPPS is a trade-off between ease of deprotection, potential side reactions, and the desired final form of the peptide (free thiol or protected for selective disulfide bond formation). Below is a comparative summary of commonly used Boc-protected cysteine derivatives.
| Feature | Boc-Cys(Trt)-OH | Boc-Cys(Acm)-OH | Boc-Cys(StBu)-OH |
| Protecting Group | Trityl (Trt) | Acetamidomethyl (Acm) | S-tert-butylthio (StBu) |
| Deprotection Condition | Strong acid (e.g., HF, TFMSA)[1] | Mercury(II) acetate, Iodine[2] | Reduction (e.g., DTT, TCEP) |
| Orthogonality | Not orthogonal to benzyl-based side-chain protecting groups.[1] | Orthogonal to acid-labile groups, allowing for purification of the protected peptide.[2] | Orthogonal to acid-labile groups. |
| Primary Application | Synthesis of peptides with a free thiol post-cleavage. | Regioselective formation of multiple disulfide bonds. | Synthesis of peptides where the thiol is deprotected post-purification. |
| Key Advantage | Simultaneous deprotection with final cleavage. | High stability during synthesis and purification. | Stability to both acidic and basic conditions of SPPS. |
| Primary Disadvantage | Prone to side reactions during cleavage and racemization during coupling.[3][4] | Requires a separate, often harsh, deprotection step.[2] | Deprotection requires reducing agents. |
Common Impurities Associated with Boc-Cys(Trt)-OH
The use of Boc-Cys(Trt)-OH can lead to several characteristic impurities that need to be carefully monitored during purity assessment.
| Impurity Type | Description | Mitigation Strategy |
| Incomplete Deprotection | The stability of the trityl cation can lead to its re-attachment to the cysteine thiol, resulting in residual Trt-protected peptide. | Use of scavengers like triisopropylsilane (TIS) and dithiothreitol (DTT) in the cleavage cocktail.[1] |
| Oxidation Products | The free thiol of cysteine is susceptible to oxidation, leading to the formation of disulfide-bridged dimers or oligomers. | Addition of reducing agents like DTT to the cleavage mixture and purification buffers. |
| Racemization Products | Cysteine is prone to racemization during the activation and coupling steps in peptide synthesis. The use of the Trt group has been shown to result in higher levels of the D-Cys epimer compared to some other protecting groups, particularly in Fmoc synthesis, a trend that is also a concern in Boc chemistry.[3][4] | Use of optimized coupling protocols and reagents known to suppress racemization. |
| Alkylation Products | Reactive carbocations generated from other protecting groups (e.g., tert-butyl) during cleavage can alkylate the cysteine thiol. | Effective use of a scavenger cocktail during cleavage. |
Experimental Protocols
Accurate purity assessment of synthetic peptides relies on a combination of robust analytical techniques. The following are detailed protocols for the primary methods used.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for determining the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.[5]
-
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
-
-
Procedure:
-
Sample Preparation: Dissolve the crude synthetic peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min.
-
-
Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthetic peptide and identifying impurities.[6][7]
-
Materials:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer
-
For LC-MS, an HPLC system coupled to the mass spectrometer
-
-
Procedure for LC-MS:
-
LC Separation: Separate the peptide sample using an HPLC system, often with formic acid as a mobile phase additive instead of TFA to improve ionization.
-
MS Analysis: Introduce the eluent from the HPLC into the mass spectrometer.
-
Data Acquisition: Acquire mass spectra across the elution profile.
-
Data Analysis: Compare the observed molecular weight of the main peak with the theoretical molecular weight of the target peptide. Analyze the masses of impurity peaks to identify their nature (e.g., deletion sequences, incomplete deprotection).
-
Amino Acid Analysis (AAA)
Amino Acid Analysis is used for the absolute quantification of a peptide and to confirm its amino acid composition.[8]
-
Procedure:
-
Hydrolysis: Hydrolyze a known quantity of the peptide into its constituent amino acids using 6M HCl at 110°C for 24 hours. For peptides containing cysteine, a reducing agent like thioglycolic acid should be added to the hydrolysis mixture to prevent oxidative degradation.[8]
-
Derivatization: Derivatize the free amino acids with a reagent (e.g., ninhydrin or a fluorescent tag) to enable detection.
-
Separation and Quantification: Separate the derivatized amino acids using ion-exchange chromatography or RP-HPLC and quantify them by comparing their peak areas to those of a known standard.
-
Data Analysis: Determine the ratio of the amino acids in the peptide to confirm its composition and calculate the net peptide content.
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to Cysteine Incorporation in Long Peptide Synthesis: The Efficacy of Boc-Cys(Trt)-OSu
For researchers, scientists, and drug development professionals engaged in the synthesis of long peptide sequences, the effective incorporation of cysteine residues is a critical challenge. The unique reactivity of cysteine's thiol side chain necessitates robust protection strategies to prevent unwanted side reactions, primarily disulfide bond formation and racemization, which can compromise the yield and purity of the final peptide. This guide provides an objective comparison of Boc-Cys(Trt)-OSu with other common cysteine derivatives used in Solid-Phase Peptide Synthesis (SPPS), supported by available experimental data and detailed protocols.
Performance Comparison of Cysteine Derivatives
The choice of Nα-protecting group (Boc vs. Fmoc) and the method of carboxyl group activation are pivotal factors influencing the efficiency of cysteine incorporation. While direct quantitative data for the pre-activated N-hydroxysuccinimide ester, this compound, in the synthesis of long peptides is limited in publicly accessible literature, a comparative analysis can be constructed based on the well-documented performance of related methodologies.
The primary alternatives for incorporating S-trityl protected cysteine are:
-
Boc-Cys(Trt)-OH with in-situ activation: A cornerstone of the classic Boc/Bzl protection strategy, where a coupling reagent is added during the synthesis to activate the carboxylic acid.
-
Fmoc-Cys(Trt)-OH: The most widely used method in modern SPPS, employing the base-labile Fmoc group for Nα-protection.
-
Orthogonally Protected Derivatives (e.g., Boc-Cys(Acm)-OH): These offer selective deprotection of the cysteine side chain, which is crucial for the synthesis of peptides with multiple disulfide bonds.
Table 1: Quantitative Comparison of Cysteine Incorporation Methods
| Feature | This compound (Inferred) | Boc-Cys(Trt)-OH + In-situ Activation | Fmoc-Cys(Trt)-OH | Boc-Cys(Acm)-OH |
| Coupling Principle | Pre-activated N-hydroxysuccinimide ester | In-situ activation with coupling reagents (e.g., DCC, HBTU, DIC) | In-situ activation with coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) | In-situ activation with coupling reagents |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM)[1][2] | Moderately strong acid (e.g., 50% TFA in DCM)[1][2] | Base (e.g., 20% piperidine in DMF)[3] | Moderately strong acid (e.g., 50% TFA in DCM) |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) or TFA cocktail[1][4] | Strong acid (e.g., HF, TFMSA) or TFA cocktail[1][4] | TFA cocktail during final cleavage[5] | Specific conditions (e.g., iodine, mercury(II) acetate), stable to TFA[3] |
| Racemization Risk | Potentially lower than in-situ activation due to milder conditions | Moderate to high, dependent on coupling reagent and base[6] | High, especially with base-mediated coupling reagents (3.3% - 8.0% reported)[3][6] | Generally lower than Trt-protected derivatives[6] |
| Key Advantages | Potentially higher coupling efficiency and reduced side reactions from coupling reagents. | Well-established methodology. | Orthogonal to acid-labile side-chain protecting groups; allows for milder final cleavage.[] | Enables regioselective disulfide bond formation.[3][8] |
| Key Disadvantages | Limited published data for long peptides; potential for hydrolysis of the active ester. | Coupling reagents can cause side reactions; formation of by-products (e.g., DCU). | High risk of racemization for Cys(Trt)[3][6]; potential for piperidine-induced side reactions. | Requires an additional, specific deprotection step, adding complexity.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of long peptides. Below are protocols for the key strategies of cysteine incorporation.
Protocol 1: Boc-SPPS Cycle for Peptide Elongation
This protocol outlines the general steps for one cycle of amino acid addition in Boc-based solid-phase peptide synthesis.[4][9]
-
Resin Swelling: Swell the peptide-resin (e.g., Merrifield, MBHA) in dichloromethane (DCM) for 30-60 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Drain and repeat the 50% TFA/DCM treatment for an additional 20-25 minutes.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
For Boc-Cys(Trt)-OH (In-situ activation): Dissolve 2-4 equivalents of Boc-Cys(Trt)-OH and a coupling agent (e.g., HBTU) in DMF. Add the solution to the resin, followed by 4-6 equivalents of DIEA. Agitate for 1-2 hours.
-
For this compound (Active Ester): Dissolve 2-4 equivalents of this compound in DMF or a DCM/DMF mixture. Add the solution to the neutralized peptide-resin. Agitate for 2-4 hours, or until a negative Kaiser test is observed.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Fmoc-SPPS Cycle for Cysteine Incorporation
This protocol details the steps for adding a cysteine residue using the Fmoc strategy.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: Dissolve 3-5 equivalents of Fmoc-Cys(Trt)-OH, an activating agent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIEA) in DMF. Add the mixture to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to ensure complete coupling.
Protocol 3: Final Cleavage and Deprotection of Trt-Protected Peptides
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail is critical to prevent side reactions.[10]
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard cocktail for Trt group removal is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) . TIS acts as a scavenger to trap the reactive trityl cations generated during cleavage. For peptides also containing methionine or tryptophan, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary to prevent side reactions with these residues.[10]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation. The solution may turn yellow, indicating the formation of trityl cations.[11]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the synthesis of cysteine-containing peptides.
Conclusion
The synthesis of long, cysteine-containing peptides requires a careful selection of protecting group strategies and coupling methods. While This compound offers the theoretical advantage of a pre-activated species, potentially leading to higher coupling efficiencies and reduced side reactions associated with in-situ coupling reagents, the lack of extensive comparative data necessitates a cautious approach.
For routine synthesis of peptides where a free thiol is desired upon final cleavage, the Fmoc-Cys(Trt)-OH strategy remains a dominant, albeit racemization-prone, method. The risk of racemization, particularly when cysteine is at the C-terminus, is a significant drawback that must be managed through careful selection of coupling conditions (e.g., using DIC/Oxyma instead of base-mediated activators).[3]
The classic Boc-Cys(Trt)-OH approach with in-situ activation is a robust and well-understood method, particularly suitable for long sequences where the stronger acid conditions for final cleavage are tolerable.
For complex peptides requiring the regioselective formation of multiple disulfide bonds, orthogonally protected derivatives such as Boc-Cys(Acm)-OH or its Fmoc-protected counterpart are indispensable.[8] The added complexity of a separate deprotection step is justified by the precise control it offers over disulfide bond formation.
Ultimately, the optimal choice depends on the specific requirements of the target peptide, including its length, sequence, and the desired disulfide bond architecture. Researchers should weigh the cost-effectiveness and convenience of the Trt group against the risk of racemization and consider orthogonal strategies for more complex synthetic targets.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Protection Strategies Featuring Boc-Cys(Trt)-OSu
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides an objective comparison of Boc-Cys(Trt)-OSu, an activated cysteine derivative, with alternative protection and coupling strategies. The focus is on performance in orthogonal protection schemes, particularly for the synthesis of peptides containing multiple disulfide bonds, a common feature in many therapeutic and biologically active peptides.
The Principle of Orthogonal Protection in Peptide Synthesis
Orthogonal protection refers to the use of multiple classes of protecting groups within a single molecule, where each class can be removed under specific chemical conditions without affecting the others.[1] This strategy is fundamental in modern peptide chemistry, enabling the precise, stepwise formation of complex structures such as peptides with multiple disulfide bonds, branched peptides, and various post-translational modifications.[1]
The choice of protecting groups for the thiol side chain of cysteine is particularly critical due to its high nucleophilicity and susceptibility to oxidation.[2] An ideal protecting group for cysteine should be stable during peptide chain elongation and selectively removable when desired.
Performance Comparison of Cysteine Protection Strategies
The selection of a cysteine protecting group and the method of its incorporation into a peptide chain significantly impact the overall success of the synthesis. Key performance indicators include coupling efficiency, the extent of racemization, and the ease of deprotection. While direct quantitative comparisons for this compound are not extensively documented in comparative studies, we can evaluate its performance based on the well-established characteristics of its components: the Boc Nα-protecting group, the Trt S-protecting group, and the OSu active ester.
Table 1: Quantitative Comparison of Cysteine Protecting Groups and Coupling Methods
| Feature | This compound (Anticipated Performance) | Alternative 1: In-situ activation of Boc-Cys(Trt)-OH (e.g., with DIC/HOBt) | Alternative 2: Fmoc-Cys(Trt)-OH (with DIC/Oxyma) | Alternative 3: Fmoc-Cys(Acm)-OH |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| S-Protection | Trt (Trityl) | Trt (Trityl) | Trt (Trityl) | Acm (Acetamidomethyl) |
| Activation Method | OSu (N-hydroxysuccinimide ester) | In-situ (e.g., DIC/HOBt) | In-situ (e.g., DIC/Oxyma) | In-situ (e.g., HBTU/DIPEA) |
| Coupling Conditions | Typically solution-phase, mild basic or neutral pH | Boc-SPPS, neutral pH | Fmoc-SPPS, basic pH | Fmoc-SPPS, basic pH |
| Racemization Risk | Low for pre-activated esters[3] | Moderate, dependent on additives[4][5] | 3.3% D-Cys reported with DIPCDI/Oxyma[6] | Generally less prone to racemization than Trt-protected cysteine[7] |
| Orthogonality | Orthogonal to Fmoc and some other protecting groups. Trt group is acid-labile. | Orthogonal to Fmoc. Trt group is acid-labile. | Orthogonal to Boc and Acm. Trt group is acid-labile. | Orthogonal to Trt and Mmt. Acm group is removed by iodine or mercury(II) acetate.[7] |
| Deprotection of S-Trt | TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[8] | TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[8] | TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[8] | N/A |
| Deprotection of S-Acm | N/A | N/A | N/A | Iodine (I₂) or Mercury(II) acetate (Hg(OAc)₂)[7] |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling using this compound
This protocol describes a general procedure for the coupling of this compound to a free amine in a solution-phase synthesis.
Materials:
-
Peptide or amino acid with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional, for pH adjustment)
-
Diethyl ether (for precipitation)
-
HPLC for reaction monitoring and purification
Procedure:
-
Dissolve the peptide or amino acid with the free amine in DMF.
-
Add 1.1 equivalents of this compound to the solution.
-
If the amine starting material is a salt (e.g., TFA salt), add 1-2 equivalents of DIPEA to neutralize the salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.
-
Upon completion, precipitate the crude peptide by adding the reaction mixture dropwise to a 10-fold volume of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by preparative HPLC.
Protocol 2: Cleavage of the Trityl (Trt) Protecting Group
This protocol is for the removal of the S-trityl group from a cysteine-containing peptide, typically performed concurrently with cleavage from an acid-labile resin in SPPS or as a final deprotection step in solution-phase synthesis.
Materials:
-
Trt-protected peptide (on or off resin)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O (v/v/v)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: If the peptide is on resin, ensure the resin is dry.
-
Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the peptide (for resin-bound peptide, use approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation:
-
If the peptide was on resin, filter the resin and collect the filtrate.
-
Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the deprotected peptide.
-
-
Isolation: Collect the precipitated peptide by centrifugation.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under vacuum.
Visualizing Orthogonal Strategies and Workflows
Orthogonal Deprotection for Regioselective Disulfide Bond Formation
The following diagram illustrates the principle of using an orthogonal protecting group pair, Trt and Acm, to achieve the specific formation of two disulfide bonds in a peptide.
Caption: Orthogonal synthesis of a two-disulfide-bonded peptide.
Experimental Workflow for Boc-SPPS of a Cysteine-Containing Peptide
This diagram outlines the major steps in solid-phase peptide synthesis using the Boc strategy, incorporating a cysteine residue.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Signaling Pathway: Role of Disulfide Bonds in GPCR Activation
Disulfide bonds are crucial for the structural integrity and function of many proteins, including G protein-coupled receptors (GPCRs), a major class of drug targets. The diagram below illustrates the role of a conserved disulfide bond in a typical Class A GPCR signaling pathway.
Caption: Role of the conserved disulfide bond in GPCR signaling.[6][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Conserved disulfide bond is not essential for the adenosine A2A receptor: Extracellular cysteines influence receptor distribution within the cell and ligand-binding recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Domain coupling in GPCRs: the engine for induced conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mines.edu [mines.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Boc-Cys(Trt)-OSu
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of N-α-Boc-S-trityl-L-cysteine N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu). Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in chemical synthesis and laboratory operations.
Immediate Safety and Disposal Plan
The primary and mandated method for the disposal of this compound is through a certified hazardous waste management service. Due to its reactive nature as an N-hydroxysuccinimide (NHS) ester, this compound must not be disposed of in regular trash or down the drain.
Pre-Disposal Chemical Inactivation: Hydrolysis of the NHS Ester
To mitigate the reactivity of this compound prior to disposal, the N-hydroxysuccinimide ester can be hydrolyzed to the less reactive carboxylic acid. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocol for Hydrolysis:
-
Preparation of Inactivating Solution: Prepare a 1 M solution of sodium hydroxide (NaOH) in water.
-
Dissolution of this compound: For every 1 gram of this compound waste, dissolve it in a minimal amount of a suitable organic solvent in which it is soluble (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
Hydrolysis Reaction: Slowly add the 1 M NaOH solution to the dissolved this compound with stirring. A molar excess of NaOH is recommended to ensure complete hydrolysis.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 4-5 hours to ensure the complete conversion of the NHS ester to the corresponding carboxylate.
-
Neutralization: After the hydrolysis is complete, neutralize the solution to a pH between 6 and 8 by the slow addition of a dilute acid, such as 1 M hydrochloric acid (HCl). Monitor the pH using pH paper.
-
Waste Collection: The resulting neutralized solution, containing the hydrolyzed and less reactive compound, should be collected in a clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the name of the contents.
Caution: While this procedure deactivates the reactive NHS ester, the resulting product is still considered chemical waste and must be disposed of in accordance with institutional and local hazardous waste regulations.
Spill Management
In the event of a spill of solid this compound, avoid generating dust. Use dry clean-up procedures, such as gently sweeping the material into a designated hazardous waste container. Do not use water to clean up spills of the solid material, as it is moisture-sensitive. The spill area should then be decontaminated with soap and water, and all contaminated materials collected as hazardous waste.
Data Presentation
| Property | Value |
| Chemical Name | N-α-Boc-S-trityl-L-cysteine N-hydroxysuccinimide ester |
| Molecular Formula | C₃₁H₃₂N₂O₆S |
| Molecular Weight | 560.66 g/mol |
| Appearance | White to off-white solid |
| Reactivity | Moisture-sensitive, reactive towards nucleophiles |
| Primary Disposal Method | Certified Hazardous Waste Management |
| Pre-Disposal Treatment | Hydrolysis of NHS ester |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling Boc-cys(trt)-osu
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for the handling and disposal of Nα-(tert-Butoxycarbonyl)-S-trityl-L-cysteine N-hydroxysuccinimide ester (Boc-cys(trt)-osu). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical reagent that requires careful handling to prevent exposure. Based on available safety data, the compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles. A face shield should be worn if there is a potential for splashes. | Protects against eye irritation from dust particles or splashes[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin irritation and absorption[1]. |
| Body Protection | A flame-resistant lab coat. Long pants and closed-toe/closed-heel shoes are also required. | Protects against skin contact with the chemical. |
| Respiratory Protection | A type N95 (US) or equivalent dust respirator. | Prevents respiratory tract irritation from inhaling dust particles. To be used especially when handling the powder outside of a certified chemical fume hood[1]. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
